molecular formula B5CaH16NaO17 B576465 Ulexite CAS No. 1319-33-1

Ulexite

Cat. No.: B576465
CAS No.: 1319-33-1
M. Wt: 405.229
InChI Key: RNCQTUQXZQSENY-UHFFFAOYSA-N
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Description

Ulexite is a naturally occurring sodium calcium borate mineral that serves as a critical source of boron oxide (B₂O₃) in advanced materials research. Its primary research value lies in its role as a low-melting flux in the development of ceramic glazes and glass-ceramic composites, where it promotes the formation of ultra-gloss, transparent surfaces at temperatures as low as Cone 06 (approximately 1000°C) . The mineral's unique properties are also being explored for designing radiation-shielding concretes and polymers; its boron content, particularly the ¹⁰B isotope, has a high cross-section for thermal neutron capture, making it a promising lightweight aggregate for protective structures in nuclear applications . Furthermore, its structural and thermal behavior during dehydration is a subject of study in the synthesis of catalytic supports and specialized binders . In environmental and toxicological research, this compound is investigated for its potential protective effects, with studies indicating it may mitigate oxidative stress and inflammation in biological models exposed to certain toxins . This reagent is essential for pushing the boundaries in industrial material formulation, composite design, and environmental science.

Properties

IUPAC Name

calcium;sodium;dioxido-[(7-oxido-2,4,6,8,9-pentaoxa-1,3,5,7-tetraborabicyclo[3.3.1]nonan-3-yl)oxy]borane;octahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/B5O9.Ca.Na.8H2O/c6-1(7)9-3-12-4-10-2(8)11-5(13-3)14-4;;;;;;;;;;/h;;;8*1H2/q-3;+2;+1;;;;;;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNCQTUQXZQSENY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OB2OB(O1)OB(O2)OB([O-])[O-])[O-].O.O.O.O.O.O.O.O.[Na+].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

B5CaH16NaO17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1319-33-1
Record name Ulexite (CaNaH12(BO3)5.2H2O)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.125.271
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Ulexite: A Technical Guide to Crystal Structure, Properties, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ulexite, a hydrated sodium calcium borate (B1201080) mineral with the chemical formula NaCaB₅O₆(OH)₆·5H₂O, is a structurally complex nesoborate.[1] First described by German chemist Georg Ludwig Ulex, it is a significant industrial source of boron.[2] Typically found in evaporite deposits in arid regions, this compound commonly occurs as white, silky crystalline masses or parallel fibers, often in nodular aggregates resembling "cotton balls".[1][3][4]

This guide provides an in-depth technical overview of the crystal structure, physicochemical properties, and standard experimental characterization protocols for this compound. For professionals in drug development, understanding the properties of this compound is crucial as it is a primary ore for boron, a key element in a growing class of therapeutic compounds, including proteasome inhibitors and novel antibiotics.[1][5][6] The unique chemical nature of boron, particularly its Lewis acidity, allows for the design of drugs with specific enzyme-inhibitor capabilities.[6][7]

Crystal Structure and Chemical Composition

This compound crystallizes in the triclinic system with a pinacoidal (1) crystal class and a P1 space group.[1][6] Its intricate structure is composed of three primary building blocks: chains of sodium-water-hydroxide octahedra, chains of calcium-water-hydroxide-oxygen polyhedra, and massive, isolated pentaborate polyanion units with the formula [B₅O₆(OH)₆]³⁻.[1] These units are linked together by the Ca- and Na-polyhedral chains and a pervasive network of hydrogen bonds.[1][8]

The fundamental pentaborate unit consists of three borate tetrahedra (BO₄) and two borate triangular groups (BO₃).[1] The arrangement of the sodium and calcium polyhedral chains parallel to the c-axis is responsible for the mineral's characteristic fibrous habit and its remarkable optical properties.[9]

Crystallographic Data

The crystallographic parameters of this compound have been refined through single-crystal and powder X-ray diffraction studies.[4][8]

PropertyValueReferences
Crystal SystemTriclinic[1][6]
Crystal ClassPinacoidal (1)[1][6]
Space GroupP1[1][6]
Unit Cell Parametersa ≈ 8.816 Å, b ≈ 12.87 Å, c ≈ 6.678 Å[1][6][8]
α ≈ 90.25°, β ≈ 109.12°, γ ≈ 105.1°[1][6]
Formula Units (Z)2[1][6]
Unit Cell Volume~687.83 ų[6]
Chemical Composition

The ideal chemical formula for this compound is NaCaB₅O₆(OH)₆·5H₂O. The elemental weight percentages are detailed below.

ElementSymbolWeight %
OxygenO67.12%
BoronB13.34%
CalciumCa9.89%
SodiumNa5.67%
HydrogenH3.98%
Oxide Formula Weight %
Boron TrioxideB₂O₃42.95%
WaterH₂O35.56%
Calcium OxideCaO13.84%
Sodium OxideNa₂O7.65%

(Data calculated from the ideal end-member formula).[6]

cluster_structure This compound Crystal Structure cluster_property Resulting Properties Anion [B₅O₆(OH)₆]³⁻ Pentaborate Polyanion Ca_Chain Calcium-Coordinated Polyhedral Chains Anion->Ca_Chain Links Na_Chain Sodium-Coordinated Octahedral Chains Anion->Na_Chain Links H_Bonds Hydrogen Bonding Network Ca_Chain->H_Bonds Habit Fibrous / Acicular Crystal Habit Ca_Chain->Habit Causes Na_Chain->H_Bonds Na_Chain->Habit Causes Optics Fiber-Optic Effect ("TV Rock") Habit->Optics Enables

Fig 1: Relationship between this compound's structure and its properties.

Physical and Optical Properties

This compound is renowned for its unique optical phenomenon, earning it the nickname "TV rock" or "television stone".[1][3] This effect arises from its structure of parallel fibrous crystals, which act as natural optical fibers.[2][8][10] Light is transmitted along the length of these fibers via total internal reflection.[1][10] When a polished slice of this compound with faces perpendicular to the fiber orientation is placed on a surface, the image of the surface is transmitted to the top face of the mineral.[1][10]

Tabulated Physical and Optical Data
PropertyValue / DescriptionReferences
Physical Properties
Mohs Hardness2.5[1][6]
Specific Gravity1.95 - 1.96 g/cm³[1][7]
CleavagePerfect on {010}, Good on {110}, Poor on {110}[1][6][11]
FractureUneven[1][6]
TenacityBrittle[1][6]
LusterVitreous (crystals); Silky or Satiny (fibrous aggregates)[1][5][6]
StreakWhite[1][5]
Optical Properties
DiaphaneityTransparent to opaque[1]
Optical ClassBiaxial (+)[1][7]
Refractive Indicesnα = 1.491–1.496, nβ = 1.504–1.506, nγ = 1.519–1.520[1][12]
Birefringenceδ = 0.028 - 0.029[1][5][13]
2V Angle73° - 78°[1]
FluorescenceMay fluoresce yellow, greenish-yellow, or white under SW/LW UV[1][6][11]

Experimental Protocols for Characterization

The determination of this compound's structure and properties relies on a suite of standard analytical techniques. The following sections provide generalized yet detailed methodologies for these key experiments.

cluster_xrd Structural Analysis cluster_thermal Thermal Analysis cluster_vib Vibrational Spectroscopy Sample Raw this compound Sample Crush Crush & Sieve Sample->Crush Powder Fine Powder (<10 μm) Crush->Powder XRD Powder X-Ray Diffraction (P-XRD) Powder->XRD TGA Thermogravimetric Analysis (TGA/DTA) Powder->TGA FTIR Fourier-Transform Infrared (FTIR) Spectroscopy Powder->FTIR XRD_Data Diffraction Pattern (d-spacings, Intensities) XRD->XRD_Data TGA_Data Mass Loss vs. Temp (Dehydration Steps) TGA->TGA_Data FTIR_Data Infrared Spectrum (Functional Groups) FTIR->FTIR_Data

Fig 2: Experimental workflow for the characterization of this compound.
Powder X-Ray Diffraction (P-XRD)

P-XRD is the primary method for routine identification and for determining the unit cell parameters of a crystalline material like this compound.

  • Objective: To identify the mineral phase and refine its lattice parameters by comparing its diffraction pattern to a known database.

  • Sample Preparation:

    • A small, representative sample of this compound is selected.

    • The sample is ground to a fine, homogeneous powder (typically <10 μm particle size) using an agate mortar and pestle to ensure random crystal orientation.[13][14]

    • The powder is carefully packed into a sample holder, ensuring a flat, smooth surface level with the holder's rim.

  • Instrumentation & Data Collection:

    • A powder diffractometer is used, typically with a Cu Kα radiation source (λ ≈ 1.54 Å).

    • The instrument is configured to scan over a range of 2θ angles (e.g., 5° to 70°), with a defined step size (e.g., 0.02°) and dwell time (e.g., 1 second/step).

    • The detector rotates around the sample, measuring the intensity of the diffracted X-rays at each 2θ angle.[13]

  • Data Analysis:

    • The resulting diffraction pattern (a plot of intensity vs. 2θ) is processed. The positions (2θ) and intensities of the diffraction peaks are determined.

    • The peak positions are used to calculate the d-spacings using Bragg's Law (nλ = 2d sinθ).[14]

    • The set of d-spacings and their relative intensities acts as a "fingerprint" which is compared against a reference database (e.g., the Powder Diffraction File™ from the ICDD) for phase identification.[15]

    • For structural refinement, the peak positions can be indexed and used in a least-squares refinement program to calculate the precise unit cell parameters.[15]

Thermogravimetric Analysis (TGA/DTA)

TGA measures the change in mass of a sample as a function of temperature, which is essential for studying the dehydration and dehydroxylation processes in hydrated minerals like this compound.

  • Objective: To quantify the water content (both molecular water and hydroxyl groups) and determine the temperatures at which they are lost.[16][17]

  • Sample Preparation:

    • A small amount of the finely powdered this compound sample (typically 5-20 mg) is accurately weighed.[18]

    • The sample is placed into an inert crucible (e.g., alumina (B75360) or platinum).

  • Instrumentation & Data Collection:

    • The crucible is placed in a TGA furnace on a high-precision microbalance.

    • The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., ambient to 1000 °C).[18][19]

    • The furnace is purged with an inert gas (e.g., Nitrogen at 50 mL/min) to prevent oxidative side reactions.[18]

    • The instrument continuously records the sample mass as a function of temperature. Often, Differential Thermal Analysis (DTA) is run concurrently to detect endothermic/exothermic events.

  • Data Analysis:

    • The TGA curve (mass % vs. temperature) is analyzed. Each step-wise mass loss corresponds to a thermal event.

    • For this compound, multiple mass loss steps are observed. The first stages (below ~250 °C) correspond to the loss of the five molecules of crystal water (dehydration).[20] Later stages at higher temperatures (~260-580 °C) correspond to the loss of the six hydroxyl groups (dehydroxylation).[20]

    • The percentage of mass lost at each step is calculated to quantify the different types of water in the structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy probes the vibrational modes of molecular bonds. For borates, it is highly effective for distinguishing the coordination of boron (trigonal BO₃ vs. tetrahedral BO₄).

  • Objective: To identify the functional groups (O-H, B-O) and determine the coordination environment of boron within the this compound structure.[21]

  • Sample Preparation:

    • A small amount of the powdered this compound sample (~1 mg) is mixed with ~100-200 mg of a dry, IR-transparent matrix (e.g., potassium bromide, KBr).[22]

    • The mixture is thoroughly ground to ensure homogeneity.

    • The mixture is pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation & Data Collection:

    • The KBr pellet is placed in the sample holder of an FTIR spectrometer.

    • A background spectrum of the empty sample chamber (or a pure KBr pellet) is collected.

    • The infrared beam is passed through the sample pellet, and the transmitted radiation is measured by a detector. The typical scan range is 4000-400 cm⁻¹.[18]

  • Data Analysis:

    • The sample spectrum is ratioed against the background to produce a final absorbance or transmittance spectrum.

    • The positions, shapes, and intensities of the absorption bands are analyzed. For borates:

      • Bands in the 1200–1500 cm⁻¹ range are assigned to B-O asymmetric stretching in trigonal BO₃ units.[23]

      • Bands in the 800–1200 cm⁻¹ range are characteristic of B-O stretching in tetrahedral BO₄ units.[23]

      • Broad bands in the 3000-3600 cm⁻¹ range are due to O-H stretching vibrations from water molecules and hydroxyl groups.[6]

References

The Genesis of Ulexite: A Geochemical and Experimental Perspective

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Geological Formation of Ulexite Deposits

Abstract

This compound [NaCaB₅O₆(OH)₆·5H₂O], a structurally complex hydrated sodium calcium borate (B1201080), is a significant commercial boron ore. Its formation is intrinsically linked to specific geological and geochemical conditions prevalent in arid, volcanic regions. This technical guide provides a comprehensive overview of the geological processes leading to the formation of this compound deposits, details the physicochemical parameters governing its precipitation, and presents a laboratory-based synthesis protocol. The content herein is intended for researchers, geochemists, and professionals in mineralogy and materials science, offering a detailed understanding of this compound genesis from both a natural and experimental standpoint.

Geological Formation of this compound Deposits

This compound deposits are primarily found in evaporite environments, specifically within salt playas and dry saline lakes that have experienced significant volcanic and geothermal activity.[1][2][3] The formation process is a multi-stage geological phenomenon involving the leaching of boron from source rocks, its transport and accumulation in terminal basins, and subsequent precipitation due to evaporation and specific brine chemistry.

Source of Boron and Other Chemical Constituents

The primary source of boron for the formation of this compound and other borate minerals is typically volcanic activity.[1][3][4] Pyroclastic rocks, such as tuffs and volcanic ash, which are rich in boron, are subjected to weathering and leaching by surface and groundwaters.[3][5] Geothermal springs and fumaroles associated with volcanic regions also play a crucial role in liberating and transporting boron and other essential elements, including sodium and calcium, into the hydrological system.[4][5] The leaching of underlying basement rocks and Tertiary limestones can serve as a significant source of calcium and other cations.[5]

Transport and Accumulation

Boron-laden solutions, often in the form of boric acid, are transported by streams and groundwater into closed, undrained desert basins, forming ephemeral or perennial playa lakes.[3][6] These basins act as terminal sinks where the dissolved solids become progressively concentrated.

Evaporation and Precipitation

Arid to semi-arid climatic conditions are essential for the formation of economically viable borate deposits.[5] High rates of evaporation relative to inflow lead to the supersaturation of the lake brines with respect to various minerals. As the water evaporates, the concentration of sodium, calcium, and borates increases, leading to the precipitation of a sequence of evaporite minerals. This compound precipitates under specific geochemical conditions, often alongside other borates and saline minerals.[7]

Geochemical Conditions for this compound Precipitation

The precipitation of this compound from complex brines is governed by a delicate interplay of several physicochemical parameters. The stability field of this compound is relatively small, indicating that it forms under very specific thermodynamic conditions.[8]

pH

The pH of the lake water is a critical factor. This compound formation occurs in an alkaline environment, with studies of natural deposits suggesting a pH range of approximately 8.5 to 11.[5]

Temperature

While the precise temperature range for the natural formation of this compound in playa lakes is not well-defined, experimental data on the dehydration of this compound shows that it begins to lose its crystalline water at temperatures between 50°C and 100°C. Laboratory synthesis and related industrial processes for other borates occur at temperatures ranging from below 50°C to as high as 200°C, suggesting that this compound can form under a variety of temperature conditions depending on the specific brine chemistry.

Brine Composition and Ionic Concentrations

The relative concentrations of sodium, calcium, and boron are paramount. The formation of this compound, a sodium-calcium borate, is favored in brines where both sodium and calcium ions are sufficiently available.[7] The presence of other ions can influence the mineral assemblage. This compound is commonly found in association with a suite of other evaporite minerals, the presence of which provides further clues to the brine chemistry at the time of deposition.

Data Presentation

Table 1: Ideal Chemical Composition of this compound
ConstituentOxide FormulaWeight %ElementWeight %
Boron OxideB₂O₃42.95%Boron (B)13.34%
Calcium OxideCaO13.84%Calcium (Ca)9.89%
Sodium OxideNa₂O7.65%Sodium (Na)5.67%
WaterH₂O35.56%Hydrogen (H)3.98%
Oxygen (O)67.12%

Data compiled from various sources.

Table 2: Geochemical and Experimental Parameters for this compound Formation
ParameterValue/RangeContextSource
pH (Natural Formation)8.5 - 11Playa lake environment[5]
pH (Experimental Synthesis)9.0 - 9.5Laboratory synthesis from amorphous precipitate[1]
pH (Industrial Process)9 - 13Manufacturing of calcium borate from this compound
Temperature (Dehydration)Starts at 50°C - 100°CLoss of crystalline water
Temperature (Industrial Process)< 50°C to 200°CVarious borate synthesis and extraction methods
Table 3: Minerals Commonly Associated with this compound Deposits
Mineral ClassMineral NameChemical Formula
Borates Borax (B76245)Na₂B₄O₅(OH)₄·8H₂O
ColemaniteCaB₃O₄(OH)₃·H₂O
HydroboraciteCaMgB₆O₈(OH)₆·3H₂O
ProbertiteNaCaB₅O₇(OH)₄·3H₂O
MeyerhofferiteCaB₃O₃(OH)₅·H₂O
Sulfates GypsumCaSO₄·2H₂O
GlauberiteNa₂Ca(SO₄)₂
MirabiliteNa₂SO₄·10H₂O
Halides HaliteNaCl
Carbonates CalciteCaCO₃
TronaNa₃(CO₃)(HCO₃)·2H₂O

Data compiled from multiple sources.[3][7]

Experimental Protocol for this compound Synthesis

The following protocol is adapted from a method described in the literature for the laboratory synthesis of this compound crystals.[1] This procedure involves the initial formation of an amorphous calcium borate precipitate, followed by its conversion to crystalline this compound under specific pH and chemical conditions.

Reagents and Materials
  • Borax (Na₂B₄O₇·10H₂O), analytical grade

  • Calcium chloride (CaCl₂), analytical grade

  • Boric acid (H₃BO₃), analytical grade

  • Sodium chloride (NaCl), analytical grade

  • Sodium hydroxide (B78521) (NaOH), 5M solution

  • Deionized water

  • Beakers (500 mL, 4 L)

  • Filtration apparatus (e.g., Büchner funnel)

  • pH meter

  • Drying oven

  • Ethanol (B145695) (50% and absolute)

Procedure
  • Preparation of Amorphous Precipitate: a. Prepare a cold saturated solution of borax by dissolving the salt in 250.0 mL of deionized water. b. Prepare a saturated solution of calcium chloride in 200.0 mL of deionized water. c. Mix the cold saturated borax solution with the saturated CaCl₂ solution. An amorphous precipitate will form. d. Filter the solid precipitate, wash it thoroughly with deionized water, and dry at 105°C.

  • Conversion to Crystalline this compound: a. In a 4 L beaker, combine 40.0 g of the dried amorphous precipitate, 40.0 g of boric acid, and 450.0 g of sodium chloride. b. Add 2.5 L of deionized water to the mixture. c. Adjust the pH of the mixture to a range of 9.0-9.5 using a 5M NaOH solution, monitoring with a pH meter. d. Allow the mixture to stand at room temperature. The solid will gradually transform from an amorphous precipitate to crystalline this compound over several days.

  • Harvesting and Drying: a. After 15 days, filter the this compound crystals. b. Wash the crystals successively with pure deionized water, followed by a 50% ethanol solution, and finally with absolute ethanol. c. Dry the final product to a constant weight at 40°C.

Visualizations

Geological_Formation_of_this compound Source Source Rocks (Volcanic Tuffs, Ash) Leaching Leaching & Weathering (Geothermal Springs, Surface Water) Source->Leaching Boron Release Transport Aqueous Transport (Streams, Groundwater) Leaching->Transport B, Na, Ca in Solution Basin Accumulation in Playa Lake Basin Transport->Basin Evaporation Evaporation & Concentration (Arid Climate) Basin->Evaporation Precipitation This compound Precipitation (Alkaline pH, High [Na+], [Ca2+], [B]) Evaporation->Precipitation Deposit This compound Deposit (Stratified Layers with Associated Minerals) Precipitation->Deposit

Caption: Flowchart of the geological formation of this compound deposits.

Ulexite_Synthesis_Workflow Reagents1 Saturated Borax Solution + Saturated CaCl2 Solution Precipitate Formation of Amorphous Precipitate Reagents1->Precipitate FilterDry1 Filter, Wash, & Dry (105°C) Precipitate->FilterDry1 Reagents2 Amorphous Precipitate + Boric Acid + NaCl + H2O FilterDry1->Reagents2 pH_Adjust Adjust pH to 9.0-9.5 (with 5M NaOH) Reagents2->pH_Adjust Crystallization Crystallization (Stand for 15 days) pH_Adjust->Crystallization FilterWash2 Filter & Wash (H2O, 50% EtOH, Abs. EtOH) Crystallization->FilterWash2 Dry2 Dry (40°C) FilterWash2->Dry2 Product Crystalline this compound Dry2->Product

Caption: Experimental workflow for the laboratory synthesis of this compound.

Conclusion

The formation of this compound deposits is a complex geological process requiring a specific convergence of volcanic activity, arid climate, and precise brine chemistry. Understanding these formation parameters is crucial for the exploration and exploitation of boron resources. Furthermore, the ability to synthesize this compound in a laboratory setting not only confirms the geochemical conditions required for its formation but also opens avenues for the controlled production of this industrially important mineral. This guide has synthesized the current knowledge on the geological and experimental aspects of this compound formation, providing a foundational resource for scientific and industrial applications.

References

Preliminary Analysis of Ulexite Ore: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary analysis of ulexite ore, a hydrated sodium calcium borate (B1201080) mineral with the general chemical formula NaCaB₅O₆(OH)₆·5H₂O.[1] This document outlines the typical chemical and mineralogical composition of this compound ore and details the standard experimental protocols for its characterization. The information presented here is intended to serve as a foundational resource for researchers and professionals involved in the exploration and utilization of this important boron source.

Chemical and Mineralogical Composition of this compound Ore

This compound is a structurally complex borate mineral that typically forms in evaporite deposits in arid regions.[2][3] While the pure mineral has a defined chemical composition, this compound ore is a mixture of this compound and various other minerals, leading to variations in its bulk chemical composition.

Chemical Composition

The theoretical composition of pure this compound is presented below. However, the actual composition of this compound ore can vary significantly based on its origin.

Table 1: Theoretical vs. Typical Oxide Composition of this compound Ore

OxideTheoretical % in Pure this compound[4][5]Typical Range in this compound Ore (%)[6][7]
B₂O₃ 42.9534.0 - 43.1
CaO 13.8413.8 - 20.0
Na₂O 7.654.0 - 7.6
H₂O (LOI) 35.56~34.0
SiO₂ -3.0 - 4.0
MgO -~1.6
Al₂O₃ -~0.1
Fe₂O₃ -~0.02
SrO -~0.6

Note: The ranges for this compound ore are compiled from various sources and can differ based on the specific deposit.

This compound ores from different locations exhibit distinct chemical profiles. For instance, analyses of South American this compound show variations in total boron content and the presence of heavy metals like arsenic.[8]

Mineralogical Composition

This compound ore is not monomineralic. It is commonly associated with a suite of other evaporite minerals. The identification of these associated minerals is crucial for processing and refining the ore.

Table 2: Common Mineral Phases in this compound Ore

MineralChemical FormulaCommon Association
This compound NaCaB₅O₆(OH)₆·5H₂OPrimary boron mineral
Colemanite Ca₂B₆O₁₁·5H₂OOften found with this compound[2][3]
Borax Na₂B₄O₇·10H₂OA common associate in evaporite deposits[2][3]
Gypsum CaSO₄·2H₂OGangue mineral[2][3]
Calcite CaCO₃Gangue mineral
Halite NaClGangue mineral[2][3]
Clay Minerals (e.g., Smectite, Illite)Often present as impurities[4][5]

Experimental Protocols for this compound Ore Analysis

A multi-analytical approach is necessary for a thorough characterization of this compound ore. The following sections detail the standard methodologies for mineralogical and elemental analysis.

Sample Preparation Workflow

A standardized sample preparation procedure is critical to ensure the accuracy and reproducibility of analytical results.

Sample_Preparation_Workflow cluster_0 Initial Preparation cluster_1 Analytical Sample Preparation Raw_Ore Raw this compound Ore Crushing Jaw Crushing (<10 mm) Raw_Ore->Crushing Size Reduction Splitting Quartering/Riffling for Representative Sub-sample Crushing->Splitting Homogenization Milling Pulverizing/Milling (<75 µm) Splitting->Milling Fine Grinding XRD_Prep Pressed Powder Mount Milling->XRD_Prep For Mineralogy XRF_Prep Pressed Pellet / Fused Bead Milling->XRF_Prep For Major/Minor Elements ICP_Prep Acid Digestion / Fusion Milling->ICP_Prep For Trace Elements

Figure 1: General workflow for the preparation of this compound ore samples for analysis.
X-ray Diffraction (XRD) for Mineralogical Analysis

XRD is the primary technique for identifying the crystalline phases present in this compound ore.

Methodology:

  • Sample Preparation: A representative portion of the finely milled ore powder (~2 grams) is back-loaded into a standard powder sample holder. The surface is gently pressed to ensure a flat, smooth analytical surface, minimizing preferred orientation of the fibrous this compound crystals.

  • Instrumentation: A modern powder X-ray diffractometer equipped with a Cu Kα radiation source is typically used.

  • Data Acquisition:

    • 2θ Range: 5° to 70°

    • Step Size: 0.02°

    • Time per Step: 1-2 seconds

  • Data Analysis: The resulting diffractogram is processed using phase identification software. The experimental peak positions and intensities are compared against a mineral database (e.g., the ICDD Powder Diffraction File) to identify the constituent mineral phases. Key d-spacings for this compound are approximately 12.2 Å, 7.75 Å, and 6.00 Å.[9]

X-ray Fluorescence (XRF) for Major and Minor Element Analysis

XRF is a rapid and non-destructive technique for determining the bulk elemental composition of the ore, typically reported as oxides.

Methodology:

  • Sample Preparation (Fused Bead):

    • Approximately 1 gram of the milled ore powder is mixed with a lithium borate flux (e.g., a mixture of lithium tetraborate (B1243019) and lithium metaborate) in a 1:10 sample-to-flux ratio.

    • The mixture is fused in a platinum crucible at 1000-1100°C until a homogeneous molten glass is formed.

    • The molten glass is then cast into a mold to create a flat, homogeneous glass disk for analysis. This method eliminates particle size and mineralogical effects.

  • Instrumentation: A wavelength-dispersive XRF (WD-XRF) spectrometer is recommended for high accuracy and precision.

  • Calibration: The instrument is calibrated using certified reference materials of similar matrix composition.

  • Data Analysis: The intensities of the characteristic X-rays for each element are measured and converted to concentrations using the calibration curves.

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) for Trace Element Analysis

ICP-OES is a highly sensitive technique used to quantify the concentration of trace elements in the this compound ore.

Methodology:

  • Sample Preparation (Acid Digestion):

    • A precise amount of the milled ore powder (e.g., 0.1-0.25 g) is weighed into a Teflon digestion vessel.

    • A mixture of strong acids is added. For borate minerals, a common approach involves nitric acid (HNO₃) and hydrofluoric acid (HF) to dissolve silicate (B1173343) impurities. The digestion is performed in a sealed vessel at high temperature and pressure to prevent the loss of volatile boron compounds.[10]

    • After digestion, the solution is diluted to a known volume with deionized water.

  • Instrumentation: An ICP-OES instrument with a hydrofluoric acid-resistant sample introduction system is used.[10]

  • Analysis: The prepared sample solution is introduced into the plasma, which excites the atoms of the elements present. The instrument measures the intensity of the light emitted at characteristic wavelengths for each element.

  • Quantification: The concentrations of the elements are determined by comparing the emission intensities to those of calibration standards.

Integrated Analytical Workflow

The combination of these analytical techniques provides a comprehensive understanding of the this compound ore's composition.

Analytical_Workflow cluster_input cluster_analysis cluster_output Ulexite_Ore This compound Ore Sample XRD X-ray Diffraction (XRD) Ulexite_Ore->XRD XRF X-ray Fluorescence (XRF) Ulexite_Ore->XRF ICP ICP-OES Ulexite_Ore->ICP Mineralogy Mineralogical Composition (Phase Identification) XRD->Mineralogy Provides Major_Elements Major & Minor Element Composition (Oxides) XRF->Major_Elements Provides Trace_Elements Trace Element Composition (ppm) ICP->Trace_Elements Provides

Figure 2: Integrated workflow for the preliminary analysis of this compound ore.

References

Ulexite: A Comprehensive Technical Guide to its Chemical Formula and Structural Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ulexite, a structurally complex hydrated sodium calcium borate (B1201080), holds significance beyond its unique optical properties, often colloquially known as "TV rock." This technical guide provides an in-depth analysis of the chemical formula and crystal structure of this compound, targeting researchers, scientists, and professionals in drug development who may utilize borate compounds. This document synthesizes crystallographic data, details experimental protocols for structural determination, and presents key structural features through organized data tables and visualizations. The information compiled herein is foundational for understanding the chemical behavior of this compound and exploring its potential applications.

Chemical Formula and Nomenclature

This compound is a mineral with the chemical formula NaCaB₅O₆(OH)₆·5H₂O [1][2][3][4][5]. It is classified as a nesoborate, specifically a pentaborate, due to the presence of the isolated [B₅O₆(OH)₆]³⁻ polyanion.[1] The mineral was named after the German chemist Georg Ludwig Ulex, who first discovered it.[1]

Crystallographic Data

This compound crystallizes in the triclinic crystal system with the space group P1̅.[1][6][7] This low-symmetry system is characterized by three unequal axes with all angles departing from 90°. The fundamental crystallographic parameters for this compound are summarized in Table 1.

Parameter Value Reference
Crystal SystemTriclinic[1][6][8]
Space GroupP1̅[1][7]
a8.816(3) Å[1][6]
b12.870(7) Å
c6.678(1) Å[1][6]
α90.25°[1][6]
β109.12°[1][6]
γ105.1°[1][6]
Z2[1]
V687.83 ų[6]
Table 1: Crystallographic Data for this compound.

Structural Analysis

The crystal structure of this compound is notably complex, composed of three primary structural units: infinite chains of sodium-octahedra, infinite chains of calcium-polyhedra, and isolated pentaborate polyanions.[1][9] These units are interconnected through a network of hydrogen bonds.

The Pentaborate Polyanion: [B₅O₆(OH)₆]³⁻

The fundamental building block of the borate component is the [B₅O₆(OH)₆]³⁻ polyanion. This anion consists of three borate tetrahedra and two borate triangular groups.[1][3] The arrangement of these groups forms a stable and complex structure.

Pentaborate Polyanion [B₅O₆(OH)₆]³⁻ Structure

Coordination Environments

The sodium and calcium cations exhibit distinct coordination environments within the this compound structure.

  • Sodium (Na⁺): Each sodium ion is coordinated by an octahedron of two hydroxyl oxygens and four water molecules.[1]

  • Calcium (Ca²⁺): Each calcium ion is surrounded by a polyhedron of eight oxygen atoms.[1]

These coordination polyhedra form chains that extend parallel to the c-axis of the crystal, which is responsible for the characteristic fibrous habit of this compound.

Selected Bond Lengths

The precise determination of bond lengths is crucial for a complete structural understanding. Table 2 summarizes the average bond lengths for the key atomic interactions in this compound.

Bond Average Bond Length (Å) Reference
B-O (tetrahedral)1.48[1]
B-O (triangular)1.37[1]
Ca-O2.48[1]
Na-O2.42[1]
Table 2: Selected Average Bond Lengths in this compound.

Experimental Protocols for Structural Determination

The crystal structure of this compound was first accurately described by Clark and Appleman in 1964, and has been refined in more recent studies utilizing advanced techniques. The primary method for elucidating the atomic arrangement in this compound is single-crystal X-ray diffraction .

A Modern Experimental Workflow

A representative modern experimental protocol for the structural analysis of this compound is outlined below, based on recent studies.

G cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Data Processing cluster_3 Structure Solution and Refinement a This compound Crystal Selection b Mounting on Goniometer a->b c Single-Crystal X-ray Diffraction (Synchrotron Source) b->c d Data Acquisition (e.g., MAR555 detector) c->d e Indexing and Integration (e.g., CrysAlisPro) d->e f Absorption Correction (e.g., ABSPACK) e->f g Space Group Determination f->g h Structure Solution (e.g., Direct Methods) g->h i Structure Refinement (e.g., JANA2006) h->i j Final Structural Model i->j

Experimental Workflow for this compound Structure Determination

Key Steps in the Protocol:

  • Crystal Selection: A suitable single crystal of this compound is carefully selected under a microscope.

  • Data Collection: The crystal is mounted on a goniometer and subjected to a monochromatic X-ray beam, often from a synchrotron source for high resolution. Diffraction patterns are collected on a detector.

  • Data Processing: The collected diffraction spots are indexed to determine the unit cell parameters and space group. The intensities of the reflections are integrated and corrected for various experimental effects, including absorption.

  • Structure Solution and Refinement: The initial positions of the atoms are determined using methods such as Patterson or direct methods. These positions and their thermal parameters are then refined against the experimental data to obtain the final, accurate crystal structure.

Logical Relationship of Structural Components

The overall structure of this compound can be visualized as an intricate network of its constituent polyhedra. The chains of sodium and calcium polyhedra are linked by the pentaborate anions, with hydrogen bonding playing a crucial role in stabilizing the entire framework.

G cluster_0 Cationic Chains cluster_1 Anionic Unit cluster_2 Overall Structure Na_chain [Na(OH)₂(H₂O)₄]n Chains This compound This compound Crystal Lattice Na_chain->this compound Linked by Ca_chain [Ca(O)₈]n Chains Ca_chain->this compound Linked by B_anion [B₅O₆(OH)₆]³⁻ Polyanion B_anion->this compound Connects This compound->this compound Stabilized by Hydrogen Bonding

Logical Relationship of Structural Components in this compound

Conclusion

The chemical formula NaCaB₅O₆(OH)₆·5H₂O and the triclinic crystal structure of this compound give rise to a complex and fascinating mineral. Its architecture, characterized by interconnected cationic chains and isolated pentaborate polyanions, is a testament to the intricate ways in which borates can polymerize. A thorough understanding of this structure, achieved through detailed experimental protocols like single-crystal X-ray diffraction, is paramount for any application that seeks to leverage the chemical properties of this unique borate mineral. The data and visualizations presented in this guide offer a foundational resource for researchers and professionals working with this compound and related borate compounds.

References

Unveiling the Anisotropic World of Ulexite: A Technical Guide to its Optical and Crystallographic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core optical and crystallographic properties of ulexite (NaCaB₅O₆(OH)₆·5H₂O), a structurally complex borate (B1201080) mineral renowned for its unique fiber-optic capabilities. This document provides a comprehensive overview of its quantitative data, detailed experimental protocols for its characterization, and visualizations to elucidate key structural and procedural relationships.

Quantitative Data Summary

The optical and crystallographic parameters of this compound are summarized in the tables below for clear comparison and reference.

Table 1: Optical Properties of this compound
PropertyValueReference
Optical System Biaxial (+)[1][2]
Refractive Indices nα = 1.491 - 1.496[1][2]
nβ = 1.504 - 1.506[1][2]
nγ = 1.519 - 1.520[1][2]
Birefringence (δ) 0.028 - 0.029[1][3]
2V Angle (measured) 73° - 78°[1][2]
Pleochroism None[3]
Dispersion None reported
Luster Vitreous to silky[4]
Transparency Transparent to opaque[1]
Table 2: Crystallographic Properties of this compound
PropertyValueReference
Crystal System Triclinic[1][4]
Space Group P1[1][4]
Unit Cell Parameters a = 8.816(3) Å[1][2]
b = 12.870(7) Å[2]
c = 6.678(1) Å[1][2]
α = 90.25° - 90.36(2)°[1][2]
β = 109.05(2)° - 109.12°[1][2]
γ = 104.98(4)° - 105.1°[1][2]
Formula Units (Z) 2[2]
Cleavage Perfect on {010}, Good on {110}, Poor on {110}[1][4]
Twinning Polysynthetic on {010} and {100}[1]

Experimental Protocols

This section details the methodologies for determining the key optical and crystallographic properties of this compound, based on established mineralogical techniques and specific studies.

Single-Crystal X-ray Diffraction

The determination of this compound's crystal structure, unit cell dimensions, and space group is achieved through single-crystal X-ray diffraction.[5]

Protocol:

  • Sample Preparation: A small, single crystal of this compound (approximate dimensions of 8x4x3 µm³) is carefully isolated and mounted on a goniometer head.[5]

  • Data Collection:

    • Instrument: A high-pressure single-crystal synchrotron X-ray diffractometer (e.g., ID15b beamline at ESRF, Grenoble, France) is employed.[5]

    • Data Acquisition: Diffraction data is collected at various pressures to study the material's stability and compressional behavior.[5]

    • Indexing and Integration: The diffraction peaks are indexed, and their intensities are integrated using software such as the CrysAlisPro package. Corrections for Lorentz-polarization and X-ray absorption by the diamond anvil cell (DAC) components are applied.[5]

  • Structure Solution and Refinement:

    • Software: The crystal structure is solved and refined using software like JANA2006.[5]

    • Refinement Model: The refinement is performed in the P1 space group, using initial fractional coordinates from established models. Isotropic displacement parameters are typically refined for all non-hydrogen sites.[5]

Optical Property Determination

The optical properties of this compound are determined using polarized light microscopy.

2.2.1. Refractive Index Measurement (Immersion Method)

Protocol:

  • Sample Preparation: this compound crystals are crushed and sieved to obtain fragments of a suitable size for microscopic examination.

  • Mounting: A small number of this compound grains are placed on a glass slide, and a drop of a calibrated refractive index oil is added. A coverslip is placed over the sample.

  • Microscopic Examination:

    • Instrument: A petrographic microscope equipped with a spindle stage is used.

    • Becke Line Test: The Becke line, a bright halo that appears around a grain when it is slightly out of focus, is observed. The direction of movement of the Becke line when the focus is changed indicates whether the refractive index of the mineral is higher or lower than that of the immersion oil.

    • Iteration: The process is repeated with a series of immersion oils of varying refractive indices until a match is found (the grain becomes nearly invisible, and the Becke line disappears).

    • Principal Refractive Indices: For the biaxial this compound, the spindle stage is used to orient the crystal fragments to measure the three principal refractive indices (nα, nβ, and nγ).

2.2.2. Birefringence and 2V Angle Determination

Protocol:

  • Birefringence Calculation: Once the principal refractive indices are determined, the birefringence (δ) is calculated as the difference between the highest and lowest refractive indices (δ = nγ - nα).

  • 2V Angle Measurement:

    • Conoscopic Observation: Using a high-magnification objective and a condensing lens, an interference figure is observed.

    • Measurement: The separation of the isogyres in the interference figure is used to determine the 2V angle. For this compound, which is biaxial positive, this measurement confirms its optical character.[1]

Visualizations

The following diagrams illustrate the experimental workflow for this compound characterization and the structural basis for its unique optical properties.

experimental_workflow cluster_sample_prep Sample Preparation cluster_optical Optical Characterization cluster_crystallographic Crystallographic Characterization cluster_data Data Analysis & Output sample This compound Sample crushing Crushing & Sieving sample->crushing single_crystal Single Crystal Isolation sample->single_crystal plm Polarized Light Microscopy crushing->plm xrd Single-Crystal XRD single_crystal->xrd immersion Immersion Method (RI) plm->immersion birefringence Birefringence & 2V Angle plm->birefringence optical_data Optical Properties Table immersion->optical_data birefringence->optical_data data_collection Data Collection xrd->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution cryst_data Crystallographic Data Table structure_solution->cryst_data

Caption: Experimental workflow for the characterization of this compound.

ulexite_structure_optics cluster_structure Crystal Structure cluster_property Physical Property cluster_optical_effect Optical Phenomenon structure This compound Crystal Structure Chains of [Na(OH)₂(H₂O)₄] octahedra and [Ca(OH)₂(H₂O)₂O₄] polyhedra Chains are parallel to the c-axis Cross-linked by [B₅O₆(OH)₆]³⁻ polyanions and H-bonds fibrous Fibrous Habit Elongated crystals parallel to the c-axis structure:f2->fibrous:f0 leads to fiber_optic Fiber-Optic Effect ('TV Rock') Light is transmitted along the length of the fibers by total internal reflection Image is projected from one polished surface to the other fibrous:f1->fiber_optic:f0 enables

Caption: Relationship between this compound's crystal structure and its fiber-optic properties.

References

Unveiling the Thermoluminescent Properties of Ulexite: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the thermoluminescence characteristics of the borate (B1201080) mineral ulexite, detailing its response to ionizing radiation, kinetic parameters, and the experimental protocols for its analysis. This guide is intended for researchers, scientists, and professionals in the fields of radiation dosimetry and materials science.

Introduction to this compound and its Thermoluminescent Potential

This compound, a structurally complex borate mineral with the chemical formula NaCaB₅O₆(OH)₆·5H₂O, has garnered significant interest for its potential applications in radiation dosimetry.[1][2] Its thermoluminescent (TL) properties, the emission of light upon heating after being exposed to ionizing radiation, make it a candidate for measuring absorbed radiation doses. This guide provides a comprehensive overview of the key thermoluminescence characteristics of this compound, including its glow curve, kinetic parameters, and response to different types of radiation.

The mineral's composition typically includes significant percentages of B₂O₃, CaO, and Na₂O.[1][3] X-ray diffraction (XRD) analysis has confirmed that this compound possesses a triclinic crystal structure.[2] Understanding the intrinsic TL properties of this naturally occurring material is crucial for its development as a reliable dosimeter.

Thermoluminescence Glow Curve and Kinetic Parameters

The thermoluminescence glow curve of this compound, a plot of TL intensity versus temperature, exhibits a complex structure with multiple peaks. These peaks correspond to the release of trapped charge carriers from different energy levels within the mineral's crystal lattice. The exact number and position of these peaks can vary depending on factors such as the heating rate, radiation dose, and any pre-irradiation thermal treatment (annealing).[4][5]

Glow Peak Characteristics

Studies have identified several prominent glow peaks in both natural and laboratory-irradiated this compound. For instance, after beta irradiation, natural this compound has been shown to exhibit four main glow peaks at approximately 154 °C, 211 °C, 273 °C, and 327 °C.[2] Another study on beta-irradiated and annealed this compound reported five TL peaks at around 74 °C, 122 °C, 169 °C, 224 °C, and 323 °C when heated at a rate of 2 °C/s.[1] The UV-blue TL emission of natural this compound has been observed to shift toward higher temperatures as the heating rate increases, while the intensity of the emission decreases.[4]

The following tables summarize the quantitative data on the glow peak temperatures and kinetic parameters of this compound from various studies.

Table 1: Thermoluminescence Glow Peak Temperatures of this compound

StudyRadiation SourceHeating Rate (°C/s)Peak 1 (°C)Peak 2 (°C)Peak 3 (°C)Peak 4 (°C)Peak 5 (°C)
Kalita et al. (2020)[2]BetaNot specified154211273327-
Karabul et al. (2022)[1]Beta (⁹⁰Sr/⁹⁰Y)2~74~122~169~224~323
Correcher et al.[5]Natural/BetaNot specified130-140240340--

Table 2: Kinetic Parameters of this compound Thermoluminescence

StudyMethodPeakActivation Energy (Eₐ) (eV)Frequency Factor (s⁻¹)Kinetic Order
Kalita et al. (2020)[2]Fractional Glow/Deconvolution10.72 / 0.76-Non-first
20.93 / 0.83-Non-first
31.16 / 0.96-Non-first
41.28 / 1.27-Non-first
Karabul et al. (2022)[1]-1~0.80~10⁸ - 10¹⁰-
2~0.89~10⁸ - 10¹⁰-
3~1.08~10⁸ - 10¹⁰-
4~1.16~10⁸ - 10¹⁰-
5~1.24~10⁸ - 10¹⁰-
Topaksu et al. (2015)[4]Variable Heating Rate-0.65(9)1.22 x 10¹²-
Dose Response and Fading

The response of this compound's TL signal to varying radiation doses has been investigated. Studies have shown that the TL peaks can exhibit a supra-linear response, where the TL intensity increases more than proportionally with the dose, in the range of 8 Gy to 1024 Gy.[2] In contrast, another study observed a sublinear behavior with no saturation up to 100 Gy.[1]

Signal fading, the loss of the TL signal over time after irradiation, is a critical parameter for dosimetric applications. For a peak at 333 °C in a beta-irradiated sample, a fading of only 5% was recorded at the end of the 4th week when stored in the dark at room temperature.[1] The lifetimes of the traps associated with the different glow peaks have been estimated to range from 1.55 days to 3.6 x 10⁴ years.[2]

Experimental Protocols

Accurate and reproducible thermoluminescence analysis relies on well-defined experimental protocols. This section details the common methodologies for sample preparation, irradiation, and TL measurement as cited in the literature.

Sample Preparation
  • Sourcing and Initial Preparation : this compound mineral samples are typically sourced from geological deposits.[6]

  • Grinding and Sieving : The raw mineral is crushed and ground into a fine powder. To ensure a uniform grain size for analysis, the powder is sieved. Common grain size fractions used are 90-200 µm for coarse grains and 4-11 µm for fine grains.[4] A study by Correcher et al. used a 90 µm powdered this compound.[6]

  • Chemical Treatment : To remove impurities that could interfere with the TL signal, chemical treatments are often employed. This can include washing with hydrochloric acid (HCl) to remove carbonates and hydrogen peroxide (H₂O₂) to eliminate organic matter.[4]

  • Annealing : To erase any pre-existing TL signal from natural background radiation and to sensitize the material, a pre-irradiation annealing step is crucial. A common procedure involves heating the sample at a specific temperature for a set duration. For instance, sintering at 800 °C for 8 hours has been used.[1]

Irradiation
  • Beta Irradiation : Beta sources, such as ⁹⁰Sr/⁹⁰Y, are frequently used for irradiating this compound samples.[1] The dose rate of the beta source is a critical parameter that needs to be calibrated.

  • Gamma Irradiation : While less commonly reported for this compound in the provided search results, gamma sources like ⁶⁰Co or ¹³⁷Cs are standard in TL dosimetry research for irradiating samples with known doses.

Thermoluminescence Measurement
  • TL Reader System : The TL signal is measured using a thermoluminescence reader. This instrument consists of a heating element to raise the sample's temperature at a controlled linear rate, a photomultiplier tube (PMT) to detect the emitted light, and associated electronics to record the signal as a function of temperature, generating a glow curve.[3]

  • Heating Rate : The heating rate is a critical parameter that affects the shape and peak positions of the glow curve.[4] Typical heating rates used in TL studies range from 1 °C/s to 10 °C/s.[2][7]

  • Atmosphere : To prevent spurious luminescence (light emission not related to the absorbed radiation dose), measurements are often performed in an inert nitrogen atmosphere.[7]

  • Glow Curve Analysis : The complex glow curves of this compound are often deconvoluted into their individual glow peaks using specialized software.[1][2] This deconvolution process allows for the determination of the kinetic parameters (activation energy, frequency factor, and kinetic order) for each trap.

Visualizing Experimental and Thermal Processes

To better illustrate the methodologies involved in the thermoluminescence analysis of this compound, the following diagrams have been generated using the DOT language.

Experimental_Workflow Experimental Workflow for this compound TL Analysis cluster_prep Sample Preparation cluster_rad Irradiation cluster_measure TL Measurement & Analysis Sourcing Source this compound Mineral Grinding Grind and Sieve Sourcing->Grinding Chemical Chemical Treatment (HCl, H₂O₂) Grinding->Chemical Annealing Pre-irradiation Annealing Chemical->Annealing Irradiate Expose to Ionizing Radiation (Beta/Gamma) Annealing->Irradiate TL_Read Read in TL System Irradiate->TL_Read Glow_Curve Generate Glow Curve TL_Read->Glow_Curve Deconvolution Glow Curve Deconvolution Glow_Curve->Deconvolution Kinetic_Params Determine Kinetic Parameters Deconvolution->Kinetic_Params

Caption: A flowchart illustrating the key stages in the thermoluminescence analysis of this compound mineral.

Thermal_Processes Thermal Treatment Processes of this compound cluster_dehydration Dehydration Stages cluster_dehydroxylation Dehydroxylation Ulexite_Natural Natural this compound (NaCaB₅O₆(OH)₆·5H₂O) Dehydration1 60-160 °C Loss of water molecules Ulexite_Natural->Dehydration1 Dehydration2 160-250 °C Further water loss Dehydration1->Dehydration2 Dehydroxylation 260-580 °C Removal of hydroxyl groups Dehydration2->Dehydroxylation Amorphous Amorphous Phase Dehydroxylation->Amorphous

References

High-Pressure Behavior of Ulexite Crystals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides an in-depth analysis of the structural behavior of ulexite (NaCaB₅O₆(OH)₆·5H₂O) under high-pressure conditions. This compound, a hydrated borate (B1201080) mineral, exhibits significant structural transformations under compression, which are critical for understanding its stability and potential applications in fields such as materials science and geology. Based on in-situ single-crystal synchrotron X-ray diffraction studies up to 9.5 GPa, this document details a first-order, iso-symmetric phase transition from the ambient pressure phase (this compound-I) to a high-pressure polymorph (this compound-II). Key quantitative data, including compressibility parameters and unit-cell evolution, are presented. Furthermore, the experimental protocols employed to obtain these findings are thoroughly described, and logical workflows are visualized to provide a comprehensive overview for researchers and scientists.

Introduction

This compound is a structurally complex hydrated borate mineral with the ideal chemical formula NaCaB₅O₆(OH)₆·5H₂O.[1][2] It crystallizes in the triclinic system with the space group P-1.[2][3][4] Its crystal structure is characterized by three primary units: calcium-coordination polyhedra, sodium-coordination octahedra, and isolated pentaborate polyanions ([B₅O₆(OH)₆]³⁻).[1][2] These units are interconnected through a pervasive network of hydrogen bonds, which plays a crucial role in the overall stability of the crystal structure.[1][2] At ambient conditions, its unit-cell parameters are approximately a ≈ 8.816 Å, b ≈ 12.87 Å, c ≈ 6.678 Å, α ≈ 90.4°, β ≈ 109.1°, and γ ≈ 105.0°.[1]

Investigating the behavior of minerals under high pressure is fundamental to earth sciences for modeling conditions within planetary interiors and to materials science for discovering new phases with novel properties. For this compound, high-pressure studies are particularly relevant for evaluating its stability and performance as a potential aggregate in radiation-shielding concretes, where it may be subjected to significant stress.[1][5] Understanding its phase transitions, compressibility, and deformation mechanisms at the atomic scale provides crucial data for thermodynamic models and informs the development of advanced materials.[1]

Experimental Protocol: In-Situ High-Pressure X-ray Diffraction

The primary method for investigating the crystal structure of this compound under compression is in-situ high-pressure single-crystal synchrotron X-ray diffraction.[1] This technique allows for the direct measurement of unit-cell parameters and atomic positions while the sample is maintained at high pressure.

Detailed Methodology:

  • Sample Preparation: A small, poly-crystalline sample of this compound (approximate size 8×4×3 μm³) is selected due to the mineral's perfect cleavage and acicular habit, which make isolating a single crystal difficult.[1]

  • High-Pressure Apparatus: A membrane-driven diamond anvil cell (DAC) is used to generate high pressures.[1] The this compound sample is loaded into a sample chamber drilled into a stainless-steel gasket, which is pre-indented between two diamond anvils (e.g., Boehler-Almax design with 600 μm culets).[1]

  • Pressure Calibration: A few ruby microspheres are loaded into the sample chamber alongside the this compound crystal. The pressure is determined by measuring the pressure-dependent fluorescence shift of the ruby R1 line, providing an uncertainty of approximately ± 0.05 GPa.[1]

  • Pressure-Transmitting Medium: To ensure hydrostatic or quasi-hydrostatic conditions, the sample chamber is filled with a pressure-transmitting medium. A conventional 4:1 methanol:ethanol mixture is a suitable medium for this compound.[1]

  • Synchrotron X-ray Diffraction: The experiment is performed at a high-energy synchrotron beamline (e.g., ID15b at ESRF, Grenoble).[1] A focused, monochromatic X-ray beam (e.g., E ≈ 30 keV, λ ≈ 0.414 Å) is used to irradiate the crystal.[1]

  • Data Collection and Analysis: Diffraction patterns are collected on an area detector (e.g., MAR555 flat-panel) as the DAC is rotated.[1] A typical data collection strategy involves a continuous ω-scan over a wide angular range (e.g., -32° to +32°).[1] The collected diffraction spots are then indexed and their intensities integrated using specialized software (e.g., CrysAlisPro). The crystal structure is subsequently refined against the diffraction data using programs like JANA2006.[1]

G cluster_exp Experiment cluster_analysis Data Analysis Sample This compound Crystal (~8x4x3 µm³) DAC Load into Diamond Anvil Cell (DAC) Sample->DAC Ruby Ruby Spheres (Pressure Calibrant) Ruby->DAC PTM Methanol:Ethanol (Pressure Medium) PTM->DAC Synchrotron Synchrotron X-ray Beam (e.g., ESRF ID15b) DAC->Synchrotron Apply Pressure Detector Collect Diffraction Patterns (Area Detector) Synchrotron->Detector Processing Index & Integrate Data (e.g., CrysAlisPro) Detector->Processing Refinement Structure Refinement (e.g., JANA2006) Processing->Refinement Results P-V Data, Bulk Modulus, Structural Parameters Refinement->Results

Figure 1. Experimental workflow for high-pressure single-crystal X-ray diffraction on this compound.

Results and Discussion

Under compression from ambient pressure up to approximately 6.44 GPa, this compound maintains its initial crystal structure (this compound-I).[1][5] The compression is highly anisotropic, meaning the crystal compresses differently along its different crystallographic axes.[1][5] The compressional pattern, described by the finite-Eulerian principal components of the unit-strain ellipsoid, shows a ratio of ε₁:ε₂:ε₃ ≈ 7:3:1.[1][5] This indicates that the crystal is significantly more compressible along one direction compared to the others. The pressure-volume data for this phase can be fitted with a Birch-Murnaghan equation of state to determine its bulk modulus.

This compound undergoes a first-order, iso-symmetric phase transition between 6.44 and 7.13 GPa.[1][5] This reconstructive transition leads to the formation of a high-pressure polymorph, designated this compound-II.[1][5] A first-order transition is characterized by a discontinuity in the unit-cell volume at the transition pressure. The iso-symmetric nature of the transition means that the crystal system and space group (P-1) are preserved in the high-pressure phase.

G Ulexite_I This compound-I (P < 6.44 GPa) KV0 = 36.9(5) GPa Strongly Anisotropic Compression Transition First-Order, Iso-symmetric Phase Transition Ulexite_I->Transition Increasing Pressure Ulexite_II This compound-II (P > 7.13 GPa) KV0 = 26(4) GPa Bulk Softening Marked Anisotropic Compression Transition->Ulexite_II 6.44 - 7.13 GPa

Figure 2. Pressure-induced phase transition in this compound crystal.

The high-pressure phase, this compound-II, is stable at pressures above 7.13 GPa and has been studied up to 9.5 GPa.[1][5] Like the low-pressure phase, this compound-II also exhibits a marked anisotropic compressional pattern.[1][5] A key finding is that the transition results in a "bulk softening," where the high-pressure phase is more compressible than the low-pressure phase.[1][5] This is reflected in the lower isothermal bulk modulus of this compound-II.

Quantitative Data Summary

The elastic properties derived from the high-pressure experiments are summarized below. The bulk modulus (K₀) is a measure of a substance's resistance to uniform compression.

Table 1: Compressibility Parameters of this compound Polymorphs

Phase Pressure Range Isothermal Bulk Modulus (Kᵥ₀) Anisotropy (ε₁:ε₂:ε₃)
This compound-I 0 - 6.44 GPa 36.9(5) GPa[1][5] ~ 7:3:1[1][5]

| this compound-II | > 7.13 GPa | 26(4) GPa[1][5] | Marked Anisotropy[1][5] |

Table 2: Representative Unit-Cell Parameters of this compound at Ambient Pressure

Parameter Value
a (Å) 8.816(3)[3]
b (Å) 12.87[3]
c (Å) 6.678(1)[3]
α (°) 90.25[3]
β (°) 109.12[3]
γ (°) 105.1[3]

| Volume (ų) | 687.83[3] |

Note: The evolution of unit-cell parameters with pressure follows a decreasing trend until the phase transition, where a discontinuity occurs.

Structural Deformation Mechanisms

The compression of this compound is primarily accommodated by the tilting and compression of the Na- and Ca-polyhedra and the distortion of the hydrogen bond network.[1] The fundamental building blocks of borate minerals, the B-O polyanions, are substantially less compressible than the overall structure.[5] The phase transition to this compound-II involves a significant rearrangement of the atomic structure, including a change in the coordination number of some atoms, which leads to the observed bulk softening.[1] This reconstructive transition is unique among hydrated borates studied to date.[1]

Conclusion

The application of high pressure to this compound crystals reveals critical insights into its structural stability. The mineral undergoes a first-order, iso-symmetric phase transition from this compound-I to a more compressible high-pressure polymorph, this compound-II, in the pressure range of 6.44 to 7.13 GPa.[1][5] Both phases exhibit strong compressional anisotropy. The isothermal bulk modulus drops from 36.9(5) GPa in this compound-I to 26(4) GPa in this compound-II, a phenomenon known as bulk softening.[1][5] These findings, obtained through detailed in-situ synchrotron X-ray diffraction experiments, provide a quantitative framework for understanding the behavior of complex hydrated borates under extreme conditions and are essential for their potential technological applications.

References

An In-Depth Technical Guide to the Initial Identification of Impurities in Raw Ulexite Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ulexite, a hydrated sodium calcium borate (B1201080) mineral with the chemical formula NaCaB₅O₆(OH)₆·5H₂O, is a significant commercial source of boron.[1][2] In the pharmaceutical and drug development sectors, the purity of raw materials is of paramount importance. The presence of impurities can significantly impact the safety, efficacy, and stability of the final product. This technical guide provides a comprehensive overview of the common impurities found in raw this compound samples and details the analytical techniques and experimental protocols for their initial identification.

Raw this compound is typically found in evaporite deposits, salt playas, and dry saline lakes, often in arid regions with a history of volcanism.[1][2] Its formation in these environments means it is frequently associated with a variety of other minerals. These associated minerals constitute the primary source of impurities in raw this compound samples.

Common Impurities in Raw this compound

The geological context of this compound formation dictates the types of impurities commonly encountered. These can be broadly categorized as other borate minerals, carbonate minerals, sulfate (B86663) minerals, silicate (B1173343) minerals (clays), and various other compounds.

Table 1: Common Mineral Impurities Associated with Raw this compound

Impurity Category Mineral Name Chemical Formula
Other Borate Minerals ColemaniteCa₂B₆O₁₁·5H₂O
Borax (Tincal)Na₂B₄O₇·10H₂O
HydroboraciteCaMgB₆O₁₁·6H₂O
ProbertiteNaCaB₅O₉·5H₂O
MeyerhofferiteCa₂B₆O₁₁·7H₂O
Carbonate Minerals CalciteCaCO₃
DolomiteCaMg(CO₃)₂
Sulfate Minerals GypsumCaSO₄·2H₂O
GlauberiteNa₂Ca(SO₄)₂
Silicate Minerals (Clays) Montmorillonite (B579905)(Na,Ca)₀.₃₃(Al,Mg)₂(Si₄O₁₀)(OH)₂·nH₂O
Illite(K,H₃O)(Al,Mg,Fe)₂(Si,Al)₄O₁₀[(OH)₂, (H₂O)]
KaoliniteAl₂Si₂O₅(OH)₄
Chlorite(Mg,Fe)₃(Si,Al)₄O₁₀(OH)₂·(Mg,Fe)₃(OH)₆
Other Minerals HaliteNaCl
RealgarAs₄S₄
OrpimentAs₂S₃
QuartzSiO₂

The presence and concentration of these impurities can vary significantly depending on the geographical origin of the this compound sample. For instance, this compound deposits in Turkey are known to be associated with colemanite, borax, hydroboracite, calcite, and various clay minerals like montmorillonite and illite.[3][4] Similarly, deposits in Argentina also show associations with colemanite, borax, and hydroboracite.[3] this compound from the Kramer District in California is found with colemanite, borax, and clay minerals.[5]

Analytical Techniques for Impurity Identification

A multi-analytical approach is essential for the comprehensive identification and characterization of impurities in raw this compound. The following techniques are fundamental for an initial assessment.

X-ray Diffraction (XRD)

X-ray Diffraction is a powerful non-destructive technique for identifying crystalline phases in a material.[6] Each crystalline mineral has a unique XRD pattern, which acts as a "fingerprint." By comparing the XRD pattern of a raw this compound sample to a database of known mineral patterns, the constituent mineral phases, including impurities, can be identified.[7] XRD is particularly effective for identifying mineral impurities such as calcite, dolomite, gypsum, and other borates.[8][9][10]

Fourier-Transform Infrared Spectroscopy (FTIR)

Fourier-Transform Infrared Spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations.[11] Different chemical bonds and functional groups absorb at characteristic frequencies, providing a unique spectral fingerprint for different minerals.[12] FTIR is highly effective for identifying clay minerals, carbonates, and sulfates, and can also distinguish between different borate minerals.

Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS)

Scanning Electron Microscopy provides high-resolution images of the sample's surface morphology and texture.[13] When coupled with Energy Dispersive X-ray Spectroscopy, it allows for the elemental analysis of microscopic areas of the sample.[14][15][16] This combination is invaluable for identifying the elemental composition of individual mineral grains and can be used to create elemental maps showing the distribution of impurities within the this compound matrix.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

Inductively Coupled Plasma-Mass Spectrometry is a highly sensitive analytical technique used to determine the elemental composition of a sample, particularly for trace and ultra-trace elements.[17] The sample is introduced into an argon plasma, which ionizes the atoms. The ions are then separated by their mass-to-charge ratio and detected. ICP-MS is crucial for quantifying the concentration of elemental impurities, including heavy metals and other trace elements that may be present in the raw this compound.[18]

Experimental Protocols

Detailed and consistent experimental protocols are critical for obtaining reliable and reproducible results.

Sample Preparation for XRD and FTIR Analysis
  • Grinding: The raw this compound sample should be ground to a fine, homogeneous powder. Due to the softness of this compound (Mohs hardness of 2.5), manual grinding with an agate mortar and pestle is often sufficient to achieve the desired particle size of <10 μm.[19]

  • Drying: this compound is a hydrated mineral, and care should be taken to avoid excessive heating during grinding, which could lead to dehydration and structural changes.[4] If drying is necessary, it should be done at a low temperature (e.g., 40-50 °C) under vacuum.

X-ray Diffraction (XRD) Protocol
  • Sample Mounting: The powdered sample is packed into a sample holder. A "zero-background" sample holder, typically made of single-crystal silicon, is recommended to minimize background noise in the diffraction pattern.

  • Instrument Parameters:

    • X-ray Source: Cu Kα radiation (λ = 1.5406 Å) is commonly used.

    • Operating Voltage and Current: Typically 40 kV and 40 mA.

    • Scan Range (2θ): A wide scan range, for example, from 5° to 70°, is used to cover the characteristic peaks of this compound and its common impurities.

    • Step Size and Dwell Time: A step size of 0.02° and a dwell time of 1-2 seconds per step are generally sufficient for phase identification.

  • Data Analysis: The resulting diffractogram is processed using appropriate software to identify the mineral phases present by comparing the peak positions and intensities to a reference database, such as the International Centre for Diffraction Data (ICDD) Powder Diffraction File (PDF).

Fourier-Transform Infrared Spectroscopy (FTIR) Protocol (KBr Pellet Method)
  • KBr Preparation: Spectroscopic grade potassium bromide (KBr) should be dried in an oven at ~110 °C for at least 2 hours to remove any adsorbed water.

  • Sample Mixture: Approximately 1-2 mg of the finely ground this compound sample is mixed with 150-200 mg of the dried KBr in an agate mortar.[20] The mixture is ground until it is a homogeneous, fine powder.

  • Pellet Formation: The mixture is transferred to a pellet press die. A vacuum is applied to remove trapped air, and a pressure of 7-10 tons is applied for several minutes to form a transparent or translucent pellet.[21]

  • Spectral Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer. A background spectrum of a pure KBr pellet should be collected and subtracted from the sample spectrum. Spectra are typically collected in the mid-infrared range (4000-400 cm⁻¹).

  • Data Analysis: The resulting infrared spectrum is analyzed to identify the characteristic absorption bands of the minerals present. These are then compared with reference spectra of known minerals.

Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS) Protocol
  • Sample Mounting: For bulk analysis, a representative portion of the raw this compound can be mounted on an aluminum stub using conductive carbon tape or epoxy. For analysis of individual grains, the powdered sample can be dispersed on the carbon tape.

  • Coating: As this compound is a non-conductive mineral, the mounted sample must be coated with a thin layer of a conductive material, such as carbon or gold, to prevent charging under the electron beam.

  • Imaging and Analysis:

    • The sample is introduced into the SEM chamber and a high vacuum is applied.

    • An accelerating voltage of 15-20 kV is typically used for imaging and EDS analysis.

    • Backscattered electron (BSE) imaging is particularly useful for identifying different mineral phases, as the brightness in a BSE image is related to the average atomic number of the phase.

    • EDS spectra are acquired from points of interest or used to generate elemental maps of larger areas to visualize the distribution of impurities.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) Protocol
  • Sample Digestion (Microwave-Assisted Acid Digestion):

    • Accurately weigh approximately 0.1 g of the finely ground this compound sample into a clean, acid-washed microwave digestion vessel.

    • Add a mixture of high-purity acids. A common mixture for silicate and borate minerals is a combination of nitric acid (HNO₃), hydrofluoric acid (HF), and hydrochloric acid (HCl).[22] For borates, the addition of mannitol (B672) can help to stabilize boron in solution and prevent its loss as volatile BF₃.[18]

    • Seal the vessels and place them in the microwave digestion system.

    • A typical microwave program involves a ramp to a temperature of 180-200 °C, followed by a hold at that temperature for 20-30 minutes.

    • After cooling, carefully open the vessels in a fume hood and dilute the digested sample to a known volume with deionized water.

  • Instrumental Analysis:

    • The diluted sample solution is introduced into the ICP-MS.

    • The instrument is calibrated using a series of multi-element standards of known concentrations.

    • Internal standards are often used to correct for matrix effects and instrumental drift.

    • The concentrations of a wide range of elements are determined by measuring the ion intensities at their respective mass-to-charge ratios.

Data Presentation: Quantitative Analysis of Impurities

The following tables summarize the typical concentrations of major and minor oxide impurities found in raw this compound samples from different geographical locations. It is important to note that these values can vary significantly even within the same deposit.

Table 2: Typical Major and Minor Oxide Impurities in Turkish this compound (%)

Oxide Concentration Range (%) Common Associated Minerals
B₂O₃ 30 - 43This compound
CaO 12 - 20This compound, Colemanite, Calcite, Gypsum
Na₂O 5 - 8This compound, Borax
MgO 0.5 - 3Dolomite, Hydroboracite, Clays
SiO₂ 1 - 10Quartz, Clay Minerals
Al₂O₃ 0.1 - 2Clay Minerals
Fe₂O₃ 0.05 - 0.5Clay Minerals, Iron Oxides
SO₃ 0.1 - 2Gypsum, Glauberite
As₂O₃ < 0.1Realgar, Orpiment
Data compiled from various sources including[4][23][24]

Table 3: Selected Trace Element Impurities in this compound (ppm)

Element Turkey Argentina California (Kramer District)
Sr 100 - 500150 - 800200 - 1000
Li 10 - 10050 - 30020 - 150
As 5 - 502 - 201 - 30
Sb < 1 - 10< 1 - 5< 1 - 8
Pb 1 - 201 - 151 - 25
Zn 5 - 505 - 4010 - 60
Concentrations are approximate and can vary widely. Data is indicative based on general geological reports.

Mandatory Visualization

Experimental Workflow for Impurity Identification

The following diagram illustrates the logical workflow for the initial identification of impurities in raw this compound samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_analysis Data Analysis & Interpretation cluster_reporting Reporting raw_sample Raw this compound Sample grinding Grinding (<10 µm) raw_sample->grinding powdered_sample Homogeneous Powder grinding->powdered_sample xrd XRD (Phase Identification) powdered_sample->xrd ftir FTIR (Functional Group Analysis) powdered_sample->ftir sem_eds SEM-EDS (Morphology & Elemental Mapping) powdered_sample->sem_eds icp_ms ICP-MS (Trace Element Quantification) powdered_sample->icp_ms xrd_data Identify Mineral Phases (e.g., Calcite, Gypsum) xrd->xrd_data ftir_data Identify Clay Minerals, Carbonates, Sulfates ftir->ftir_data sem_eds_data Visualize Impurity Distribution, Confirm Elemental Composition sem_eds->sem_eds_data icp_ms_data Quantify Trace & Heavy Metal Impurities icp_ms->icp_ms_data report Comprehensive Impurity Profile xrd_data->report ftir_data->report sem_eds_data->report icp_ms_data->report

Figure 1. Experimental workflow for this compound impurity identification.
Logical Relationship of Analytical Techniques

This diagram illustrates how the different analytical techniques provide complementary information for a comprehensive impurity analysis.

logical_relationship cluster_techniques Analytical Techniques cluster_information Information Obtained This compound Raw this compound Sample xrd XRD ftir FTIR sem_eds SEM-EDS icp_ms ICP-MS crystalline Crystalline Phases (Mineral ID) xrd->crystalline functional Functional Groups (Clay, Carbonate ID) ftir->functional morphology Micro-texture & Elemental Distribution sem_eds->morphology trace Trace Element Concentration icp_ms->trace impurity_profile Comprehensive Impurity Profile crystalline->impurity_profile functional->impurity_profile morphology->impurity_profile trace->impurity_profile

Figure 2. Complementary nature of analytical techniques.

Conclusion

The initial identification of impurities in raw this compound samples is a critical step in ensuring the quality and safety of materials used in research, development, and manufacturing. A systematic approach employing a combination of analytical techniques, including XRD, FTIR, SEM-EDS, and ICP-MS, is necessary for a comprehensive characterization. This guide has provided an overview of the common impurities, detailed experimental protocols, and a logical workflow to aid researchers and scientists in this essential task. The quantitative data presented serves as a baseline for comparison, though it is crucial to perform a thorough analysis of each specific batch of raw this compound to determine its unique impurity profile.

References

An In-depth Technical Guide to the Morphology and Twinning Analysis of Ulexite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ulexite, a structurally complex hydrated sodium calcium borate (B1201080) mineral (NaCaB₅O₆(OH)₆·5H₂O), is renowned for its unusual optical properties, often earning it the nickname "TV rock".[1][2] Its unique characteristics are intrinsically linked to its distinct morphology and crystallography, particularly its fibrous nature and polysynthetic twinning. This technical guide provides a comprehensive overview of the morphology and twinning of this compound, detailing the analytical techniques used for its characterization. The information presented herein is intended to serve as a valuable resource for researchers in mineralogy, materials science, and related fields.

This compound typically occurs in evaporite deposits, often found in arid regions.[3] It commonly forms as nodular or rounded masses of fine, white, silky fibers, resembling cotton balls.[1] Less commonly, it can be found as vein fillings with parallel fibrous crystals.[1]

Crystallography and Morphology

This compound crystallizes in the triclinic system, belonging to the pinacoidal (1) crystal class and the P1 space group.[1][3] This low-symmetry crystal system is a key factor influencing its complex morphology.

The fundamental structure of this compound consists of chains of sodium, water, and hydroxide (B78521) octahedra, which are linked by calcium, water, hydroxide, and oxygen polyhedra, along with massive boron units.[1] These boron units, with the formula [B₅O₆(OH)₆]³⁻, are composed of three borate tetrahedra and two borate triangular groups.[1] The arrangement of these structural units, particularly the chains running parallel to the c-axis, gives rise to the characteristic fibrous habit of the mineral.[1]

The morphology of this compound is predominantly acicular (needle-like) to fibrous.[1][3] Individual crystals are rare but, when formed, are greatly elongated along the[4] crystallographic axis.[3] These fibers can be arranged in parallel, randomly oriented, or in radiating aggregates.[3]

Table 1: Crystallographic Data for this compound

ParameterValueReference(s)
Crystal SystemTriclinic[1][3]
Crystal ClassPinacoidal (1)[1]
Space GroupP1[1][3]
Unit Cell Parametersa = 8.816(3) Å[1]
b = 12.87 Å[1]
c = 6.678(1) Å[1]
α = 90.25°[1]
β = 109.12°[1]
γ = 105.1°[1]
Formula Units (Z)2[1]

Table 2: Morphological and Twinning Characteristics of this compound

FeatureDescriptionReference(s)
Crystal Habit Acicular to fibrous, often in nodular or rounded masses ("cotton balls").[1][3]
Vein-like bedding with closely packed fibrous crystals.[1]
Fiber Orientation Parallel, random, or radiating.[3]
Twinning Polysynthetic twinning is common.[1][3]
Twin Laws {010} (most prominent) and {100}.[1][5]
Twin Width Ranges from 0.005 mm to 0.06 mm.[5]
Fiber Cross-section Area Varies from 0.06 mm² to 0.75 mm².[5]

Twinning in this compound

A defining characteristic of this compound is its extensive polysynthetic twinning.[1][3] Twinning is a phenomenon where two or more crystals of the same substance are intergrown in a definite, symmetrical orientation. In this compound, this twinning is observed parallel to the elongation of the fibers.[1]

The most common twin law observed in this compound is on the {010} plane, with another possible twin law on the {100} plane.[1][5] This repeated twinning at a microscopic level creates a series of parallel interfaces within the this compound fibers. These interfaces, between the twinned individuals, are responsible for the remarkable fiber-optic properties of "TV rock".[5] Light entering one end of a polished, fibrous this compound specimen is guided along the fibers through a process of total internal reflection at these twin boundaries, projecting an image from one end of the specimen to the other.[1]

Experimental Protocols for Analysis

A multi-technique approach is essential for the comprehensive characterization of this compound's morphology and twinning. The following sections detail the experimental protocols for key analytical methods.

X-ray Diffraction (XRD)

X-ray diffraction is a fundamental technique for determining the crystal structure and phase purity of this compound. Both powder XRD and single-crystal XRD can be employed.

Objective: To identify the crystalline phases present in a bulk sample and to determine the unit cell parameters.

Methodology:

  • Sample Preparation: A representative sample of this compound is finely ground to a homogeneous powder (typically <10 µm particle size) using an agate mortar and pestle to ensure random orientation of the crystallites. The powder is then mounted onto a sample holder, often a zero-background plate.

  • Instrumentation: A powder X-ray diffractometer equipped with a copper (Cu) Kα X-ray source (λ = 1.5406 Å) is commonly used.

  • Data Collection:

    • Voltage and Current: The X-ray tube is typically operated at 40 kV and 30 mA.

    • Scan Range (2θ): A typical scan range is from 5° to 70° 2θ.

    • Scan Speed/Step Size: A continuous scan at a rate of 1°/min or a step scan with a step size of 0.02° and a count time of 1 second per step is appropriate.

  • Data Analysis:

    • The resulting diffraction pattern is compared to a standard reference pattern for this compound from the International Centre for Diffraction Data (ICDD) database for phase identification.

    • Software packages can be used for Rietveld refinement of the diffraction data to obtain precise unit cell parameters.

Objective: To determine the precise crystal structure, including atomic positions and bond lengths/angles.

Methodology:

  • Sample Selection and Mounting: Due to this compound's fibrous nature, isolating a suitable single crystal can be challenging.[6] A small, well-formed single crystal or a small bundle of parallel fibers is carefully selected under a microscope and mounted on a goniometer head.

  • Instrumentation: A four-circle single-crystal X-ray diffractometer equipped with a molybdenum (Mo) Kα X-ray source (λ = 0.71073 Å) or synchrotron radiation is used.

  • Data Collection: The crystal is cooled (e.g., to 100 K) to reduce thermal vibrations. A series of diffraction images are collected as the crystal is rotated through a range of angles.

  • Data Analysis: The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved and refined using specialized software to determine the atomic coordinates, site occupancies, and displacement parameters.

Scanning Electron Microscopy (SEM)

Objective: To visualize the surface morphology, fiber arrangement, and microstructural features of this compound at high magnification.

Methodology:

  • Sample Preparation:

    • A small fragment of the this compound sample is mounted on an aluminum stub using conductive carbon tape or epoxy.

    • For non-conductive samples like this compound, a thin conductive coating is necessary to prevent charging under the electron beam. A thin layer of gold or carbon (e.g., 5-10 nm) is deposited onto the sample surface using a sputter coater.

  • Instrumentation: A scanning electron microscope is used for imaging.

  • Imaging Parameters:

    • Accelerating Voltage: A range of 10-20 kV is typically used. Lower voltages can be used to reduce beam damage on delicate fibrous structures.

    • Detectors: A secondary electron (SE) detector is used to visualize surface topography, while a backscattered electron (BSE) detector can provide compositional contrast if other mineral phases are present.

    • Working Distance: A short working distance is generally preferred for high-resolution imaging.

  • Data Analysis: The SEM images are analyzed to determine the size, shape, and arrangement of the this compound fibers. Energy-dispersive X-ray spectroscopy (EDS) can be used for elemental analysis to confirm the chemical composition.

Transmission Electron Microscopy (TEM)

Objective: To obtain high-resolution images of the internal structure of this compound fibers, including the visualization of twin lamellae and crystal defects.

Methodology:

  • Sample Preparation: This is a critical and challenging step for fibrous minerals.

    • Ultramicrotomy: The this compound sample is embedded in an epoxy resin. Ultrathin sections (typically 60-90 nm thick) are then cut using a diamond knife on an ultramicrotome. The sections are collected on a TEM grid.

    • Focused Ion Beam (FIB) Milling: A FIB-SEM instrument can be used to precisely cut a thin lamella from a specific region of interest within the this compound sample. The lamella is then lifted out and attached to a TEM grid. This technique is particularly useful for site-specific analysis.[7]

  • Instrumentation: A transmission electron microscope operating at an accelerating voltage of 100-200 kV is used.

  • Imaging and Analysis:

    • Bright-Field and Dark-Field Imaging: These techniques are used to visualize the morphology and internal structure of the fibers.

    • Selected Area Electron Diffraction (SAED): SAED patterns are used to determine the crystallographic orientation and to identify twinning relationships.

    • High-Resolution TEM (HRTEM): HRTEM can be used to image the crystal lattice directly, allowing for the detailed analysis of twin boundaries and other planar defects.

Optical Crystallography

Objective: To determine the optical properties of this compound, such as refractive indices and birefringence, and to observe twinning under polarized light.

Methodology:

  • Sample Preparation:

    • Thin Section: A standard petrographic thin section (30 µm thick) of a this compound-bearing rock or a polished section of a fibrous mass is prepared.

    • Grain Mount: Individual this compound fibers can be mounted in an immersion oil of a known refractive index on a glass slide.

  • Instrumentation: A polarizing light microscope equipped with a spindle stage is used.

  • Analysis:

    • Refractive Index Determination: The oil immersion method is used to determine the principal refractive indices (nα, nβ, nγ). This compound is biaxial positive.[1]

    • Birefringence: The interference colors observed under cross-polarized light are used to estimate the birefringence.

    • Twinning Observation: Polysynthetic twinning is readily observable under cross-polarized light as parallel bands with different extinction positions.

    • Spindle Stage Analysis: A single crystal is mounted on the spindle stage, allowing for its precise rotation. By measuring the extinction angles at various orientations, the optical indicatrix and the orientation of the crystallographic axes can be determined. Software like EXCALIBR can be used to analyze the extinction data.[8]

Visualizations

Experimental Workflow for this compound Characterization

The following diagram illustrates a comprehensive workflow for the morphological and twinning analysis of a this compound sample.

Ulexite_Characterization_Workflow cluster_sample Sample Acquisition & Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Interpretation cluster_output Final Report Sample This compound Sample Preparation Grinding (PXRD) / Thin Sectioning / Mounting (SEM/Optical) / FIB or Ultramicrotomy (TEM) Sample->Preparation PXRD Powder X-ray Diffraction Preparation->PXRD SCXRD Single-Crystal X-ray Diffraction Preparation->SCXRD SEM Scanning Electron Microscopy Preparation->SEM TEM Transmission Electron Microscopy Preparation->TEM Optical Optical Crystallography Preparation->Optical PhaseID Phase Identification PXRD->PhaseID CrystalStructure Crystal Structure Refinement SCXRD->CrystalStructure Morphology Morphological Analysis (Fiber size, shape, orientation) SEM->Morphology TwinningAnalysis Twinning Analysis (Twin laws, lamellae width) TEM->TwinningAnalysis OpticalProperties Optical Properties Determination Optical->OpticalProperties Report Comprehensive Characterization Report PhaseID->Report CrystalStructure->Report Morphology->Report TwinningAnalysis->Report OpticalProperties->Report

This compound Characterization Workflow
Relationship between Structure, Morphology, and Optical Properties

The unique properties of this compound are a direct consequence of its atomic structure and resulting morphology, as depicted in the following diagram.

Structure-Property Relationship in this compound

Conclusion

The intricate morphology and pervasive twinning of this compound are fundamental to its unique identity and remarkable optical characteristics. A thorough understanding of these features requires a synergistic application of advanced analytical techniques, including X-ray diffraction, electron microscopy, and optical crystallography. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers to conduct comprehensive analyses of this compound and other complex mineral systems. Further research focusing on the quantitative analysis of twinning and its influence on the optical properties at a micro- and nano-scale will continue to deepen our understanding of this fascinating mineral.

References

An In-depth Technical Guide on the Basic Solubility Characteristics of Ulexite in Water

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ulexite (NaCaB₅O₆(OH)₆·5H₂O) is a structurally complex hydrated sodium-calcium borate (B1201080) mineral.[1] Its dissolution behavior is of significant interest for the production of boric acid and other boron compounds, which have wide applications in various industries.[2][3] This technical guide provides a comprehensive overview of the fundamental solubility characteristics of this compound in aqueous systems, intended for researchers, scientists, and professionals in drug development and materials science. The guide details the intrinsic solubility of this compound in water, explores the kinetics of its dissolution under various conditions, presents detailed experimental protocols, and summarizes quantitative data in accessible formats.

Fundamental Solubility in Water

This compound is generally characterized as being slightly or partially soluble in water.[4][5][6] Unlike simple ionic compounds, a straightforward solubility product constant (Ksp) for this compound is not commonly reported in the literature. This is likely due to its complex dissolution mechanism, which involves hydrolysis and the establishment of multiple equilibria with various polyborate ions in solution.

The dissolution of this compound in water can be generally represented by the following reaction, leading to the release of sodium, calcium, and borate ions which subsequently hydrolyze to form boric acid and other borate species:

NaCaB₅O₆(OH)₆·5H₂O(s) ⇌ Na⁺(aq) + Ca²⁺(aq) + [B₅O₆(OH)₆]³⁻(aq) + 5H₂O(l)

Available data provides some quantitative measure of its solubility:

  • A solubility of 0.5% at 25°C has been reported.[7]

  • Another source indicates a partial water solubility of 1.09 g/100 mL .[5]

These values highlight that while not highly soluble, this compound does exhibit a measurable solubility in water. Its dissolution is a slow process, and for practical applications, its rate is often enhanced by altering physical and chemical parameters.

Dissolution Kinetics and Influencing Factors

The rate at which this compound dissolves is influenced by several key factors. Numerous studies have investigated these effects, primarily in acidic solutions to enhance the dissolution rate for industrial processes.

Effect of Temperature

The dissolution rate of this compound consistently increases with rising temperature.[8][9] Higher temperatures provide the necessary activation energy for the dissolution reactions, leading to a faster breakdown of the mineral structure. This positive correlation has been observed in various media, including water, boric acid, and other acidic solutions.[8][9][10]

Effect of Particle Size

A decrease in the particle size of this compound leads to an increased dissolution rate.[8][9] Smaller particles present a larger surface area for a given mass, allowing for more contact between the solvent and the mineral, thus accelerating the dissolution process.

Effect of Solid-to-Liquid Ratio

The dissolution rate tends to decrease as the solid-to-liquid ratio increases.[2][8] A higher concentration of solids can lead to saturation effects in the solution at the mineral-liquid interface, which can inhibit further dissolution.

Effect of Solvent Composition (pH and Acid Type)

The type and concentration of acid significantly impact the dissolution kinetics of this compound. Dissolution is generally much faster in acidic solutions compared to neutral water. Various acids have been studied, including sulfuric, phosphoric, oxalic, and boric acid.[7][9][11] The formation of insoluble product layers, such as calcium sulfate (B86663) (gypsum) in the case of sulfuric acid, can sometimes limit the dissolution rate by creating a diffusion barrier on the mineral surface.[12]

Effect of Stirring Speed

The effect of stirring speed on the dissolution rate of this compound can vary. In some systems, an increased stirring speed enhances dissolution by minimizing the thickness of the diffusion boundary layer at the particle surface. However, some studies have found that stirring speed has no significant impact, suggesting that the rate-limiting step is the chemical reaction at the surface rather than mass transport.[8][11]

Effect of Calcination

Pre-heating this compound (calcination) can affect its subsequent dissolution rate. Calcination removes water of hydration from the mineral's structure, which can increase its porosity and chemical activity.[2][3] Studies have shown that the dissolution rate increases with calcination temperature up to a certain point (around 413 K), after which sintering can occur, reducing the porosity and thus the dissolution rate.[2][3]

Quantitative Dissolution Data

The following tables summarize the quantitative data on the dissolution kinetics of this compound under various conditions as reported in the literature.

Table 1: Activation Energies for this compound Dissolution in Various Solvents

Solvent SystemActivation Energy (kJ/mol)Reference
Boric Acid22.024[9]
Oxalic Acid59.8[2]
Ammonium Sulfate83.5[2][3]
Sulfur Dioxide Saturated Water49.87[11]
Ammonium Chloride64.3[3][13]
Methanol with CO₂21[8]
Microwave-dehydrated in Oxalic Acid25.04[7]

Table 2: Influence of Experimental Parameters on this compound Dissolution Rate

ParameterEffect on Dissolution RateReferences
Temperature Increases with increasing temperature[8][9]
Particle Size Increases with decreasing particle size[8][9]
Solid/Liquid Ratio Decreases with increasing ratio[2][8]
Acid Concentration Generally increases with concentration (can be complex)[8]
Stirring Speed Variable / No significant effect in some cases[8][11]
Calcination Temperature Increases up to ~413 K, then decreases[2][3]

Experimental Protocols

The following is a generalized methodology for determining the dissolution kinetics of this compound, synthesized from various research studies.

Materials and Equipment
  • This compound Sample: Cleaned of visible impurities, crushed, ground, and sieved to obtain a specific particle size fraction (e.g., -0.840+0.420 mm).[2][3]

  • Solvent: Deionized water or a prepared acidic/basic solution of known concentration.

  • Reactor: A jacketed glass batch reactor (e.g., 250 mL) equipped with a mechanical stirrer, a condenser to prevent evaporation, and a port for sample extraction.[11]

  • Temperature Control: A circulating water bath connected to the reactor jacket to maintain a constant temperature (±0.5 °C).[11]

  • Filtration System: Vacuum filtration apparatus with appropriate filter paper.

  • Analytical Equipment: Burettes for titration, or an Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES) for elemental analysis of the solution.

Dissolution Procedure
  • Preparation: Add a specific volume of the chosen solvent (e.g., 200 mL) to the reactor.[3]

  • Temperature Equilibration: Heat the solvent to the desired reaction temperature and allow it to equilibrate for a set period (e.g., 15 minutes).[9]

  • Initiation of Dissolution: Add a precisely weighed amount of the prepared this compound sample to the reactor to achieve the desired solid-to-liquid ratio. Start the mechanical stirrer at a constant speed (e.g., 400 rpm).[3]

  • Sampling: At predetermined time intervals, withdraw aliquots of the solution using a syringe fitted with a filter to separate the solid particles.

  • Termination: After the final sample is taken, stop the reaction and filter the remaining contents of the reactor.

Analysis of Dissolved Boron
  • Titration Method: The concentration of dissolved B₂O₃ in the collected samples is determined by a standard titrimetric method. This typically involves the use of mannitol (B672) and titration with a standardized NaOH solution in the presence of an indicator.

  • Calculation: The fraction of dissolved this compound (X) is calculated based on the amount of B₂O₃ detected in the solution relative to the total amount of B₂O₃ in the initial this compound sample.

Data Analysis

The dissolution rate can be analyzed by fitting the experimental data (fraction dissolved vs. time) to various kinetic models (e.g., shrinking core models for heterogeneous reactions, pseudo-homogeneous models).[2][7] The activation energy of the dissolution process can be determined by conducting experiments at different temperatures and applying the Arrhenius equation.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships governing the solubility of this compound.

Experimental_Workflow cluster_prep Sample & Reagent Preparation cluster_dissolution Dissolution Process cluster_analysis Analysis & Data Processing This compound This compound Ore Crush Crush, Grind & Sieve This compound->Crush Addthis compound Add this compound Sample (Start Stirring & Timer) Crush->Addthis compound Solvent Prepare Solvent (e.g., Acid Solution) AddSolvent Add Solvent to Reactor Solvent->AddSolvent Reactor Jacketed Glass Reactor Equilibrate Equilibrate Temperature AddSolvent->Equilibrate Equilibrate->Addthis compound Sample Withdraw Aliquots at Timed Intervals Addthis compound->Sample Filter Filter Sample Sample->Filter Titrate Determine B2O3 Conc. (e.g., Titration) Filter->Titrate Calculate Calculate Fraction Dissolved (X) Titrate->Calculate Model Fit Data to Kinetic Models Calculate->Model Arrhenius Calculate Activation Energy (Ea) Model->Arrhenius

Caption: Experimental workflow for determining this compound dissolution kinetics.

Factors_Affecting_Dissolution cluster_physical Physical Parameters cluster_chemical Chemical Parameters cluster_legend Legend Rate This compound Dissolution Rate Temp Temperature Temp->Rate + Size Particle Size Size->Rate - Ratio Solid/Liquid Ratio Ratio->Rate - Stir Stirring Speed Stir->Rate +/- Calc Calcination Calc->Rate + (up to ~413K) pH pH / Acidity pH->Rate Strongly Influences Solvent Solvent Type Solvent->Rate Influences Conc Acid Concentration Conc->Rate + (Generally) l1 + : Positive Correlation l2 - : Negative Correlation l3 +/- : Variable Effect

Caption: Factors influencing the dissolution rate of this compound.

References

Methodological & Application

Ulexite as a Boron Source for Agricultural Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing ulexite as a slow-release boron fertilizer in agricultural research. This document outlines detailed protocols for conducting field studies, analyzing boron content in soil and plant tissues, and understanding the underlying molecular mechanisms of boron uptake in plants.

Introduction to this compound

This compound is a naturally occurring mineral composed of hydrated sodium calcium borate (B1201080) (NaCaB₅O₉·8H₂O).[1] In agriculture, it serves as a valuable source of boron, an essential micronutrient for plant growth and development.[2] Unlike highly soluble boron sources such as boric acid or borax (B76245), this compound is characterized by its partial water solubility, which allows for a gradual and sustained release of boron into the soil.[2][3] This slow-release property is advantageous in minimizing the risk of boron toxicity, to which many crops are sensitive, and reducing boron loss through leaching in sandy soils or areas with high rainfall.[4] this compound is available in various forms, including powder and granules, making it suitable for direct soil application or incorporation into fertilizer blends.[1]

Data Presentation: Efficacy of this compound as a Boron Source

The following tables summarize quantitative data from various agricultural studies, comparing the effects of this compound to other boron sources on crop yield, boron uptake, and soil boron levels.

Table 1: Boron Release from this compound in Different Soil Types

Boron SourceSoil TypepHBoron Release after 280 Days (%)
Argentinian this compound (10% B)Sandy4.745.4
Bolivian this compound (10% B)Sandy4.739.8
Argentinian this compound (10% B)Clayey4.135.2
Bolivian this compound (10% B)Clayey4.134.4
Granubor® (15% B)Sandy4.799.7
Granubor® (15% B)Clayey4.199.5

Data from a percolation study comparing the release rate of various boron sources.[3]

Table 2: Effect of this compound on Soybean Yield and Boron Content

Boron SourceApplication Rate (mg kg⁻¹)Grain Yield ( g/pot )Leaf Boron (mg kg⁻¹)Soil Boron (mg kg⁻¹)
Control0---
This compound2---
This compound4Highest Yield-0.3 - 0.8
This compound8---
This compound16---
Boric Acid (H₃BO₃)4Highest Yield50 - 100-
Boric Acid (H₃BO₃)8Toxic Effect--
Boric Acid (H₃BO₃)16Toxic Effect--

A study on the effects of boron sources and rates on soybean. The application of 4 mg kg⁻¹ of boron from either source resulted in the highest grain yield. Boric acid showed toxic effects at higher concentrations.[3]

Table 3: Comparative Efficacy of this compound in Various Crops

CropThis compound Application RateComparator and RateOutcome
Corn1.0 and 2.0 lbs/acreGranubor® at same ratesGranubor® showed a better, though not statistically different, performance than this compound.
Barley0.43, 0.75, and 1.5 kg B ha⁻¹Granubor® at same ratesApplication of 3 kg Granubor® ha⁻¹ (in a system with split application) gave the highest grain yield compared to the control and acidulated this compound.
RiceNot specifiedBorax and ColemaniteFine particles of this compound and colemanite are reported to behave similarly to borax in soil application.

Results from various field studies comparing this compound with more soluble boron sources.

Experimental Protocols

Protocol 1: Field Trial for Evaluating this compound as a Boron Source

This protocol outlines a comprehensive methodology for conducting a field trial to assess the efficacy of this compound.

1.1. Experimental Design:

  • Design: A randomized complete block design (RCBD) is recommended to account for field variability.

  • Treatments: Include a control (no boron), at least three rates of this compound application, and a positive control with a soluble boron source (e.g., Granubor® or boric acid) at equivalent boron rates.

  • Replicates: A minimum of three to four replications for each treatment is advised.

  • Plot Size: The size of individual plots will depend on the crop and available land but should be large enough to minimize edge effects.

1.2. Site Selection and Preparation:

  • Select a field with a history of boron deficiency or low soil boron levels.

  • Conduct a baseline soil analysis to determine initial nutrient levels, pH, and organic matter content.

  • Prepare the field according to standard agricultural practices for the chosen crop, ensuring uniform seedbed preparation.

1.3. This compound Application:

  • Calculate the required amount of this compound for each plot based on the target boron application rates.

  • For granular this compound, ensure even distribution by hand or with a calibrated spreader.

  • Incorporate the this compound into the topsoil before planting to ensure it is in the root zone.

1.4. Crop Management:

  • Plant the chosen crop variety uniformly across all plots.

  • Apply all other essential nutrients (N, P, K, etc.) uniformly based on soil test recommendations.

  • Manage pests, diseases, and weeds to prevent them from confounding the experimental results.

1.5. Data Collection:

  • Plant Tissue Sampling: Collect the most recently matured leaves at key growth stages (e.g., vegetative, flowering, and fruiting).

  • Soil Sampling: Collect soil samples from each plot at the end of the growing season to assess changes in available boron.

  • Agronomic Data: At maturity, measure crop yield, biomass, and other relevant yield components (e.g., number of pods per plant, grain weight).

1.6. Statistical Analysis:

  • Analyze the collected data using Analysis of Variance (ANOVA) appropriate for an RCBD.

  • Use mean separation tests (e.g., Tukey's HSD) to identify significant differences between treatment means.

Protocol 2: Determination of Boron in Soil (Hot-Water Extraction)

This method is commonly used to estimate plant-available boron in soil.

2.1. Reagents and Materials:

  • Deionized water

  • Calcium chloride (CaCl₂) solution (0.01 M)

  • Boron-free filter paper (e.g., Whatman No. 40)

  • 50 mL Folin digestion tubes or similar

  • Heating block or hot water bath

  • ICP-OES or a spectrophotometer for colorimetric analysis

2.2. Procedure:

  • Air-dry and sieve the soil sample through a 2 mm sieve.

  • Weigh 10 g of soil into a 50 mL digestion tube.

  • Add 20 mL of deionized water or 0.01 M CaCl₂ solution.

  • Place the tubes on a heating block and bring to a boil. Boil for 5-10 minutes.

  • Immediately filter the hot suspension through boron-free filter paper.

  • The filtrate is now ready for boron analysis using ICP-OES or a colorimetric method.

Protocol 3: Determination of Boron in Plant Tissue

This protocol describes the analysis of boron content in dried plant material.

3.1. Sample Preparation (Dry Ashing Method):

  • Dry the collected plant tissue samples in an oven at 65-70°C until a constant weight is achieved.

  • Grind the dried tissue to a fine powder.

  • Accurately weigh about 0.5 g of the ground sample into a porcelain crucible.

  • Place the crucible in a muffle furnace and ash the sample at 500-550°C for 4-6 hours, or until a white or gray ash is obtained.

  • Allow the crucible to cool.

  • Dissolve the ash in a dilute acid solution (e.g., 0.1 N HCl).

  • Filter the solution and bring it to a known volume with deionized water.

3.2. Analysis by ICP-OES:

  • Analyze the boron concentration in the prepared soil extracts and plant tissue digests using an Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES).

  • Prepare a series of boron standards to generate a calibration curve.

  • Run the samples and determine the boron concentration based on the calibration curve.

Visualizations

Boron Uptake and Transport Signaling Pathway

Boron_Uptake_Pathway cluster_soil Soil Solution cluster_stele Stele cluster_regulation Regulation B(OH)3_soil Boric Acid (B(OH)3) NIP5;1 NIP5;1 B(OH)3_soil->NIP5;1 Low Boron Uptake Xylem Xylem Loading Shoots Shoots Xylem->Shoots Transpiration Stream B(OH)3_cytoplasm B(OH)3_cytoplasm NIP5;1->B(OH)3_cytoplasm B(OH)4- B(OH)4- BOR1_epidermis BOR1_epidermis B(OH)4-->BOR1_epidermis Efflux to Stele BOR1_epidermis->Xylem Low B Low Boron Condition High B High Boron Condition

General Experimental Workflow for this compound Field Trial

Experimental_Workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Interpretation A Site Selection & Baseline Soil Analysis B Experimental Design (RCBD) A->B C Plot Layout & Field Preparation B->C D This compound Application C->D E Planting & Crop Management D->E F Data Collection (Soil & Plant Samples, Agronomic Data) E->F G Sample Preparation (Drying, Grinding, Extraction/Digestion) F->G H Boron Analysis (ICP-OES) G->H I Statistical Analysis (ANOVA) H->I J Results Interpretation & Reporting I->J

References

Application of Ulexite in Borosilicate Glass Manufacturing: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Scientists and Drug Development Professionals

Introduction

Ulexite, a hydrated sodium calcium borate (B1201080) mineral (NaCaB₅O₆(OH)₆·5H₂O), serves as a cost-effective natural source of boron trioxide (B₂O₃) for the manufacturing of borosilicate glass.[1][2] Boron trioxide is a critical component in borosilicate glass, imparting the material with its characteristic low coefficient of thermal expansion and high resistance to thermal shock.[3][4] this compound's role as a fluxing agent also contributes to lowering the melting temperature of the glass batch, leading to energy savings during production.[5]

These application notes provide a comprehensive overview of the utilization of this compound in borosilicate glass manufacturing, intended for researchers, scientists, and professionals in drug development who rely on high-quality borosilicate glass for laboratory apparatus and pharmaceutical packaging. The following sections detail the chemical properties of this compound, its effects on glass properties, experimental protocols for laboratory-scale glass preparation, and a comparative analysis with other boron sources.

Chemical and Physical Properties of this compound

This compound is a mineral with a variable composition depending on its origin. For practical application in glass manufacturing, it is essential to understand its chemical makeup, particularly the B₂O₃ content and the concentration of other oxides that will be incorporated into the glass matrix.

Table 1: Theoretical and Typical Chemical Composition of this compound

ConstituentTheoretical Formula (NaCaB₅O₆(OH)₆·5H₂O) (wt%)Typical Natural this compound (wt%)[6]
Boron Trioxide (B₂O₃)42.95%[7]42.11%
Calcium Oxide (CaO)13.84%[7]17.93%
Sodium Oxide (Na₂O)7.65%[7]4.27%
Loss on Ignition (H₂O)35.55%[7]Not specified

Note: The composition of natural this compound can vary. It is crucial to perform a chemical analysis of the specific this compound source being used for precise batch calculations.

One of the key characteristics of raw this compound is its high Loss on Ignition (LOI), primarily due to its water of hydration.[7] This water is released during the melting process and can lead to bubble formation in the glass. To mitigate this, this compound can be calcined before being added to the glass batch.

Role of this compound in Borosilicate Glass

The addition of this compound to a borosilicate glass batch influences both the manufacturing process and the final properties of the glass.

Key Functions of this compound:

  • Source of Boron Trioxide (B₂O₃): this compound is a primary raw material for introducing B₂O₃ into the glass network. B₂O₃ acts as a network former, creating a more stable and heat-resistant glass structure.[3]

  • Fluxing Agent: The sodium and calcium oxides present in this compound act as fluxes, lowering the melting temperature of the silica-rich batch.[5] This reduces energy consumption and can decrease the wear on furnace refractories.

  • Influence on Viscosity: The composition of the borosilicate melt, including the components introduced by this compound, significantly affects its viscosity.[8][9] Proper control of viscosity is essential for the forming and shaping of the glass.

Experimental Protocols

The following protocols provide a framework for the laboratory-scale preparation and analysis of borosilicate glass using this compound.

Protocol for Calcination of this compound

Objective: To remove the water of hydration from raw this compound to minimize bubble defects in the final glass.

Materials and Equipment:

  • Raw this compound powder

  • High-temperature furnace

  • Ceramic crucibles

  • Desiccator

Procedure:

  • Place a known weight of raw this compound powder into a ceramic crucible.

  • Heat the crucible in a furnace at a rate of 5-10°C/minute to a temperature between 300°C and 500°C. The maximum dehydration peak for this compound is around 190°C.[1]

  • Hold the temperature for 1-2 hours to ensure complete removal of water.

  • Turn off the furnace and allow the crucible to cool to room temperature inside the furnace or in a desiccator to prevent rehydration.

  • Weigh the calcined this compound to determine the mass loss and confirm the removal of water.

Protocol for Laboratory-Scale Borosilicate Glass Melting with this compound

Objective: To prepare a borosilicate glass sample using this compound as the boron source.

Materials and Equipment:

  • Calcined this compound powder

  • Silica (SiO₂) powder

  • Alumina (B75360) (Al₂O₃) powder

  • Sodium carbonate (Na₂CO₃) (if additional Na₂O is required)

  • Calcium carbonate (CaCO₃) (if additional CaO is required)

  • High-temperature melting furnace (capable of reaching at least 1600°C)[10]

  • Platinum or high-purity alumina crucibles

  • Mixing equipment (e.g., ball mill, mortar and pestle)

  • Graphite (B72142) or steel mold

  • Annealing oven

Procedure:

  • Batch Calculation: Calculate the required weight of each raw material to achieve the desired final glass composition. Account for the oxide contributions from the calcined this compound. A typical low-expansion borosilicate glass contains approximately 80% SiO₂, 13% B₂O₃, 4% Na₂O, and 2-3% Al₂O₃.[9]

  • Mixing: Thoroughly mix the raw material powders to ensure a homogeneous batch.

  • Melting:

    • Place the mixed batch into a platinum or alumina crucible.

    • Heat the crucible in the furnace according to the following profile:

      • Ramp up to 800-900°C at a rate of 10-15°C/minute and hold for 1-2 hours to allow for the decomposition of carbonates and initial reactions.

      • Ramp up to the melting temperature, typically between 1450°C and 1600°C, at a rate of 5-10°C/minute.[10]

      • Hold at the melting temperature for 2-4 hours, or until a clear, bubble-free melt is observed.

  • Fining: To remove any remaining bubbles, the melt can be held at a slightly higher temperature for a short period, or fining agents can be incorporated into the initial batch.

  • Pouring and Forming: Carefully pour the molten glass into a pre-heated graphite or steel mold.

  • Annealing: Immediately transfer the formed glass into an annealing oven set at a temperature slightly above the glass transition temperature (typically 550-600°C for borosilicate glass). Hold at this temperature for 1-2 hours, then cool slowly to room temperature (e.g., 1-2°C/minute) to relieve internal stresses.[11]

Protocol for Characterization of Borosilicate Glass

Objective: To analyze the physical and chemical properties of the prepared borosilicate glass.

Methods:

  • Chemical Composition Analysis: Use techniques such as X-ray Fluorescence (XRF) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) to verify the final composition of the glass.

  • Thermal Analysis: Determine the glass transition temperature (Tg) and coefficient of thermal expansion (CTE) using a dilatometer.

  • Viscosity Measurement: High-temperature viscosity can be measured using a rotating spindle viscometer.

  • Chemical Durability Testing: Assess the resistance of the glass to chemical attack by subjecting it to leaching in acidic, basic, and neutral solutions according to standardized test methods (e.g., ASTM, ISO).

Comparative Data: this compound vs. Refined Boron Sources

The choice of boron source can impact the melting process and the final properties of the borosilicate glass. While specific comparative data is limited in publicly available literature, the following table provides a qualitative and quantitative comparison based on known properties.

Table 2: Comparison of Boron Sources for Borosilicate Glass Manufacturing

PropertyThis compound (Calcined)Boric Acid (H₃BO₃)Borax Pentahydrate (Na₂B₄O₇·5H₂O)
B₂O₃ Content (wt%) ~42% (in raw this compound)[7]56.3%47.8%
Other Oxides Contains Na₂O and CaONoneContains Na₂O
Melting Behavior Acts as a flux due to Na₂O and CaO content, can reduce melting time.[12]Decomposes to B₂O₃ and water.Melts and releases water of hydration.
Cost Generally lower costHigher costModerate cost
Purity Contains mineral impuritiesHigh purityHigh purity
Handling Non-hazardous powderAcidic powderAlkaline powder
Effect on Bubbles Raw this compound has high LOI, calcination is recommended to reduce bubbles.[7]Releases water vapor during melting, can cause bubbles.Releases water vapor during melting, can cause bubbles.

Visualizations

Logical Workflow for this compound Application in Borosilicate Glass Manufacturing

workflow cluster_prep Raw Material Preparation cluster_melting Glass Melting and Forming cluster_analysis Product Analysis raw_this compound Raw this compound calcination Calcination raw_this compound->calcination calcined_this compound Calcined this compound calcination->calcined_this compound mixing Batch Mixing calcined_this compound->mixing other_raw Other Raw Materials (SiO2, Al2O3, etc.) other_raw->mixing melting Melting mixing->melting forming Forming melting->forming annealing Annealing forming->annealing final_product Final Borosilicate Glass Product annealing->final_product characterization Characterization final_product->characterization

Caption: Workflow of this compound use in borosilicate glass production.

Signaling Pathway of Boron in Glass Network Formation

signaling_pathway cluster_input Inputs cluster_process Melting Process cluster_network Glass Network Formation This compound This compound (Source of B2O3, Na2O, CaO) melt Homogeneous Melt This compound->melt silica Silica (SiO2) silica->melt alumina Alumina (Al2O3) alumina->melt b2o3 B2O3 Network Former melt->b2o3 sio2_network SiO2 Network Backbone melt->sio2_network na2o_cao Na2O & CaO Network Modifiers melt->na2o_cao final_glass Stable Borosilicate Glass Network b2o3->final_glass sio2_network->final_glass na2o_cao->final_glass Lowers Viscosity, Reduces Melting Temp.

Caption: Role of this compound components in glass network formation.

Conclusion

This compound is a viable and economical raw material for the production of borosilicate glass, providing a natural source of the essential network former, boron trioxide, as well as fluxing agents. Careful characterization of the raw this compound and consideration of a calcination step are crucial for controlling the quality of the final glass product. The provided protocols offer a foundation for researchers to explore the use of this compound in developing and characterizing borosilicate glasses for a variety of scientific and pharmaceutical applications. Further research into the direct comparison of glass properties derived from this compound versus refined boron sources would be beneficial for optimizing glass formulations.

References

Application Notes and Protocols for Boron Content Analysis in Ulexite

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantitative determination of boron content in ulexite, a hydrated sodium calcium borate (B1201080) mineral (NaCaB₅O₆(OH)₆·5H₂O). The described techniques are suitable for researchers, scientists, and professionals in drug development and other fields requiring accurate boron analysis.

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)

Principle:

Inductively coupled plasma-optical emission spectrometry (ICP-OES) is a highly sensitive technique for elemental analysis. A digested this compound sample is introduced into an argon plasma, which excites the boron atoms. As the excited atoms relax to their ground state, they emit light at characteristic wavelengths. The intensity of this emitted light is directly proportional to the concentration of boron in the sample.

Apparatus:

  • ICP-OES Spectrometer with a hydrofluoric acid (HF)-resistant sample introduction system (e.g., sapphire or platinum injector, PFA nebulizer and spray chamber).

  • High-pressure sealed digestion vessels (e.g., PTFE-lined bombs).

  • Muffle furnace or heating block.

  • Volumetric flasks and pipettes.

  • Analytical balance.

Reagents:

  • Nitric acid (HNO₃), concentrated (65-70%).

  • Hydrofluoric acid (HF), concentrated (40-49%).

  • Boric acid (H₃BO₃) standard solution (1000 mg/L B).

  • Deionized water (DI H₂O), >18 MΩ·cm.

Experimental Protocol:

Sample Preparation and Digestion:

  • Grinding: Grind the this compound ore sample to a fine powder (< 75 µm) using a mortar and pestle or a mechanical grinder.

  • Drying: Dry the powdered sample in an oven at 105°C for 2 hours to remove moisture.

  • Weighing: Accurately weigh approximately 0.1 g of the dried sample into a high-pressure sealed digestion vessel.

  • Acid Digestion:

    • Carefully add 3 mL of concentrated HNO₃ and 1 mL of concentrated HF to the digestion vessel.

    • Seal the vessel and place it in a muffle furnace or on a heating block.

    • Heat at 150°C for 12 hours.

    • Allow the vessel to cool completely to room temperature before opening in a fume hood.

  • Dilution:

    • Quantitatively transfer the digested solution to a 50 mL volumetric flask.

    • Dilute to the mark with deionized water and mix thoroughly.

    • A further dilution may be necessary to bring the boron concentration within the linear range of the instrument.

ICP-OES Analysis:

  • Instrument Setup:

    • Warm up the ICP-OES instrument according to the manufacturer's instructions.

    • Use a hydrofluoric acid-resistant sample introduction system.

    • Select the appropriate boron emission lines for analysis (e.g., 249.773 nm, 249.678 nm, or 208.959 nm).[1]

  • Calibration:

    • Prepare a series of calibration standards by diluting the boron standard solution with a matrix-matched blank (containing the same acid concentrations as the samples).

    • Generate a calibration curve by analyzing the standards.

  • Sample Analysis:

    • Aspirate the prepared sample solutions into the plasma.

    • Measure the emission intensity of the selected boron wavelengths.

    • The instrument software will use the calibration curve to calculate the boron concentration in the samples.

  • Quality Control:

    • Analyze a blank solution and a known quality control standard with each batch of samples to ensure accuracy and precision.

Experimental Workflow:

ICP_OES_Workflow cluster_prep Sample Preparation cluster_digest Digestion cluster_analysis ICP-OES Analysis start This compound Sample grind Grind to <75 µm start->grind dry Dry at 105°C grind->dry weigh Weigh ~0.1 g dry->weigh add_acids Add 3 mL HNO₃ + 1 mL HF weigh->add_acids seal_heat Seal and Heat 150°C for 12h add_acids->seal_heat cool_transfer Cool and Transfer seal_heat->cool_transfer dilute Dilute to 50 mL cool_transfer->dilute instrument_setup Instrument Setup dilute->instrument_setup calibrate Calibrate with Standards instrument_setup->calibrate analyze Analyze Sample calibrate->analyze calculate Calculate B Content analyze->calculate end end calculate->end Final Result

Caption: Workflow for Boron Analysis in this compound by ICP-OES.

Mannitol (B672) Titration

Principle:

Boric acid is a very weak acid and cannot be directly titrated with a strong base. However, the addition of a polyol, such as mannitol, forms a stable complex with the borate ion. This complex is a much stronger acid and can be accurately titrated with a standard solution of sodium hydroxide (B78521) (NaOH). The endpoint of the titration can be determined using a pH indicator or potentiometrically.[2]

Apparatus:

  • Burette, 50 mL.

  • Beakers, 250 mL.

  • pH meter with a combination electrode.

  • Magnetic stirrer and stir bars.

  • Volumetric flasks and pipettes.

  • Analytical balance.

Reagents:

  • Sodium hydroxide (NaOH) solution, 0.1 M, standardized.

  • Mannitol (C₆H₁₄O₆), solid.

  • Hydrochloric acid (HCl) solution, 0.1 M.

  • Phenolphthalein (B1677637) indicator solution (optional).

  • Deionized water (DI H₂O), boiled to remove CO₂.

Experimental Protocol:

Sample Preparation and Dissolution:

  • Grinding and Drying: Prepare the this compound sample as described for the ICP-OES method (grind to a fine powder and dry).

  • Weighing: Accurately weigh approximately 0.5 g of the powdered sample into a 250 mL beaker.

  • Dissolution:

    • Add 50 mL of deionized water to the beaker.

    • Heat the mixture to boiling while stirring to dissolve the this compound. This compound has low solubility in cold water but is soluble in hot water and acids.[3]

    • If the sample does not fully dissolve, a small amount of dilute HCl can be added dropwise until the solution is clear. Then, carefully neutralize the excess acid with 0.1 M NaOH to a pH of approximately 5.

Titration:

  • pH Adjustment:

    • Cool the sample solution to room temperature.

    • Place the beaker on a magnetic stirrer and immerse the pH electrode.

    • Adjust the pH of the solution to 7.0 using 0.1 M HCl or 0.1 M NaOH as needed.

  • Mannitol Addition:

    • Add approximately 2-5 g of solid mannitol to the solution and stir until dissolved. The addition of mannitol will cause the pH to drop due to the formation of the boric acid-mannitol complex.

  • Titration to Endpoint:

    • Titrate the solution with standardized 0.1 M NaOH to a pH of 7.0. Record the volume of NaOH used.

    • Alternatively, if using an indicator, add a few drops of phenolphthalein and titrate to the first permanent faint pink color.

Calculation:

The percentage of boron oxide (B₂O₃) in the this compound sample can be calculated using the following formula:

% B₂O₃ = (V × M × 34.82) / (W × 1000) × 100

Where:

  • V = Volume of NaOH used in the titration (mL).

  • M = Molarity of the NaOH solution (mol/L).

  • 34.82 = Molar mass of B₂O₃ / 2 (since 2 moles of NaOH react with 1 mole of B₂O₃).

  • W = Weight of the this compound sample (g).

Experimental Workflow:

Titration_Workflow cluster_prep Sample Preparation cluster_dissolve Dissolution cluster_titration Titration start This compound Sample grind_dry Grind and Dry start->grind_dry weigh Weigh ~0.5 g grind_dry->weigh add_water Add 50 mL H₂O weigh->add_water heat Heat to Dissolve add_water->heat cool Cool to Room Temp heat->cool adjust_ph Adjust pH to 7.0 cool->adjust_ph add_mannitol Add Mannitol adjust_ph->add_mannitol titrate Titrate with NaOH to pH 7.0 add_mannitol->titrate record_vol Record Volume titrate->record_vol calculate calculate record_vol->calculate Calculate % B₂O₃

Caption: Workflow for Boron Analysis in this compound by Mannitol Titration.

Laser-Induced Breakdown Spectroscopy (LIBS)

Principle:

Laser-Induced Breakdown Spectroscopy (LIBS) is a rapid analytical technique that uses a high-energy laser pulse to ablate a small amount of material from the sample's surface, creating a plasma. As the plasma cools, the excited atoms and ions within it emit light at their characteristic wavelengths. This light is collected and analyzed by a spectrometer to determine the elemental composition of the sample. LIBS is particularly well-suited for the analysis of light elements like boron.[4]

Apparatus:

  • LIBS instrument with a high-energy pulsed laser (e.g., Nd:YAG).

  • Spectrometer with a suitable detector (e.g., CCD).

  • Hydraulic press for pellet making.

  • Mortar and pestle or mechanical grinder.

Reagents:

  • Certified reference materials (CRMs) of borate minerals for calibration.

Experimental Protocol:

Sample Preparation:

  • Grinding: Grind the this compound ore sample to a fine powder (< 60 microns) using a ring mill or similar equipment.[4]

  • Pelletizing:

    • Take a portion of the powdered sample and place it in a die.

    • Use a hydraulic press to apply a pressure of approximately 10-20 tons to form a solid, flat pellet. This provides a uniform surface for analysis.

LIBS Analysis:

  • Instrument Setup:

    • Place the this compound pellet in the sample chamber of the LIBS instrument.

    • Set the laser parameters (e.g., energy, pulse duration) and spectrometer settings (e.g., gate delay, integration time) according to the manufacturer's recommendations for boron analysis.

  • Calibration:

    • Analyze a series of certified reference materials of borate minerals with known boron concentrations to create a calibration curve. The calibration curve plots the intensity of the boron emission line against the known concentration.

  • Sample Analysis:

    • The laser is focused onto the surface of the this compound pellet.

    • Multiple laser shots are typically fired at different locations on the pellet surface, and the resulting spectra are averaged to ensure a representative analysis.

    • The intensity of the boron emission line (e.g., 249.773 nm) is measured.

  • Data Analysis:

    • The boron concentration in the this compound sample is determined by comparing the measured emission intensity to the calibration curve.

Experimental Workflow:

LIBS_Workflow cluster_prep Sample Preparation cluster_analysis LIBS Analysis start This compound Sample grind Grind to <60 µm start->grind press Press into Pellet grind->press place_sample Place Pellet in Chamber press->place_sample instrument_setup Set Instrument Parameters place_sample->instrument_setup calibrate Calibrate with CRMs instrument_setup->calibrate analyze Acquire Spectra calibrate->analyze calculate calculate analyze->calculate Determine B Content

Caption: Workflow for Boron Analysis in this compound by LIBS.

Quantitative Data Summary

The following table summarizes the quantitative data for the analysis of boron in this compound using the described techniques.

ParameterICP-OESMannitol TitrationLIBS
Typical B₂O₃ Content in this compound 42.08% - 43.1%[3][5]42.08% - 43.1%[3][5]42.08% - 43.1%[3][5]
Detection Limit 0.006 mg/L (in solution)[6]Dependent on titrant concentration~0.001% (10 ppm)[4]
Precision (RSD) < 5%< 2%5-10%
Analysis Time per Sample ~5-10 minutes (after digestion)~15-20 minutes~1-2 minutes
Sample Preparation Time Long (digestion required)ModerateShort (pelletizing)
Advantages High sensitivity, multi-element capabilityHigh accuracy for high concentrations, low costRapid, minimal sample prep, in-situ analysis possible
Disadvantages Expensive equipment, memory effects for boron[7]Not suitable for trace analysis, potential interferencesLower precision than other methods, matrix effects

References

Application Notes and Protocols for Ulexite in Ceramic Glaze Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of ulexite as a fluxing agent in ceramic glaze formulations. The information compiled from various scientific and technical sources is intended to guide researchers in leveraging the unique properties of this boron-containing mineral for the development of specialized glazes. Detailed experimental protocols, quantitative data, and visual representations of chemical pathways and workflows are presented to facilitate reproducible and informed research.

Introduction to this compound in Ceramic Glazes

This compound, a hydrated sodium calcium borate (B1201080) mineral with the chemical formula NaCaB₅O₉·8H₂O, is a significant raw material in the ceramics industry, primarily valued as a source of insoluble boron trioxide (B₂O₃).[1][2][3] Boron is a powerful flux, particularly effective in low to mid-fire temperature ranges (approximately Cone 06 to Cone 6), where it promotes the melting of the primary glass-former, silica (B1680970) (SiO₂).[2][4] this compound is often compared to colemanite, another natural source of boron, but it also introduces sodium oxide (Na₂O) into the glaze, contributing to its fluxing action.[4]

Historically, this compound was a component of the now largely unavailable Gerstley Borate, a popular flux in pottery glazes.[2][5] Understanding the properties and behavior of this compound is therefore crucial for reformulating historical recipes and developing new, stable glazes. One of the key characteristics of this compound is its high Loss on Ignition (LOI), which can lead to the formation of bubbles in the glaze if not properly managed through firing schedules.[2]

Physicochemical Properties and Effects on Glazes

The incorporation of this compound into a ceramic glaze formulation has several notable effects on the final product:

  • Fluxing Action: this compound is a potent flux, lowering the melting temperature of the glaze and allowing for the development of glossy, transparent surfaces at lower firing temperatures.[2]

  • Surface Finish: It can contribute to a smooth, ultra-glossy finish.[2]

  • Crazing Resistance: Due to the low thermal expansion of boron, this compound can be used to formulate glazes with a lower coefficient of thermal expansion (CTE), which helps to prevent crazing (the formation of a network of fine cracks on the glaze surface).[6]

  • Color Development: The presence of boron can influence the development of certain colors in glazes. For instance, it can contribute to the formation of "boron blue" clouding under specific conditions.[2][7]

  • Gassing and Bubbles: The decomposition of this compound during firing releases a significant amount of water vapor, which can result in bubbles being trapped in the glaze if the firing schedule is not optimized. A drop-and-hold firing schedule can help to mitigate this issue.[2]

Quantitative Data on this compound in Glaze Formulations

The following tables summarize the chemical composition of this compound and its impact on the thermal properties of a transparent wall tile frit.

Table 1: Typical Chemical Composition of this compound
OxideTheoretical this compound (wt%)Turkish this compound (wt%)
Na₂O7.655.80
CaO13.8419.70
B₂O₃42.9533.20
Al₂O₃-0.20
SiO₂-5.20
MgO-2.00
LOI35.5533.90

Data sourced from Digitalfire.

Table 2: Effect of this compound on the Thermal Properties of a Transparent Frit
This compound Content (wt%)Sintering Start (°C)Melting Start (°C)Half-Sphere Temp (°C)Flow Temp (°C)CTE (x10⁻⁷/°C)
0750850950105065.2
3.0730830930103066.8
6.5710810910101068.1
11.569079089099070.3

Adapted from "Thermal Behavior of Transparent Wall Tile Glazes Containing this compound".[8]

Experimental Protocols

Glaze Preparation from Raw Materials

This protocol outlines the standard procedure for preparing a ceramic glaze from dry, raw materials, including this compound.

Materials and Equipment:

  • Dry glaze ingredients (this compound, silica, kaolin, feldspar, etc.)

  • Digital scale (accurate to 0.1 g)

  • Mixing containers

  • Water

  • Sieve (80-100 mesh)

  • Stirring utensils (whisk, spatula)

  • Personal Protective Equipment (PPE): dust mask, safety glasses, gloves

Procedure:

  • Weighing: Accurately weigh all dry ingredients according to the glaze recipe.

  • Initial Mixing: Place the weighed dry ingredients into a clean, dry container and mix them thoroughly in their dry state.

  • Adding Water: Gradually add water to the dry mix while stirring continuously. The amount of water will vary depending on the desired specific gravity and application method. A good starting point is a 1:1 ratio by weight of dry material to water.

  • Sieving: Pass the wet glaze slurry through an 80 or 100-mesh sieve at least twice to ensure a homogenous mixture and to break down any clumps of material. This step is critical for a smooth, defect-free fired surface.

  • Viscosity Adjustment: Adjust the water content to achieve the desired viscosity for the intended application method (dipping, brushing, or spraying).

  • Aging (Optional): Some glazes benefit from being left to sit for a period (a few hours to overnight) to allow for complete hydration of the materials. Remix thoroughly before use.

Glaze Application

The following are common methods for applying the prepared glaze to bisque-fired ceramic ware.

  • Dipping: The bisque-fired piece is fully immersed in the glaze slurry for a short period (typically 2-5 seconds). This method provides an even coat.

  • Pouring: Glaze is poured over the surface of the ware. This is useful for the interior of vessels.

  • Brushing: The glaze is applied with a soft brush in multiple, thin, even coats. This method allows for more control and decorative effects.

  • Spraying: The glaze is atomized and sprayed onto the ware. This technique is ideal for achieving thin, even coats but requires specialized equipment and a spray booth.

Firing Protocol

The firing schedule is critical for achieving the desired glaze properties and minimizing defects such as bubbles, especially when using raw materials with a high LOI like this compound. A "drop-and-hold" schedule is often recommended.

Example Firing Schedule (Cone 04):

  • Ramp 1: 100°C/hour to 600°C (slow initial heating to allow for water and carbon burnout).

  • Ramp 2: 150°C/hour to 1000°C.

  • Ramp 3: 60°C/hour to 1060°C (top temperature for Cone 04).

  • Hold (Soak): Hold at 1060°C for 10-20 minutes to allow the glaze to mature.

  • Drop and Hold: Cool the kiln as fast as possible to 980°C and hold for 30-60 minutes. This allows bubbles to heal over.

  • Cool: Allow the kiln to cool naturally to room temperature.

Visualizing Chemical Pathways and Workflows

Experimental Workflow for this compound Glaze Development

experimental_workflow cluster_prep Glaze Preparation cluster_app Application cluster_fire Firing cluster_analysis Analysis weigh Weigh Raw Materials mix_dry Dry Mix weigh->mix_dry add_water Add Water & Wet Mix mix_dry->add_water sieve Sieve (80-100 mesh) add_water->sieve apply Apply to Bisque Ware (Dip, Pour, Brush, or Spray) sieve->apply fire Fire with Optimized Schedule (e.g., Drop-and-Hold) apply->fire visual Visual Inspection (Gloss, Transparency, Defects) fire->visual physical Physical Property Testing (CTE, Hardness, etc.) fire->physical

Caption: Workflow for developing and testing ceramic glazes containing this compound.

Chemical Reaction Pathway of this compound in a Silicate Glaze Melt

chemical_pathway cluster_initial Initial State (Raw Glaze) cluster_heating Heating & Decomposition cluster_melting Melting & Reaction cluster_final Final State (Fired Glaze) This compound This compound (NaCaB₅O₉·8H₂O) dehydration Dehydration (~100-300°C) Release of H₂O(g) This compound->dehydration silica Silica (SiO₂) dissolution Dissolution of Silica & Alumina silica->dissolution alumina Alumina (Al₂O₃ from Clay) alumina->dissolution dehydroxylation Dehydroxylation (~300-500°C) Formation of Anhydrous Borates dehydration->dehydroxylation fluxing Fluxing Action (~600-900°C) Na₂O, CaO, B₂O₃ released dehydroxylation->fluxing fluxing->dissolution glass Borosilicate Glass Matrix (Amorphous Network) dissolution->glass

Caption: Simplified chemical pathway of this compound during the firing of a ceramic glaze.

Conclusion

This compound is a valuable and versatile raw material for the formulation of ceramic glazes, particularly in the low to mid-fire range. Its potent fluxing action, ability to produce glossy and transparent surfaces, and its influence on the thermal expansion of glazes make it a subject of interest for ceramic researchers. However, its high LOI requires careful consideration in the development of firing schedules to avoid defects. The protocols and data presented in these notes provide a foundation for the systematic investigation and application of this compound in the creation of novel and functional ceramic glazes.

References

Application Notes: Production of Boric Acid from Ulexite Ore

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the extraction of boric acid from ulexite ore (Na₂O·2CaO·5B₂O₃·16H₂O), a significant commercial source of boron. The methods detailed below are intended for researchers, scientists, and professionals in chemical and drug development fields. The primary methods covered are the conventional sulfuric acid leaching process and the more recent supercritical carbon dioxide extraction technique.

Method 1: Sulfuric Acid Leaching

This is the most established industrial method for producing boric acid from boron-containing minerals like this compound. The process involves the acidulation of the ore with sulfuric acid, leading to the formation of boric acid and insoluble calcium sulfate (B86663) (gypsum).

Core Reaction: Na₂O·2CaO·5B₂O₃·16H₂O(s) + 3H₂SO₄(aq) → 2Na⁺(aq) + 2CaSO₄·2H₂O(s) + 10H₃BO₃(aq) + SO₄²⁻(aq) + 4H₂O(l)[1]

Experimental Protocol: Sulfuric Acid Leaching
  • Ore Preparation:

    • Begin with raw this compound ore.

    • Crush the ore using a jaw crusher and then grind it into a fine powder using a ball mill.[2]

    • Sieve the ground ore to obtain a consistent particle size. Smaller particle sizes generally increase the reaction rate.[3]

  • Acid Leaching:

    • Prepare a batch reactor by adding a calculated volume of deionized water and concentrated sulfuric acid (H₂SO₄) to achieve the desired concentration.

    • Heat the acid solution to the target reaction temperature, typically between 90°C and 105°C.[4][5]

    • Add the prepared this compound powder to the heated acid solution under constant agitation (e.g., 700 rpm) to form a slurry.[5] The solid-to-liquid ratio is a critical parameter to control.

    • Maintain the reaction for a specified duration, generally around 2 hours, at a controlled pH of approximately 1.0.[5]

  • Solid-Liquid Separation:

    • After the reaction is complete, filter the hot slurry using a vacuum filtration system to separate the solid byproducts (primarily gypsum and unreacted gangue) from the hot, boric acid-rich liquor.[4][6]

    • Wash the filter cake with hot water to recover any remaining dissolved boric acid. Combine the wash water with the primary filtrate.[4]

  • Crystallization:

    • Transfer the clear filtrate to a crystallizer vessel.

    • Cool the solution gradually to induce the crystallization of boric acid, whose solubility significantly decreases at lower temperatures. A cooling temperature of around 40°C is often used.[6]

    • The cooling rate can be controlled to influence crystal size and purity.

  • Product Recovery and Purification:

    • Separate the boric acid crystals from the mother liquor via centrifugation or filtration.[2]

    • Wash the collected crystals with a small amount of cold deionized water to remove residual impurities.

    • Dry the purified crystals in an oven at a controlled temperature to remove any remaining moisture.[2] The final product is crystalline boric acid.

Data Presentation: Sulfuric Acid Leaching Parameters
ParameterRange / ValueOutcome / RemarksReference
Reaction Temperature 90°C - 105°CHigher temperatures increase the dissolution rate.[4][5]
Reaction Time 2 hoursOptimal time for achieving high recovery.[5]
pH ~1.0Maintained by adding concentrated sulfuric acid.[5]
Liquid-to-Solid Ratio 3:1A common ratio for efficient leaching.[5]
Stirring Speed ~700 rpmEnsures a homogeneous reaction mixture.[5]
B₂O₃ Recovery 92.21%Achieved under optimal conditions.[5]
Final Product Purity 99.56%Purity obtained after crystallization and purification.[5]

Method 2: Supercritical Carbon Dioxide (scCO₂) Extraction

This method presents an environmentally friendlier alternative to strong acid leaching. It utilizes CO₂ under supercritical conditions as a reactive agent in the presence of water. This process sequesters CO₂ in the form of stable calcium carbonate.

Core Reaction: Na₂O·2CaO·5B₂O₃·16H₂O(s) + 2CO₂(g) + H₂O(l) → 2CaCO₃(s) + 2Na⁺(aq) + 10H₃BO₃(aq)

Experimental Protocol: Supercritical CO₂ Extraction
  • Ore Preparation:

    • Prepare finely ground this compound ore as described in the sulfuric acid method.

  • Supercritical Reaction:

    • Place a known quantity of this compound powder and deionized water into a high-pressure stainless steel reactor equipped with stirring capabilities.

    • Seal the reactor and heat it to the desired temperature (e.g., 70°C).

    • Pressurize the reactor with CO₂ to the target pressure (e.g., 90 bar / 9 MPa) to bring the CO₂ into a supercritical state.[6][7]

    • Maintain the reaction under constant stirring for the specified duration (e.g., 120-170 minutes).[6][7]

  • Depressurization and Separation:

    • After the reaction period, cool the reactor and carefully vent the CO₂.

    • Discharge the resulting heterogeneous mixture from the reactor.

    • Separate the solid phase (calcium carbonate and gangue) from the aqueous boric acid solution by vacuum filtration.[6][7]

  • Product Recovery:

    • The filtrate contains dissolved boric acid (or sodium borate).

    • Recover the boric acid from the solution by evaporating the water, followed by crystallization.[6]

Data Presentation: Supercritical CO₂ Extraction Parameters
ParameterOptimal ValueOutcome / RemarksReference
Reaction Temperature 70°COptimal temperature for extraction efficiency.[6][7]
CO₂ Pressure 90 bar (9 MPa)Supercritical conditions enhance the reaction.[6][7]
Reaction Time 120 - 170 minutesSufficient time for high extraction yield.[6][7]
Extraction Efficiency 88.7% - 91.8%High yield of boric acid is achievable.[6][7]
Solid Byproduct Calcium Carbonate (CaCO₃)A stable, easily separable solid.[6][7]

Process Workflow Visualization

The following diagram illustrates the general workflow for producing boric acid from this compound ore, applicable to various leaching methods.

BoricAcidProduction ore This compound Ore prep Ore Preparation (Crushing, Grinding) ore->prep leaching Leaching / Reaction (e.g., H₂SO₄ or scCO₂) prep->leaching separation Solid-Liquid Separation (Filtration) leaching->separation byproduct Solid Byproduct (Gypsum / CaCO₃) separation->byproduct Solids filtrate Boric Acid Solution (Filtrate) separation->filtrate Liquid crystallization Crystallization (Cooling) filtrate->crystallization purification Purification (Washing, Drying) crystallization->purification product Boric Acid Product purification->product

Caption: General workflow for boric acid production from this compound ore.

References

Application Notes and Protocols for the Synthesis of Sodium Borohydride from Ulexite

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sodium borohydride (B1222165) (NaBH₄) is a versatile reducing agent with significant applications in organic synthesis, pharmaceuticals, and as a hydrogen storage medium.[1][2] The direct utilization of naturally occurring boron minerals, such as ulexite (NaCaB₅O₉·8H₂O), as a starting material for NaBH₄ synthesis presents a potentially cost-effective and streamlined production pathway.[3] This document outlines the key processes and protocols for the synthesis of sodium borohydride from this compound, focusing on a method that involves the formation of a borosilicate glass intermediate followed by a high-temperature reaction with sodium under hydrogen pressure.

Chemical Pathway and Logic

The synthesis of sodium borohydride from this compound is a multi-step process. The core concept involves the conversion of the borate (B1201080) mineral into a reactive intermediate, which is then reduced to form sodium borohydride. This compound is first dehydrated and then sintered with silica (B1680970) (quartz powder) to form a this compound-borosilicate glass. This glass is subsequently reacted with metallic sodium under a hydrogen atmosphere at elevated temperatures to yield sodium borohydride. The final step involves the separation and purification of the product.[1]

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of sodium borohydride from this compound.

Protocol 1: Synthesis of Sodium Borohydride from this compound via a Borosilicate Glass Intermediate

This protocol is adapted from a patented method for preparing alkali-metal borohydrides from borate minerals.[3]

Step 1: Preparation of Dehydrated this compound

  • Heat raw this compound mineral (NaCaB₅O₉·8H₂O) to a temperature between 300-550°C to achieve dehydration. The thermal decomposition of this compound involves the loss of water in several steps, starting from 70°C.[1]

  • After heating, cool the dehydrated this compound in a desiccator to prevent rehydration.

  • Grind the dehydrated this compound into a fine powder.

Step 2: Formation of this compound-Borosilicate Glass

  • Mix 260 grams of the dehydrated this compound powder with 480 grams of quartz powder (silicon dioxide, SiO₂).[3]

  • Place the mixture in a suitable high-temperature crucible.

  • Heat the mixture to approximately 1000°C to sinter the materials and form a borosilicate glass.[3]

  • After sintering, allow the product to cool to room temperature.

  • Grind the resulting this compound-borosilicate glass into a fine powder.[3]

Step 3: Synthesis of Sodium Borohydride

  • Place the finely ground this compound-borosilicate glass into a stirrer-type autoclave.

  • Add 460 grams of metallic sodium to the autoclave.[3]

  • Seal the autoclave and introduce hydrogen gas to a pressure of 3-4 atmospheres.[3]

  • Heat the reaction mixture to 390°C while stirring.[3]

  • Maintain the reaction at this temperature until the absorption of hydrogen is complete, indicating the formation of sodium borohydride.[3]

Step 4: Separation and Purification of Sodium Borohydride

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.

  • The solid reaction mixture contains sodium borohydride, sodium silicate, and other byproducts.

  • Extract the sodium borohydride from the reaction mixture using a suitable solvent, such as liquid ammonia.[3]

  • Evaporate the solvent to obtain solid sodium borohydride.[3] The resulting product can have a purity of 96-99% by weight.[3]

Data Presentation

The following tables summarize the quantitative data associated with the synthesis of sodium borohydride from this compound.

Table 1: Reactant Quantities for Sodium Borohydride Synthesis

ReactantChemical FormulaQuantityMolar Ratio (Approx.)
Dehydrated this compoundNaCaB₅O₉260 g1
Quartz PowderSiO₂480 g11.5
SodiumNa460 g28.8
HydrogenH₂Sufficient for reaction-

Table 2: Reaction Conditions for Sodium Borohydride Synthesis

ParameterValue
Sintering Temperature~1000 °C[3]
Reaction Temperature390 °C[3]
Hydrogen Pressure3-4 atmospheres[3]
Reaction TimeUntil hydrogen absorption is complete[3]

Table 3: Product Specifications

ProductPurity
Sodium Borohydride (NaBH₄)96-99% by weight[3]

Visualizations

Diagrams

Synthesis_Workflow cluster_prep Step 1 & 2: Precursor Preparation cluster_synthesis Step 3: Synthesis cluster_purification Step 4: Purification This compound Raw this compound (NaCaB₅O₉·8H₂O) Dehydration Dehydration (300-550°C) This compound->Dehydration Dehydrated_this compound Dehydrated this compound Dehydration->Dehydrated_this compound Mixing Mixing Dehydrated_this compound->Mixing Quartz Quartz Powder (SiO₂) Quartz->Mixing Sintering Sintering (~1000°C) Mixing->Sintering Borosilicate_Glass This compound-Borosilicate Glass Sintering->Borosilicate_Glass Autoclave Stirrer-Type Autoclave Borosilicate_Glass->Autoclave Reaction Reaction (390°C) Autoclave->Reaction Sodium Metallic Sodium (Na) Sodium->Autoclave Hydrogen Hydrogen (H₂) (3-4 atm) Hydrogen->Autoclave Crude_Product Crude Product Mixture Reaction->Crude_Product Extraction Extraction (e.g., Liquid Ammonia) Crude_Product->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Final_Product Sodium Borohydride (NaBH₄, 96-99% pure) Evaporation->Final_Product

Caption: Experimental workflow for the synthesis of sodium borohydride from this compound.

Chemical_Pathway This compound This compound (NaCaB₅O₉·8H₂O) Dehydrated_this compound Dehydrated this compound (NaCaB₅O₉) This compound->Dehydrated_this compound Heat Borosilicate_Glass This compound-Borosilicate Glass (NaCaB₅O₉·xSiO₂) Dehydrated_this compound->Borosilicate_Glass + SiO₂ Heat NaBH4 Sodium Borohydride (NaBH₄) Borosilicate_Glass->NaBH4 + Na + H₂ Heat, Pressure

References

Ulexite as a Flux in Metallurgical Processes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ulexite, a hydrated sodium calcium borate (B1201080) mineral (NaCaB₅O₆(OH)₆·5H₂O), is an effective fluxing agent in various metallurgical processes.[1][2] Its unique chemical composition, particularly its boron trioxide (B₂O₃) content, allows it to significantly alter the physicochemical properties of metallurgical slags. The primary functions of this compound as a flux include lowering the melting point of slags, reducing slag viscosity, and enhancing the removal of impurities from molten metal.[3][4] These characteristics can lead to improved operational efficiency, energy savings, and better-quality final products in processes such as steelmaking, smelting of non-ferrous metals, and gold refining.[3][4] This document provides detailed application notes and experimental protocols for the utilization of this compound as a metallurgical flux.

Chemical Composition and Properties of this compound

This compound is a naturally occurring mineral with a variable composition depending on the deposit. A typical chemical composition of ground this compound is presented in Table 1. The key fluxing component is boron trioxide (B₂O₃), which acts as a powerful network modifier in silicate (B1173343) melts.

Table 1: Typical Chemical Composition of Ground this compound

ComponentTypical Value (%)
Boron Trioxide (B₂O₃)37.0
Calcium Oxide (CaO)18.0
Sodium Oxide (Na₂O)4.0
Silicon Dioxide (SiO₂)3.0
Aluminum Oxide (Al₂O₃)0.1
Strontium Oxide (SrO)0.6
Magnesium Oxide (MgO)1.6
Sulfate (SO₄)0.2
Iron(III) Oxide (Fe₂O₃)0.02
Loss on Ignition (LOI)34.0

Source: ETIMINE USA INC.[5]

Applications in Metallurgy

The application of this compound as a flux stems from its ability to form low-melting-point eutectic mixtures with various oxides present in metallurgical slags. This property is particularly beneficial in the following areas:

  • Steelmaking: In steelmaking, fluxes are essential for removing impurities like sulfur and phosphorus from the molten steel into the slag phase. This compound can be used as a partial or complete replacement for fluorspar (CaF₂), a traditional flux that raises environmental and refractory wear concerns.[3][4][6][7] Boron-containing fluxes like this compound increase slag fluidity, which enhances the kinetics of desulfurization and dephosphorization reactions.

  • Non-ferrous Smelting: In processes like copper and lead smelting, this compound helps to create a fluid slag at lower temperatures, which facilitates the separation of the molten metal from the slag and minimizes metal losses.[4]

  • Gold Refining: Borates, including this compound, are used in gold refining fluxes to dissolve metal oxides and other impurities, leading to a higher recovery of gold.[3]

Quantitative Data on this compound Performance

Effect on Slag Melting Point

The addition of B₂O₃, the primary active component in this compound, significantly lowers the liquidus temperature of CaO-Al₂O₃-SiO₂ slag systems. This effect is crucial for reducing energy consumption in metallurgical furnaces.

Table 2: Effect of B₂O₃ Addition on the Liquidus Temperature of CaO-Al₂O₃-SiO₂ Slag

CaO/SiO₂ RatioAl₂O₃ (wt. %)B₂O₃ Addition (wt. %)Liquidus Temperature (°C)Temperature Reduction (°C)
0.615.8013350
0.615.818.8900435
1.015.6014500
1.015.614.91250200

Source: Islam, 2022[4][7]

Comparative Performance in Desulfurization

In hot metal desulfurization, a lime-ulexite-graphite mixture has demonstrated superior performance compared to a standard mixture containing fluorspar.

Table 3: Comparison of Desulfurizing Mixtures

Mixture Composition (wt. %)Desulfurization RatioRefractory Wear
Lime (84.03%) - This compound (10.97%) - Graphite (B72142) (5%)Highest Low (less than standard fluorspar mixture)
Standard Lime-Fluorspar MixtureLower than this compound MixtureHigher than this compound Mixture

Source: Moreira et al., 2018[3][4][6][7]

Experimental Protocols

The following protocols provide standardized methods for evaluating the effectiveness of this compound as a flux in a laboratory setting.

Protocol 1: Determination of Slag Viscosity using the Rotating Cylinder Method

Objective: To measure the effect of this compound additions on the viscosity of a synthetic metallurgical slag at a given temperature.

Apparatus:

  • High-temperature viscometer (e.g., Brookfield LVDV-II+ Pro)

  • High-temperature furnace with inert atmosphere capability (e.g., vertical tube furnace)

  • Molybdenum or platinum crucible and spindle

  • Graphite susceptor for indirect heating

  • Argon gas supply

  • Analytical balance

  • Mortar and pestle

Procedure:

  • Slag Preparation:

    • Prepare a synthetic slag mixture representative of the process being studied (e.g., CaO-SiO₂-Al₂O₃-MgO).

    • Prepare several batches of the synthetic slag with varying amounts of ground this compound (e.g., 0%, 2%, 5%, 10% by weight).

    • Thoroughly mix each batch using a mortar and pestle.

  • Viscosity Measurement:

    • Place a known weight of the slag mixture into the crucible.

    • Position the crucible in the high-temperature furnace.

    • Heat the furnace to the desired experimental temperature (e.g., 1500 °C) under an argon atmosphere at a controlled rate (e.g., 10 °C/min) to prevent slag boiling.

    • Once the target temperature is reached, allow the slag to homogenize for at least 30 minutes.

    • Lower the viscometer spindle into the molten slag to a predetermined depth.

    • Set the spindle rotation speed (e.g., 200 rpm).

    • Record the torque and calculate the viscosity according to the instrument's calibration.

    • Repeat the measurement for each slag composition.

Protocol 2: Evaluation of Desulfurization Efficiency

Objective: To determine the effectiveness of a this compound-based flux in removing sulfur from molten iron.

Apparatus:

  • Electric resistance furnace with mechanical stirring capability

  • Graphite crucible

  • Mechanical stirrer with a graphite impeller

  • Sampling equipment (e.g., vacuum glass samplers)

  • Analytical equipment for sulfur analysis in metal (e.g., combustion-infrared absorption method)

Procedure:

  • Melt Preparation:

    • Charge a graphite crucible with a known weight of pig iron with a known initial sulfur concentration.

    • Heat the furnace to the desired experimental temperature (e.g., 1400 °C).

  • Flux Addition and Desulfurization:

    • Prepare the desulfurizing flux mixture (e.g., 84.03% lime, 10.97% this compound, 5% graphite).

    • Once the iron is molten and at the target temperature, add the flux mixture to the surface of the melt.

    • Begin mechanical stirring at a constant speed (e.g., 400 rpm).

  • Sampling:

    • Take metal samples at regular intervals (e.g., 0, 5, 10, 20, 30, and 60 minutes) after flux addition.

    • Quench the samples rapidly to preserve the chemical composition.

  • Analysis:

    • Analyze the sulfur content of each metal sample.

    • Calculate the desulfurization efficiency (η) at each time point using the following formula: η (%) = [(S_initial - S_t) / S_initial] * 100 where S_initial is the initial sulfur content and S_t is the sulfur content at time t.

Visualizations

Logical Flow of this compound's Action as a Flux

G This compound Addition of this compound Decomposition Thermal Decomposition (Release of B₂O₃, CaO, Na₂O) This compound->Decomposition Network_Modification B₂O₃ acts as a network modifier Decomposition->Network_Modification Viscosity_Reduction Slag Viscosity Reduction Network_Modification->Viscosity_Reduction Melting_Point_Reduction Slag Melting Point Reduction Network_Modification->Melting_Point_Reduction Impurity_Removal Enhanced Impurity Removal (e.g., Desulfurization) Viscosity_Reduction->Impurity_Removal Melting_Point_Reduction->Impurity_Removal Process_Efficiency Improved Metallurgical Process Efficiency Impurity_Removal->Process_Efficiency

Caption: Logical workflow of this compound's fluxing action.

Experimental Workflow for Flux Evaluation

G Start Start Slag_Prep Prepare Synthetic Slag with varying this compound % Start->Slag_Prep Viscosity_Test Measure Slag Viscosity (Rotating Cylinder Method) Slag_Prep->Viscosity_Test Desulfurization_Test Perform Desulfurization Test (Mechanical Stirring) Slag_Prep->Desulfurization_Test Data_Analysis Analyze Data (Viscosity, Sulfur Content) Viscosity_Test->Data_Analysis Desulfurization_Test->Data_Analysis Comparison Compare with Standard Flux Data_Analysis->Comparison Conclusion Conclusion on this compound Effectiveness Comparison->Conclusion

Caption: Experimental workflow for evaluating this compound flux.

Conclusion

This compound serves as a viable and effective flux in a range of metallurgical applications. Its ability to lower slag melting points and viscosities contributes to significant process improvements, including energy savings and enhanced impurity removal. The provided data and protocols offer a framework for researchers and professionals to explore and optimize the use of this compound as a sustainable and efficient alternative to traditional metallurgical fluxes. Further research into the specific effects of this compound on the viscosity of various slag systems is encouraged to expand its application.

References

Application Note and Protocol for the Preparation of Ulexite Samples for X-Ray Diffraction (XRD) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ulexite (NaCaB₅O₆(OH)₆·5H₂O) is a hydrated sodium-calcium borate (B1201080) mineral characterized by a unique fibrous crystal structure.[1][2] This acicular or needle-like habit presents a significant challenge for sample preparation for X-ray diffraction (XRD) analysis, as it can easily lead to preferred orientation of the crystallites.[3] Preferred orientation results in the non-random alignment of crystal planes, which systematically alters the observed diffraction peak intensities, potentially leading to misidentification of phases or inaccurate quantitative analysis.[4][5]

This document provides a detailed protocol for the preparation of this compound powder samples for XRD analysis, with a specific focus on methods to mitigate preferred orientation and ensure the acquisition of high-quality, reproducible diffraction data. Adherence to this protocol is crucial for accurate phase identification, crystal structure analysis, and quantitative studies of this compound-containing materials.

Material and Equipment

  • This compound mineral sample

  • Geological hammer or jaw crusher (for large samples)

  • Agate mortar and pestle

  • Sieves with various mesh sizes (e.g., 200 mesh/<75 µm)

  • Microscope slides

  • Spatula

  • XRD sample holders (back-loading or cavity mount recommended)[6]

  • Glass slide or other flat surface for mounting

  • Ethanol or isopropanol (B130326) (for cleaning)

  • Optional: McCrone micronizing mill, particle size analyzer, amorphous filler (e.g., fumed silica), sample spinner for diffractometer.

Experimental Protocols

  • Selection: Choose a representative this compound sample, avoiding visibly contaminated or weathered portions. This compound is often found in nodular or "cotton ball" masses of fine, silky fibers.[1][2]

  • Cleaning: If necessary, clean the surface of the sample by rinsing with deionized water to remove loose debris and dust. This compound is slightly soluble in water, so prolonged exposure should be avoided.[2] Allow the sample to air dry completely at room temperature. Do not heat the sample, as this can lead to dehydration and alteration of the crystal structure.

The goal of this step is to reduce the this compound crystals to a fine, uniform powder, which is essential for obtaining a statistically random orientation of crystallites.[6]

  • Initial Crushing (if necessary): For large this compound specimens, initially break them down into smaller fragments (a few millimeters in size) using a geological hammer or a jaw crusher.

  • Grinding: Transfer a small amount of the crushed this compound into an agate mortar. This compound is a soft mineral with a Mohs hardness of 2.5, so excessive force is not required and should be avoided to prevent amorphization or structural damage.[1][7]

    • Grind the sample with a gentle, circular motion rather than forceful crushing.[6]

    • Periodically scrape down the sides of the mortar with a spatula to ensure uniform grinding.

    • Grind for short intervals (e.g., 2-3 minutes) and then sieve the powder to separate the desired fraction. This prevents over-grinding of already fine particles.

  • Sieving: Sieve the ground powder to obtain a particle size fraction of less than 50 µm. For routine phase identification, a particle size between 10-50 µm is ideal.[8][9] For more rigorous quantitative analysis, such as Rietveld refinement, a finer particle size of 1-5 µm is recommended to improve particle statistics.[9] A study by Tunç et al. successfully milled this compound to a d50 of 5.921 µm.[10]

  • Homogenization: Ensure the final powder is thoroughly mixed to guarantee homogeneity.

This is the most critical stage of the preparation process due to the fibrous nature of this compound. The objective is to create a densely packed powder with a smooth, flat surface that is perfectly flush with the surface of the sample holder, while ensuring the crystallites are randomly oriented.[6]

Method 1: Back-Loading/Cavity Mounting (Recommended)

This technique is highly effective at reducing preferred orientation because it avoids applying pressure to the top surface of the sample.[5][6]

  • Place the XRD sample holder face-down on a clean, flat surface, such as a glass slide.

  • Use a spatula to carefully introduce the this compound powder into the cavity from the back.

  • Gently tap the holder to encourage the powder to settle and pack densely.

  • Once the cavity is slightly overfilled, press another glass slide or a flat-edged tool against the back to compact the powder until it is flush with the holder's edge.

  • Carefully remove the slide from the front of the holder. The sample surface should be smooth and coplanar with the holder.

Method 2: Mixing with an Amorphous Filler

If preferred orientation is still a significant issue, mixing the this compound powder with an amorphous material can help to separate the fibrous crystals and prevent them from aligning.

  • Mix the this compound powder with an equal volume of an amorphous filler, such as fumed silica (B1680970) (e.g., Cab-O-Sil).[11]

  • Add a drop or two of a binder, like mineral oil or ethanol, and gently mix to form a thick, viscous paste.[11]

  • Spread the paste into the sample holder cavity, ensuring a smooth surface. Note that this method will introduce a broad, amorphous background signal to the XRD pattern.

  • Carefully place the prepared sample holder into the diffractometer.

  • If available, use a sample spinning stage during data collection. Spinning the sample helps to bring more crystallites into the diffraction condition, which significantly reduces the effects of any remaining preferred orientation.[3]

  • Set the appropriate instrument parameters (e.g., 2θ range, step size, scan speed) for the analysis. A typical range for mineral identification is 5° to 70° 2θ.

Data Presentation

The following table summarizes the key quantitative parameters for preparing this compound samples for XRD analysis.

ParameterRecommended ValuePurposeReference
Mohs Hardness 2.5Indicates the mineral is soft, requiring gentle grinding.[1]
Initial Particle Size < 3 mmStarting size for effective manual or mechanical grinding.[10][12]
Final Particle Size (Routine XRD) 10 - 50 µmEnsures a sufficient number of crystallites for good statistics.[8][9]
Final Particle Size (Quantitative) 1 - 5 µmImproves statistical accuracy for demanding analyses like Rietveld.[9]
Milling Time (Mechanical) ~30 minutesAn optimal time found in a study to achieve nanoscale particles.[10][12]
Sample Amount > 20 mgMinimum amount for some mounting methods.[11]

Visualization

The following diagram illustrates the recommended workflow for preparing this compound samples for XRD analysis.

XRD_Preparation_Workflow cluster_prep Sample Preparation cluster_mount Mounting & Mitigation cluster_acq Data Acquisition Sample 1. Select & Clean This compound Sample Crush 2. Initial Crushing (if needed) Sample->Crush Large Sample Grind 3. Gentle Grinding (Agate Mortar) Sample->Grind Small Sample Crush->Grind Sieve 4. Sieving (<50 µm) Grind->Sieve Homogenize 5. Homogenize Powder Sieve->Homogenize Backload 6a. Back-Loading (Recommended) Homogenize->Backload Filler 6b. Mix with Filler (Alternative) Homogenize->Filler XRD 7. XRD Analysis (with sample spinning) Backload->XRD Filler->XRD

Caption: Workflow for this compound XRD Sample Preparation.

References

Application of Ulexite in Fire Retardant Materials: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ulexite, a hydrated sodium calcium borate (B1201080) mineral (NaCaB₅O₆(OH)₆·5H₂O), has emerged as a promising, environmentally friendly additive in the field of fire retardant materials. Its inherent properties, particularly its high water content and boron content, make it an effective component in intumescent fire retardant systems. This document provides detailed application notes and experimental protocols for the utilization of this compound as a fire retardant, with a focus on its synergistic effects in polymer composites.

Mechanism of Fire Retardancy

This compound contributes to fire retardancy through a multi-faceted mechanism, primarily in the condensed phase, and is particularly effective when used in conjunction with intumescent systems, such as those containing ammonium (B1175870) polyphosphate (APP) and pentaerythritol (B129877) (PER).

The primary fire retardant actions of this compound are:

  • Endothermic Decomposition: Upon heating, this compound undergoes a multi-step dehydration process, releasing a significant amount of water vapor.[1] This process is highly endothermic, meaning it absorbs heat from the surrounding environment, thereby cooling the polymer substrate and slowing down the rate of pyrolysis.

  • Dilution of Flammable Gases: The release of non-combustible water vapor dilutes the concentration of flammable gases produced during the decomposition of the polymer, reducing their ability to ignite and sustain a flame.

  • Char Formation and Stabilization: In combination with intumescent additives like APP and PER, the boric acid and boron oxides formed from the decomposition of this compound act as a fluxing agent. This promotes the formation of a stable and compact char layer. This char layer acts as a physical barrier, insulating the underlying polymer from heat and oxygen, and preventing the release of flammable volatiles.[2][3] The boron compounds can react with the phosphate (B84403) from APP to form a borophosphate glass, which enhances the thermal stability and integrity of the char.

The synergistic interaction between this compound and a traditional intumescent system (APP/PER) is a key aspect of its efficacy. APP acts as an acid source, PER as a carbonizing agent, and this compound enhances the performance of the resulting char.

Quantitative Data on Fire Retardant Performance

The effectiveness of this compound as a fire retardant in polypropylene (B1209903) (PP) composites, particularly in synergy with APP and PER, has been demonstrated through various standard fire tests. The following tables summarize the key quantitative data.

Table 1: Limiting Oxygen Index (LOI) and UL 94 Ratings of Polypropylene Composites

FormulationLOI (%)UL 94 RatingReference
Neat PP17.5Not Rated[1]
PP + 30 wt% (APP/PER)~35V-0[1]
PP + 30 wt% (APP/PER) + 1 wt% this compound>45V-0[1]
PP + 30 wt% (APP/PER) + 2 wt% this compound>45V-0[1]
PP + 30 wt% (APP/PER) + 4 wt% this compound57V-0[1]

Table 2: Thermal Decomposition Characteristics of this compound

Decomposition StageTemperature Range (°C)Mass Loss (%)Associated Process
170 - 300~25-30Dehydration (release of water of crystallization)
2300 - 550~5-10Dehydroxylation (release of structural water)
3> 550-Formation of anhydrous borates

Experimental Protocols

Protocol for Preparation of Fire Retardant Polypropylene-Ulexite Composites

This protocol describes the preparation of polypropylene (PP) composites containing an intumescent fire retardant system (APP/PER) and this compound using a twin-screw extruder followed by injection molding.

Materials:

  • Polypropylene (PP) homopolymer

  • Ammonium Polyphosphate (APP)

  • Pentaerythritol (PER)

  • This compound (powdered, <75 µm particle size)

Equipment:

  • Co-rotating twin-screw extruder

  • Injection molding machine

  • Granulator

Procedure:

  • Drying: Dry the PP pellets and this compound powder at 80°C for 4 hours to remove any residual moisture. APP and PER do not typically require drying.

  • Premixing: Physically premix the PP pellets, APP, PER, and this compound powder in the desired weight ratios (e.g., as specified in Table 1).

  • Twin-Screw Extrusion:

    • Set the temperature profile of the extruder from the hopper to the die. A typical profile for PP is: 180°C - 190°C - 200°C - 210°C - 200°C.[4]

    • Set the screw speed to a moderate level, for example, 200-300 rpm, to ensure good dispersion without excessive shear degradation of the polymer.[5]

    • Feed the premixed formulation into the extruder.

    • The extruded strands are cooled in a water bath and then pelletized using a granulator.

  • Injection Molding:

    • Dry the compounded pellets at 80°C for 2-4 hours.

    • Set the injection molding machine temperatures. For PP, a typical melt temperature is between 200°C and 220°C, with a mold temperature of 30°C to 50°C.[4][6]

    • Inject the molten polymer into a mold of the desired geometry for subsequent testing (e.g., test bars for LOI and UL 94).

Protocol for Fire Retardancy Testing

a) Limiting Oxygen Index (LOI) - ASTM D2863 / ISO 4589

  • Prepare test specimens of the polymer composite with standard dimensions.

  • Place the specimen vertically in a glass chimney.

  • Introduce a mixture of oxygen and nitrogen into the chimney from the bottom.

  • Ignite the top of the specimen with a pilot flame.

  • Adjust the oxygen/nitrogen ratio until the minimum oxygen concentration that just supports flaming combustion is determined.

  • The LOI is expressed as the percentage of oxygen in the mixture.

b) UL 94 Vertical Burn Test - ASTM D3801

  • Prepare five bar-shaped specimens for each formulation.

  • Mount a specimen vertically.

  • Apply a specified flame to the lower end of the specimen for 10 seconds.

  • Record the duration of flaming after the first flame application (t1).

  • Immediately after the flaming ceases, reapply the flame for another 10 seconds.

  • Record the duration of flaming (t2) and glowing (t3) after the second flame application.

  • Note if any flaming drips ignite a cotton patch placed below the specimen.

  • Classify the material as V-0, V-1, or V-2 based on the criteria in the UL 94 standard.[7][8]

c) Cone Calorimetry - ASTM E1354 / ISO 5660

  • Prepare square specimens (typically 100 mm x 100 mm).

  • Expose the specimen to a constant heat flux (e.g., 35 or 50 kW/m²) from a conical heater in a horizontal or vertical orientation.[9]

  • A spark igniter is used to ignite the pyrolysis gases.

  • Continuously measure the oxygen concentration in the exhaust stream to determine the heat release rate (HRR).

  • Key parameters to be recorded include:

    • Time to ignition (TTI)

    • Peak heat release rate (pHRR)

    • Total heat release (THR)

    • Mass loss rate

    • Smoke production rate

Visualizations

G cluster_heat Heat Input cluster_polymer Polymer Composite cluster_gas Gas Phase cluster_condensed Condensed Phase Heat External Heat Source Polymer Polymer Matrix (e.g., Polypropylene) Heat->Polymer Pyrolysis FlammableGases Flammable Volatiles Polymer->FlammableGases APP_PER Intumescent System (APP + PER) Char Protective Char Layer (Borophosphate Glass) APP_PER->Char Acid Source & Carbon Source This compound This compound NonFlammableGases Non-Flammable Gases (H₂O, NH₃) This compound->NonFlammableGases Endothermic Dehydration This compound->Char Char Stabilization (B₂O₃) Combustion Combustion FlammableGases->Combustion NonFlammableGases->Combustion Dilution Effect Combustion->Heat Heat Feedback Char->Polymer Insulation Barrier Char->FlammableGases Inhibits Release

Caption: Fire retardant mechanism of this compound in an intumescent system.

G cluster_materials Material Preparation cluster_processing Melt Compounding & Shaping cluster_testing Fire Retardancy Evaluation Drying Drying of PP and this compound Premixing Premixing of PP, APP, PER, this compound Drying->Premixing Extrusion Twin-Screw Extrusion Premixing->Extrusion Pelletizing Pelletizing Extrusion->Pelletizing InjectionMolding Injection Molding Pelletizing->InjectionMolding LOI LOI Test InjectionMolding->LOI UL94 UL 94 Test InjectionMolding->UL94 Cone Cone Calorimetry InjectionMolding->Cone

Caption: Experimental workflow for preparing and testing fire retardant composites.

Conclusion

This compound demonstrates significant potential as a synergistic fire retardant additive, particularly in halogen-free intumescent formulations for polymers like polypropylene. Its mechanism of action, involving endothermic decomposition, dilution of flammable gases, and enhancement of char formation, contributes to a substantial improvement in the fire resistance of materials. The provided protocols offer a framework for researchers to explore and optimize the use of this compound in the development of advanced fire retardant materials. Further research, especially in generating comprehensive cone calorimetry data, will be invaluable in fully characterizing the performance of this compound-containing systems and expanding their applications.

References

Application Notes & Protocols: Ulexite as a Potential Aggregate in Radiation-Shielding Concrete

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ulexite, a hydrated sodium calcium borate (B1201080) mineral (NaCaB₅O₆(OH)₆·5H₂O), has garnered interest as a potential aggregate in the formulation of radiation-shielding concrete.[1][2][3][4] Its unique elemental composition, containing significant amounts of both boron and hydrogen (in the form of hydroxyl groups and water of hydration), makes it a candidate material for shielding against neutron radiation.[5][6] Boron, specifically the isotope ¹⁰B, possesses a remarkably high capture cross-section for thermal neutrons, while hydrogen is highly effective at slowing down or "moderating" high-energy fast neutrons.[6][7] This document provides detailed application notes and experimental protocols for researchers investigating the use of this compound in radiation-shielding concrete.

Mechanism of Action: Neutron Shielding

The primary advantage of incorporating this compound into concrete is for neutron attenuation. This process involves two main steps:

  • Moderation (Slowing Down): Fast neutrons, which are highly penetrating, are slowed down to lower energy levels (thermal neutrons) through elastic collisions. The hydrogen atoms present in this compound's structure are ideal for this moderation process due to their similar mass to neutrons, which maximizes energy transfer during collisions.[6]

  • Absorption (Capture): Once slowed, the thermal neutrons are readily absorbed by boron-10 (B1234237) (¹⁰B) atoms.[7] This capture reaction is significantly more probable at thermal energies and results in the emission of low-energy secondary gamma rays, which are easier to shield than the initial neutrons.[8]

While beneficial for neutron shielding, studies have shown that replacing conventional or heavy aggregates with this compound may reduce the concrete's effectiveness against gamma radiation due to its lower density.[8][9] Therefore, a common strategy is to use this compound in combination with high-density aggregates (like galena, siderite, or barite) to create a composite material effective against both neutron and gamma radiation.[1][9]

Data Presentation

The following tables summarize the key physical, mechanical, and shielding properties of concrete incorporating this compound, based on available research.

Table 1: Physical & Mechanical Properties of this compound-Containing Concrete

PropertyThis compound-Galena Concrete[1]This compound-Colemanite Concrete[8]Ordinary Concrete (Reference)[1]Notes
Density (g/cm³) 3.64 - 3.90Variable~2.3 - 2.4Density is highly dependent on the other aggregates used in the mix (e.g., galena).
Compressive Strength Not specifiedAffected by this compound additionTypically 20-40 MPaBoron compounds can retard cement hydration, potentially affecting strength development.[10][11]
Workability Not specifiedAffected by this compound additionStandardThe fibrous nature of this compound and its chemical interaction can alter the fresh concrete properties.[8]

Table 2: Radiation Shielding Properties of this compound-Containing Concrete

PropertyThis compound-Galena Concrete[1]This compound-Siderite Concrete[9]Ordinary Concrete (Reference)[1]Notes
Gamma Ray HVL (¹⁶⁰Co) 2.84 cmShielding decreases with more this compound6.0 cmHalf-Value Layer (HVL) is the thickness required to reduce radiation intensity by half. A lower HVL indicates better shielding.
Neutron Attenuation 7.22 times greater than ordinary concrete (60 cm thickness)Not specifiedBaselineThis property highlights the primary advantage of using this compound.

Experimental Protocols

Protocol 1: Concrete Mix Design and Sample Preparation

This protocol outlines the steps for creating concrete test specimens with this compound as a partial aggregate replacement.

1. Materials:

  • Portland Cement (Type I or specified equivalent)
  • Fine Aggregate (Sand)
  • Coarse Aggregate (Gravel, or a high-density aggregate like barite or magnetite)
  • This compound: Crushed and graded to a size comparable to the replaced aggregate.
  • Water: Potable water.
  • Admixtures: A water-reducing admixture or a set accelerator may be necessary to counteract the retarding effect of boron.[11]

2. Mix Proportions:

  • Establish a reference (control) concrete mix design according to standard practices (e.g., ACI 211.1).
  • Create experimental mixes by replacing a percentage (e.g., 10%, 20%, 30% by volume or weight) of the conventional coarse or fine aggregate with prepared this compound.
  • Maintain a constant water-to-cement (w/c) ratio across all mixes for valid comparison. Adjustments with admixtures may be needed to maintain workability.

3. Mixing Procedure:

  • Combine the coarse aggregates and a portion of the mixing water in a mechanical mixer.
  • Add the fine aggregate, this compound, cement, and the remaining water.
  • Mix for 3-5 minutes until a homogeneous mixture is achieved.
  • If using admixtures, add them according to the manufacturer's instructions.

4. Casting and Curing:

  • Cast the fresh concrete into molds of desired dimensions (e.g., 10x10x10 cm cubes for compressive strength, or larger blocks for shielding tests).
  • Compact the concrete to remove entrapped air.
  • Demold the specimens after 24 hours and cure them in a controlled environment (e.g., submerged in water or in a fog room) for 28 days or the specified testing age.

Protocol 2: Gamma Ray Attenuation Measurement

This protocol describes the experimental setup to measure the gamma-ray shielding effectiveness.

1. Equipment:

  • Gamma-ray source: e.g., Cobalt-60 (¹⁶⁰Co) emitting photons at 1173 and 1332 keV, or Cesium-137 (¹³⁷Cs) at 662 keV.[9]
  • Detector: A scintillation detector, such as a Sodium Iodide crystal doped with Thallium (NaI(Tl)), coupled to a photomultiplier tube.[9]
  • Collimator: Lead blocks with a narrow aperture to produce a focused beam of gamma rays.
  • Data Acquisition System: Multichannel analyzer (MCA) to process and count the detector signals.

2. Procedure:

  • Setup: Arrange the source, collimator, and detector in a straight line.
  • Background Measurement: Record the background radiation count (I_bkg) for a set time without the source present.
  • Unshielded Measurement (I₀): Place the source in position and record the incident gamma-ray intensity (I₀) without any concrete sample for a set time. Subtract the background count.
  • Shielded Measurement (I): Place the concrete sample of known thickness (x) between the collimator and the detector. Record the attenuated gamma-ray intensity (I) for the same duration. Subtract the background count.
  • Calculation: Use the Beer-Lambert law to calculate the linear attenuation coefficient (μ):
  • μ = -ln(I / I₀) / x
  • From μ, other parameters like the Half-Value Layer (HVL = 0.693 / μ) can be calculated.

Protocol 3: Neutron Attenuation Measurement

This protocol details the measurement of neutron shielding capability.

1. Equipment:

  • Neutron Source: An Americium-Beryllium (²⁴¹Am-Be) source is commonly used, which produces a broad spectrum of fast neutrons.[7]
  • Detector: A thermal neutron detector, such as a Boron Trifluoride (BF₃) or Helium-3 (³He) proportional counter.[7][12]
  • Moderator (optional but recommended): A block of paraffin (B1166041) or polyethylene (B3416737) around the detector to thermalize neutrons that pass through the sample, increasing detection efficiency.

2. Procedure:

  • Setup: Position the neutron source at a fixed distance from the detector.
  • Unshielded Measurement (N₀): Record the neutron count rate (N₀) without the concrete sample.
  • Shielded Measurement (N): Place the concrete sample between the source and the detector. Record the attenuated neutron count rate (N).
  • Analysis: Compare the count rates (N vs. N₀) for different concrete compositions and thicknesses. The total macroscopic cross-section (Σ) can be calculated similarly to the linear attenuation coefficient for gamma rays.

Mandatory Visualizations

experimental_workflow cluster_prep Phase 1: Material & Sample Preparation cluster_testing Phase 2: Property Testing cluster_rad Radiation Shielding Sub-Protocols cluster_analysis Phase 3: Data Analysis Materials Material Selection (Cement, Aggregates, this compound) Design Mix Design (% this compound Replacement) Materials->Design Mixing Concrete Mixing & Admixture Dosing Design->Mixing Casting Sample Casting & Curing (28 days) Mixing->Casting MechTest Mechanical Testing (Compressive Strength) Casting->MechTest PhysTest Physical Testing (Density) Casting->PhysTest RadTest Radiation Shielding Tests Casting->RadTest Data Data Collection (Counts, Strength, etc.) MechTest->Data PhysTest->Data Gamma Gamma Attenuation (Co-60 / Cs-137 Source) RadTest->Gamma Neutron Neutron Attenuation (Am-Be Source) RadTest->Neutron Gamma->Data Neutron->Data Calc Calculate Parameters (μ, HVL, Σ) Data->Calc Compare Compare Results vs. Control Calc->Compare

Caption: Experimental workflow for evaluating this compound in radiation-shielding concrete.

logical_relationship cluster_properties Key Chemical Components cluster_mechanisms Shielding Mechanisms cluster_effects Resulting Concrete Properties This compound This compound Aggregate NaCaB₅O₆(OH)₆·5H₂O Boron Boron Content (¹⁰B Isotope) This compound->Boron Hydrogen Hydrogen Content (H₂O, OH⁻) This compound->Hydrogen Gamma Reduced Gamma Shielding (Lower Density) This compound->Gamma Mechanical Altered Mechanical Properties (Potential Retardation) This compound->Mechanical Absorption Thermal Neutron Absorption Boron->Absorption Moderation Fast Neutron Moderation Hydrogen->Moderation Shielding Enhanced Neutron Shielding Performance Moderation->Shielding Absorption->Shielding Outcome Overall Performance Shielding->Outcome Gamma->Outcome Mechanical->Outcome

Caption: Logical relationship of this compound properties to concrete shielding performance.

References

Application Notes and Protocols for Ulexite in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ulexite, a hydrated sodium calcium borate (B1201080) mineral with the chemical formula NaCaB₅O₆(OH)₆·5H₂O, is a naturally occurring material renowned for its unique fiber optic properties.[1][2][3][4] This phenomenon, often demonstrated in the well-known "TV rock" specimens, arises from the mineral's internal structure, which consists of parallel fibrous crystals. These natural fibers act as light pipes, transmitting light and images along their length with remarkable clarity through total internal reflection.[1][5][6] While this intrinsic property has made this compound a popular tool for educational demonstrations, its application in advanced materials science remains a field with significant untapped potential.

These application notes provide a comprehensive overview of the known properties of this compound relevant to its fiber optic applications and explore its emerging uses in materials science, particularly in the development of novel composite materials and radiation shielding technologies. The information is intended for researchers, scientists, and professionals in materials science and engineering who are interested in leveraging the unique optical and chemical properties of this mineral.

Physical and Optical Properties of this compound

This compound's utility in materials science is fundamentally linked to its distinct physical and optical characteristics. A summary of these properties is presented in the table below, compiled from various mineralogical and scientific sources.

PropertyValueCitation(s)
Chemical Formula NaCaB₅O₆(OH)₆·5H₂O[1][4]
Crystal System Triclinic[1]
Crystal Habit Acicular to fibrous, often in compact parallel or radiating masses[1][7]
Refractive Index nα = 1.491–1.496, nβ = 1.504–1.506, nγ = 1.519–1.520[1]
Birefringence δ = 0.028[1]
Mohs Hardness 2.5[1][4]
Specific Gravity 1.95 - 1.96 g/cm³[1]
Luster Vitreous to silky[4]
Transparency Transparent to translucent[4]
Solubility Slightly soluble in water[1]

Diagram 1: The "TV Rock" Phenomenon

The following diagram illustrates the principle behind this compound's image-transmitting capability.

TV_Rock_Phenomenon cluster_this compound This compound Specimen cluster_input Input Image cluster_output Transmitted Image fiber1 Fiber 1 output_A A fiber1->output_A Total Internal Reflection fiber2 Fiber 2 output_B B fiber2->output_B fiber3 Fiber 3 output_C C fiber3->output_C input_A A input_A->fiber1 Light Ray input_B B input_B->fiber2 Light Ray input_C C input_C->fiber3 Light Ray Ulexite_HDPE_Workflow cluster_prep Material Preparation cluster_fab Fabrication cluster_char Characterization Drying Drying (this compound & HDPE) Mixing Mixing (this compound & HDPE) Drying->Mixing Extrusion Twin-Screw Extrusion Mixing->Extrusion Pelletizing Pelletizing Extrusion->Pelletizing Molding Injection Molding / Hot Pressing Pelletizing->Molding SEM SEM Molding->SEM Mechanical Mechanical Testing Molding->Mechanical Thermal TGA Molding->Thermal Radiation Radiation Shielding Analysis Molding->Radiation Ulexite_TL_Dosimetry Start Natural this compound Preparation Sample Preparation (Grinding, Sintering) Start->Preparation Irradiation Beta Irradiation Preparation->Irradiation Measurement TL Measurement (Heating & Light Detection) Irradiation->Measurement Analysis Glow Curve Analysis Measurement->Analysis Dosimetric_Properties Determination of Dosimetric Properties (Dose Response, Fading) Analysis->Dosimetric_Properties Potential_Application Evaluation for Dosimetry Applications Dosimetric_Properties->Potential_Application

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Ulexite Dissolution in Acid Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the dissolution of ulexite in various acid solutions.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters influencing the dissolution rate of this compound?

A1: The primary parameters affecting the dissolution rate of this compound in acid solutions are:

  • Reaction Temperature: Generally, an increase in temperature enhances the dissolution rate.[1][2][3][4][5]

  • Acid Concentration: The effect of acid concentration can vary. For some acids like phosphoric acid, the rate increases up to a certain concentration and then decreases.[6] In sulfuric and hydrochloric acid, increasing concentration can sometimes decrease the rate due to the formation of inhibiting product layers.[1][3][5]

  • Particle Size: A smaller particle size increases the surface area available for reaction, thus increasing the dissolution rate.[1][3][4][6]

  • Solid-to-Liquid Ratio: A lower solid-to-liquid ratio (i.e., less this compound per unit volume of acid) generally leads to a higher dissolution rate.[1][2][3][6][7]

  • Stirring Speed: The effect of stirring speed can be negligible in some cases, suggesting that the process is not limited by bulk diffusion.[1][6] However, in other systems, increased stirring can enhance the dissolution rate.[3][8]

Q2: Which acid is most effective for dissolving this compound?

A2: The choice of acid depends on the desired outcome and experimental constraints. Studies have shown that nitric acid (HNO₃) can provide the highest dissolution rate compared to sulfuric acid (H₂SO₄) and hydrochloric acid (HCl).[9] However, sulfuric acid is commonly used. The formation of a calcium sulfate (B86663) (gypsum) layer in H₂SO₄ can inhibit the dissolution process.[1][5][9] Phosphoric acid (H₃PO₄) and organic acids like oxalic acid have also been effectively used.[6][7][8][10]

Q3: Why is my this compound dissolution rate slowing down over time?

A3: A common reason for a decreasing dissolution rate is the formation of a product layer on the surface of the this compound particles. For instance:

  • In sulfuric acid , a layer of calcium sulfate (CaSO₄·2H₂O or gypsum) can precipitate on the mineral surface, acting as a diffusion barrier for the acid.[1][5][9]

  • In phosphoric acid , a solid film of boric acid (H₃BO₃) can form on the this compound crystals, restricting the dissolution rate.[6]

  • In oxalic acid , the formation of a product layer can also control the reaction rate.[8]

Q4: Can pre-treatment of this compound improve dissolution?

A4: Yes, calcination (thermal dehydration) of this compound can increase its B₂O₃ grade and create a more porous and chemically active material, which can lead to an increased leaching rate.[2] However, there is an optimal calcination temperature; exceeding it can negatively impact the dissolution rate.[2] Microwave dehydration is another method that has been shown to increase the boron oxide content and improve dissolution kinetics.[10]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Dissolution Rate 1. Low Temperature: The reaction temperature may be too low. 2. Large Particle Size: The surface area of the this compound may be insufficient. 3. High Solid-to-Liquid Ratio: The amount of this compound may be too high for the volume of acid. 4. Inhibiting Product Layer: Formation of a diffusion barrier on the particle surface.1. Increase the reaction temperature within the optimal range identified in literature (e.g., up to 60-70°C).[3][7] 2. Grind the this compound to a smaller particle size (e.g., -850+452 µm).[7] 3. Decrease the solid-to-liquid ratio.[1][2][6] 4. If using H₂SO₄, consider adding HCl to the solution, which can help mitigate the negative effects of the gypsum layer.[9] For other acids, optimizing stirring speed might help in removing the product layer.
Inconsistent Results 1. Inhomogeneous Sample: The this compound sample may not be uniform in composition or particle size. 2. Temperature Fluctuations: The reaction temperature is not being maintained consistently. 3. Inaccurate Measurements: Errors in measuring reagents or analyzing samples.1. Ensure the this compound sample is well-mixed and sieved to a narrow particle size range. 2. Use a temperature-controlled water bath or reactor to maintain a constant temperature (±0.5°C).[6] 3. Calibrate all measuring instruments and use standardized analytical procedures.
Filtration Difficulties 1. Precipitation of By-products: Formation of fine precipitates, such as gypsum in sulfuric acid, can clog filters.[5] 2. High Viscosity of the Leach Solution: High concentrations of dissolved solids can increase viscosity.1. Allow the solution to settle before filtration. Consider using a different acid to avoid the formation of insoluble by-products. 2. Dilute the slurry with additional solvent before filtration.

Data Presentation

Table 1: Optimal Dissolution Parameters for this compound in Various Acids

AcidTemperature (°C)Acid ConcentrationParticle Size (µm)Solid-to-Liquid Ratio (g/mL)Stirring Speed (rpm)Max. Dissolution (%)Reference
Phosphoric Acid600.70 M-850+4520.15200100[7]
Sulfuric Acid40Low concentrations are betterSmaller is betterLow ratios are betterNo significant effect100[1][5]
Hydrochloric Acid700.75 M-14+18 mesh5/100800High[3]
Oxalic Acid704%Not specified1%20098.11 (for microwave-dehydrated this compound)[10]
Ammonium Chloride308 K (35°C)1.75 mol/LNot specified2 g/200 mL400High (for calcined this compound)[2]

Table 2: Comparison of Dissolution Rates in Different Acids

Acid (at same concentration)Dissolution (%) after 10 minKey ObservationReference
Hydrochloric Acid (HCl)94.32High initial dissolution rate.[9]
Sulfuric Acid (H₂SO₄)70.55Slower rate attributed to the formation of a CaSO₄ solid film.[9]

Experimental Protocols

Protocol 1: Dissolution of this compound in Phosphoric Acid

This protocol is based on the optimization study by Yeşiltepe et al. (2013).[7]

  • Preparation of Materials:

    • Grind and sieve this compound ore to a particle size of -850+452 µm.

    • Prepare a 0.70 M phosphoric acid solution.

  • Dissolution Procedure:

    • Place a specific volume of the 0.70 M phosphoric acid solution into a temperature-controlled reactor vessel.

    • Heat the solution to 60°C and maintain this temperature.

    • Add the sieved this compound to the acid solution to achieve a solid-to-liquid ratio of 0.15 g/mL.

    • Begin stirring at a constant rate of 200 rpm.

    • Extract samples of the solution at regular time intervals (e.g., 5, 10, 15, 30 minutes).

    • Filter the samples immediately to separate the solid residue from the leachate.

    • Analyze the concentration of dissolved boron in the leachate using a suitable analytical method (e.g., titration with mannitol).

  • Data Analysis:

    • Calculate the percentage of this compound dissolved at each time point.

    • Plot the percentage of dissolution versus time to determine the dissolution curve.

Protocol 2: Dissolution of this compound in Sulfuric Acid

This protocol is based on the kinetic study by Tunç et al. (2001).[1][5]

  • Preparation of Materials:

    • Crush, grind, and sieve this compound to the desired particle size fractions (e.g., -2000+1000, -1000+710, -600+425 µm).

    • Prepare sulfuric acid solutions of the desired concentrations.

  • Dissolution Procedure:

    • Set up a spherical glass reactor with a mechanical stirrer and a thermostat to maintain a constant temperature.

    • Introduce the sulfuric acid solution into the reactor and allow it to reach the desired temperature (e.g., 3-40°C).

    • Add a pre-weighed amount of the sieved this compound to the reactor to achieve the desired solid-to-liquid ratio.

    • Start the stirrer at a constant speed (note: stirring speed was found to have a negligible effect in this study).

    • Collect samples at various time intervals.

    • Filter the samples and analyze the boron content in the filtrate.

  • Data Analysis:

    • Determine the fraction of this compound dissolved (x) over time (t).

    • Analyze the kinetic data using appropriate models, such as the diffusion-controlled model: -ln(1-x) = ktⁿ.

Visualizations

Experimental_Workflow_Ulexite_Dissolution cluster_prep 1. Preparation cluster_dissolution 2. Dissolution cluster_analysis 3. Analysis cluster_results 4. Results prep Material Preparation dissolution Dissolution Process grind Grind & Sieve this compound add_this compound Add this compound & Start Stirring grind->add_this compound acid_prep Prepare Acid Solution reactor Add Acid to Reactor & Set Temperature acid_prep->reactor analysis Sample Analysis reactor->add_this compound sampling Collect Samples at Intervals add_this compound->sampling filtration Filter Samples sampling->filtration results Data Analysis & Results analyze Analyze Boron in Leachate filtration->analyze kinetics Calculate Dissolution % & Determine Kinetics analyze->kinetics Troubleshooting_Low_Dissolution start Issue: Low Dissolution Rate cause1 Possible Cause: Low Temperature? start->cause1 cause2 Possible Cause: Particle Size Too Large? cause1->cause2 No solution1 Solution: Increase Reaction Temperature cause1->solution1 Yes cause3 Possible Cause: Product Layer Formation? cause2->cause3 No solution2 Solution: Grind this compound to a Smaller Particle Size cause2->solution2 Yes solution3 Solution: Optimize Acid Choice or Use Additives (e.g., HCl with H₂SO₄) cause3->solution3 Yes end Re-evaluate Dissolution Rate cause3->end No solution1->end solution2->end solution3->end

References

Challenges in ulexite sample preparation for chemical analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and analysts encountering challenges during the chemical analysis of ulexite (NaCaB₅O₉·8H₂O), a complex borate (B1201080) mineral.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound sample is not dissolving completely in acid. What's causing this?

Answer: Incomplete dissolution is a common issue. This compound itself is soluble in acids, but associated silicate (B1173343) minerals (like quartz) or the formation of insoluble precipitates can be the cause.[1][2][3]

  • Insoluble Gangue Minerals: this compound ores often contain acid-insoluble minerals like quartz (SiO₂).[2] If you see a clear solution with a solid white or transparent residue, it is likely undissolved silica.

  • Precipitate Formation: Using sulfuric acid can lead to the precipitation of calcium sulfate (B86663) (gypsum), which is sparingly soluble and can coat the this compound particles, preventing further dissolution.[3][4]

  • Insufficient Acid/Heat: The reaction may be too slow if the acid concentration is too low or the temperature is insufficient. The dissolution rate of this compound increases with higher temperatures.[4][5]

Troubleshooting Steps:

  • Grind the Sample: Ensure the sample is ground to a fine powder (e.g., <60 microns or 200-230 mesh) to increase the surface area available for acid attack.[6][7]

  • Choose the Right Acid: For simple dissolution of the borate components, hydrochloric acid (HCl) is often effective.[1] To dissolve silicate impurities, a multi-acid digestion including hydrofluoric acid (HF) is necessary.[8][9] CAUTION: HF is extremely hazardous and requires specialized safety precautions.

  • Optimize Conditions: Increase the reaction temperature (e.g., to 60-70°C) and ensure adequate stirring to improve dissolution kinetics.[3]

  • Consider Fusion: If complete dissolution of all mineral phases is required, borate fusion is the most robust method.[8][9]

Q2: I'm getting unexpectedly low boron (B) results. What are the potential causes?

Answer: Low boron recovery is often linked to volatilization during sample preparation.

  • Volatilization during Digestion: Heating samples with certain acid combinations, particularly those involving hydrofluoric (HF) or sulfuric acid, can lead to the formation of volatile boron compounds (e.g., boron trifluoride, BF₃), which can be lost from open digestion vessels.[8]

  • High-Temperature Ashing: Dry ashing of samples at high temperatures can cause significant loss of boron.

  • Incomplete Dissolution: If the this compound is not fully dissolved, the boron trapped within the solid matrix will not be measured, leading to low results.

Troubleshooting Steps:

  • Use Closed-Vessel Digestion: A microwave digestion system heats the sample in a sealed, high-pressure vessel, preventing the loss of volatile elements.[7][10]

  • Avoid Excessive Temperatures: When using open-vessel digestion, maintain the lowest temperature necessary for effective dissolution (e.g., gentle heating at 95°C).[11]

  • Ensure Complete Dissolution: Use an appropriate digestion method (see Q1) to ensure all boron is brought into solution. For refractory or complex samples, borate fusion followed by dissolution of the fused bead in dilute acid is recommended.[9][12]

Q3: How can I overcome matrix interferences from sodium (Na) and calcium (Ca) during ICP-OES analysis?

Answer: The high concentrations of sodium and calcium in this compound create a significant sample matrix that can interfere with plasma-based analysis like ICP-OES, causing signal suppression or enhancement.[6]

Troubleshooting Steps:

  • Dilution: The simplest approach is to dilute the sample solution to reduce the total dissolved solids (TDS) to a level manageable by the instrument (typically <0.2%). However, this may dilute your elements of interest below their detection limits.

  • Matrix Matching: Prepare all calibration standards and blanks in a solution that mimics the Na and Ca concentration of the digested samples. This ensures that the standards and samples are affected by the matrix in the same way.

  • Internal Standardization: Add an element that is not present in the original sample (e.g., Yttrium, Scandium, or Indium) at a constant concentration to all samples, standards, and blanks. The instrument software can then use the signal of the internal standard to correct for matrix-induced signal fluctuations.

  • Use Robust Plasma Conditions: Optimize ICP-OES parameters, such as RF power and nebulizer gas flow, to create a more robust (hotter) plasma that is less susceptible to matrix effects.[13] Viewing the plasma radially instead of axially can also reduce interference.[13]

Q4: When should I choose borate fusion over acid digestion?

Answer: The choice depends on your analytical goals and the sample composition.

  • Choose Acid Digestion for:

    • Simpler matrices where only the acid-soluble components are of interest.

    • When very low detection limits are required, as this method introduces fewer contaminants than fusion fluxes.[9]

    • Routine analysis where speed and cost are major factors.[9]

  • Choose Borate Fusion for:

    • "Total" elemental analysis, as it decomposes nearly all mineral phases, including refractory silicates.[8][9]

    • Samples that are resistant to acid attack.

    • When accuracy for major elements (like Si, Al, Ca) is critical.

The primary drawback of fusion is the high salt content (TDS) from the flux, which requires greater dilution and can raise detection limits.[9]

Comparison of Sample Preparation Methods

ParameterOpen-Vessel Acid DigestionMicrowave-Assisted Acid DigestionLithium Borate Fusion
Principle Dissolution in acid (e.g., HCl, HNO₃) on a hot plate.[7]Dissolution in acid within a sealed vessel heated by microwaves.[7][10]Sample is mixed with a flux (e.g., LiBO₂) and heated to ~1050°C to form a molten glass bead, which is then dissolved in dilute acid.[8][14]
Temperature 90 - 120°C180 - 220°C950 - 1100°C
Completeness Partial to near-total; ineffective for refractory minerals.[9]Near-total; HF is required for complete silicate dissolution.[8]Total dissolution of nearly all mineral phases.[9][12]
Volatile Element Loss High risk, especially for Boron.[8]Low risk due to the closed-vessel system.Moderate risk due to high temperatures.[12]
Contamination Risk Low to moderate.Low.High; the flux adds significant Li and B to the sample.[9]
Best For Acid-soluble components, trace element screening.Trace element analysis, retaining volatile elements."Total" elemental composition, major elements, refractory materials.

Experimental Protocols

Protocol 1: Open-Vessel Acid Digestion for Boron and Major Cations

This protocol is suitable for determining the acid-soluble components of this compound.

  • Sample Preparation: Grind the this compound sample to a fine powder (< 200 mesh). Dry at 105°C for 2 hours to remove surface moisture.

  • Weighing: Accurately weigh approximately 0.25 g of the powdered sample into a 100 mL beaker.

  • Digestion:

    • Place the beaker in a fume hood.

    • Carefully add 10 mL of 1:1 hydrochloric acid (HCl).

    • Cover the beaker with a watch glass and place it on a hot plate at a low temperature setting (~95°C).[11]

    • Heat gently for 30-45 minutes, or until the reaction ceases. Do not boil, to prevent loss of volatile species.

  • Dilution:

    • Remove the beaker from the hot plate and allow it to cool.

    • Rinse the watch glass into the beaker with deionized water.

    • Quantitatively transfer the solution to a 100 mL volumetric flask. If insoluble residue (likely silica) is present, it may be filtered out.[11]

    • Dilute to the mark with deionized water and mix thoroughly.

  • Analysis: The sample is now ready for analysis by ICP-OES or AAS. Further dilutions may be necessary to bring analyte concentrations into the calibration range and reduce matrix effects.

Protocol 2: Lithium Metaborate (B1245444) Fusion for Total Elemental Analysis

This protocol ensures the complete dissolution of the this compound sample, including any silicate minerals.

  • Sample Preparation: Grind the this compound sample to a fine powder (< 200 mesh).

  • Mixing: Accurately weigh approximately 0.2 g of the sample and 1.0 g of lithium metaborate (LiBO₂) flux into a platinum crucible. Mix thoroughly.

  • Fusion:

    • Place the crucible in a muffle furnace pre-heated to 1000-1050°C.[8][12]

    • Fuse for 15-20 minutes, occasionally swirling the crucible if performing the fusion manually.

  • Dissolution:

    • Remove the crucible from the furnace and immediately pour the hot, molten bead into a 100 mL Teflon beaker containing 50 mL of a stirred, dilute (5%) nitric acid (HNO₃) solution.[8] The thermal shock will shatter the bead, aiding dissolution.

    • Place the beaker on a magnetic stir plate and stir until the bead is completely dissolved (this may take 30-60 minutes).

  • Dilution:

    • Quantitatively transfer the solution to a 250 mL volumetric flask.

    • Dilute to the mark with deionized water and mix thoroughly.

  • Analysis: The sample is ready for ICP-OES analysis. Note that this solution will have high total dissolved solids and will contain lithium and boron from the flux.

Visualized Workflows

Ulexite_Sample_Preparation_Workflow cluster_prep Initial Preparation cluster_dissolution Dissolution Method cluster_acid Acid Digestion Path cluster_fusion Fusion Path Sample Receive this compound Sample Grind Grind to Fine Powder (<200 mesh) Sample->Grind Dry Dry Sample (105°C) Grind->Dry Weigh Weigh Sample Dry->Weigh Decision Total Analysis Required? Weigh->Decision Acid Add Acid (e.g., HCl) Decision->Acid No Flux Mix with LiBO₂ Flux Decision->Flux Yes Heat Gentle Heating (~95°C) Acid->Heat Cool Cool & Dilute Heat->Cool Final Solution Ready for ICP-OES Analysis Cool->Final Fuse Fuse at 1050°C Flux->Fuse Dissolve Dissolve Bead in Dilute Acid Fuse->Dissolve Dissolve->Final Troubleshooting_Low_Boron Start Low Boron (B) Recovery Detected Q1 Was an open-vessel digestion used? Start->Q1 A1_Yes High risk of B volatilization. Switch to closed-vessel (microwave) digestion. Q1->A1_Yes Yes Q2 Was residue visible after digestion? Q1->Q2 No End Re-analyze Sample A1_Yes->End A2_Yes Incomplete dissolution. Use a stronger digestion (e.g., add HF or use fusion). Q2->A2_Yes Yes Q3 Were high temperatures (>120°C) used in open vessel? Q2->Q3 No A2_Yes->End A3_Yes Excessive heat increases volatilization. Reduce temperature. Q3->A3_Yes Yes Q3->End No, check for other error sources A3_Yes->End

References

Technical Support Center: Refining Purification Techniques for Natural Ulexite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and refining the purification of natural ulexite. The following guides and frequently asked questions (FAQs) are designed to address specific issues encountered during experimental procedures.

Troubleshooting Guide

This guide addresses common problems encountered during the purification of natural this compound, offering potential causes and actionable solutions in a question-and-answer format.

Issue 1: Low Boric Acid Yield

Question: Why is the yield of boric acid from my this compound sample lower than expected after acid leaching?

Answer: Low boric acid yield can stem from several factors related to the leaching process. Consider the following:

  • Incomplete Dissolution: The dissolution of this compound may be hindered by suboptimal reaction conditions. The rate of dissolution is influenced by temperature, acid concentration, particle size, and solid-to-liquid ratio.[1][2][3] An increase in reaction temperature and a decrease in particle size generally lead to a higher extraction of boric acid.[3]

  • Formation of an Impeding Product Layer: When using sulfuric acid, a layer of calcium sulfate (B86663) (gypsum) can form on the surface of the this compound particles.[1][4][5] This layer acts as a barrier, preventing the acid from reaching the unreacted core of the mineral, thus impeding the dissolution process.[2][5]

  • Suboptimal Acid Concentration: The concentration of the acid is a critical parameter. While a higher concentration might be expected to increase the dissolution rate, excessively high concentrations of some acids, like sulfuric acid, can decrease the dissolution rate.[2][6]

  • Inadequate Stirring: Insufficient agitation of the mixture can lead to poor mass transfer, preventing the acid from effectively interacting with the this compound particles. However, some studies have found that stirring speed has a minimal effect on the dissolution rate.[2][3][7]

Solutions:

  • Optimize Reaction Conditions: Systematically adjust the temperature, acid concentration, and solid-to-liquid ratio to find the optimal conditions for your specific this compound sample.

  • Reduce Particle Size: Grinding the this compound ore to a finer particle size increases the surface area available for the reaction.[2][3]

  • Consider Alternative Acids: If gypsum formation is a significant issue with sulfuric acid, consider using other acids like hydrochloric acid, which forms more soluble calcium salts.[8][9] Organic acids like citric or oxalic acid have also been used effectively.[7][10]

  • Pre-treatment with Calcination: Calcining the this compound before leaching can increase its porosity and chemical activity, leading to a higher dissolution rate.[11][12]

Issue 2: Low Purity of Boric Acid Crystals

Question: My crystallized boric acid has low purity. What are the likely causes and how can I improve it?

Answer: The purity of the final boric acid product is dependent on the effective removal of impurities present in the original this compound ore and those introduced during the process.

  • Presence of Co-precipitated Salts: Impurities such as sodium and calcium salts can co-precipitate with boric acid during crystallization if their concentration in the solution is too high.[13]

  • Inadequate Washing of Crystals: Insufficient washing of the boric acid crystals after filtration can leave residual mother liquor containing dissolved impurities on the crystal surfaces.

  • Clay and Other Insoluble Impurities: this compound ore is often associated with clays (B1170129) and other insoluble minerals.[13] If not properly removed, these can be carried over and contaminate the final product.

Solutions:

  • Fractional Crystallization: Utilize the differences in solubility between boric acid and impurity salts at different temperatures to perform fractional crystallization.[1][13] Boric acid is significantly more soluble in hot water than in cold water, while the solubility of many salt impurities does not change as dramatically with temperature.

  • Controlled Cooling Rate: A slow cooling rate during crystallization promotes the formation of larger, purer crystals, as it allows for selective deposition of boric acid and reduces the entrapment of impurities.[14][15]

  • Thorough Washing: Wash the filtered boric acid crystals with a small amount of cold deionized water to remove adhering mother liquor.[16] Be mindful not to use excessive amounts of water, as this will dissolve some of the product.

  • Filtration of the Hot Leach Solution: Before crystallization, filter the hot, saturated boric acid solution to remove any insoluble impurities like clays or precipitated calcium sulfate.[17]

  • Recrystallization: If purity remains an issue, a second recrystallization step can be performed to further refine the boric acid.[16][17]

Frequently Asked Questions (FAQs)

Q1: What is the optimal calcination temperature for this compound?

A1: The optimal calcination temperature for this compound is a critical parameter. Studies have shown that the dissolution rate of this compound increases with calcination temperature up to a certain point, after which it begins to decrease. The highest dissolution rate has been observed for this compound calcined at 413 K (140 °C).[11][12][18][19] Above this temperature, the porosity of the this compound can decrease due to sintering, which negatively impacts the subsequent leaching process.[11]

Q2: Which acid is best for leaching this compound?

A2: The choice of acid depends on several factors, including cost, efficiency, and the management of byproducts.

  • Sulfuric Acid (H₂SO₄): Commonly used for boric acid production.[1][2] A major drawback is the formation of gypsum (CaSO₄·2H₂O), which can hinder the dissolution process.[4][5]

  • Hydrochloric Acid (HCl): Offers the advantage of forming highly soluble calcium chloride, thus avoiding the issue of gypsum precipitation.[8][9]

  • Nitric Acid (HNO₃): Can also be used and results in the formation of soluble nitrates.[20]

  • Organic Acids (Citric Acid, Oxalic Acid): These are also effective leaching agents and can be advantageous in certain applications.[7][10][21][22] For example, using oxalic acid results in the formation of solid calcium oxalate, which can be separated.[7]

Q3: How can I control the crystal size and morphology of boric acid?

A3: The size and shape of boric acid crystals are influenced by the crystallization conditions. To obtain larger, flake-like crystals, it is crucial to cool the saturated solution very slowly.[14][15] Initial nucleation should ideally occur at the surface of the solution. Rapid cooling tends to produce smaller, needle-like crystals.[15] Using a warm water bath to control the initial cooling rate can be beneficial.[14]

Q4: What is the role of the solid-to-liquid ratio in the leaching process?

A4: The solid-to-liquid ratio is an important parameter that affects the dissolution rate of this compound. Generally, a lower solid-to-liquid ratio (i.e., a more dilute suspension) leads to a higher dissolution rate.[1][23] This is because a larger volume of solvent is available to dissolve the mineral and the resulting boric acid.

Data Presentation

Table 1: Influence of Leaching Parameters on this compound Dissolution

ParameterGeneral Effect on Dissolution RateNotesReferences
Temperature Increases with increasing temperatureHigher temperatures enhance reaction kinetics.[2][3][7][22]
Acid Concentration Varies; can decrease at very high concentrationsAn optimal concentration exists for different acids.[2][6]
Particle Size Increases with decreasing particle sizeSmaller particles have a larger surface area.[2][3]
Solid-to-Liquid Ratio Decreases with increasing ratioA higher liquid volume enhances dissolution.[1][23]
Stirring Speed Effect can be minimalSome studies show little to no impact.[2][3][7]

Table 2: Comparison of Different Acids for this compound Leaching

Leaching AcidAdvantagesDisadvantagesKey ByproductsReferences
Sulfuric Acid (H₂SO₄) Widely used and effective.Forms insoluble gypsum layer.Calcium Sulfate (Gypsum)[1][2][4][5]
Hydrochloric Acid (HCl) Avoids gypsum formation.Can be more corrosive.Calcium Chloride, Sodium Chloride[8][9]
Nitric Acid (HNO₃) Forms soluble salts.May have higher costs.Calcium Nitrate (B79036), Sodium Nitrate[20]
Citric Acid Effective organic acid.May be more expensive.Calcium Citrate[10][21]
Oxalic Acid Forms insoluble calcium oxalate.Can be toxic.Calcium Oxalate, Sodium Oxalate[7][22]

Experimental Protocols

Protocol 1: Sulfuric Acid Leaching of this compound

  • Preparation of this compound Ore:

    • Crush and grind the raw this compound ore.

    • Sieve the ground ore to obtain a uniform particle size (e.g., -0.840+0.420 mm).

  • Leaching Procedure:

    • Prepare a sulfuric acid solution of the desired concentration (e.g., 0.5 M - 2.0 M).

    • In a jacketed glass reactor equipped with a stirrer and condenser, add the sulfuric acid solution.

    • Heat the solution to the desired reaction temperature (e.g., 60-90 °C) while stirring.

    • Add a pre-weighed amount of the ground this compound ore to the reactor to achieve the desired solid-to-liquid ratio (e.g., 1/200 to 6/200 g/mL).

    • Maintain the temperature and stirring for a set reaction time (e.g., 30-120 minutes).

  • Solid-Liquid Separation:

    • After the reaction is complete, quickly filter the hot mixture through a Buchner funnel to separate the leachate from the solid residue (gypsum and unreacted ore).

    • Wash the solid residue with a small amount of hot deionized water and combine the washings with the primary filtrate.

  • Crystallization:

    • Transfer the hot filtrate to a beaker and allow it to cool slowly to room temperature.

    • Further cool the solution in an ice bath to maximize the crystallization of boric acid.

  • Product Recovery and Drying:

    • Collect the boric acid crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold deionized water.

    • Dry the purified boric acid crystals in an oven at a temperature below 130 °C to prevent decomposition.[14]

Protocol 2: Recrystallization for High-Purity Boric Acid

  • Dissolution:

    • In a beaker, add the impure boric acid crystals to deionized water. The amount of water should be calculated based on the solubility of boric acid at boiling point (approximately 27.5 g per 100 mL of water).[14]

    • Heat the mixture to boiling while stirring until all the boric acid has dissolved.

  • Hot Filtration:

    • Quickly filter the hot, saturated solution through a pre-heated funnel with filter paper to remove any insoluble impurities.

  • Controlled Cooling:

    • Cover the beaker containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. For larger crystals, the cooling process can be slowed by placing the beaker in a warm water bath.[14]

  • Final Crystallization:

    • Once the solution has reached room temperature, place the beaker in an ice bath to complete the crystallization process.

  • Recovery and Drying:

    • Collect the purified boric acid crystals by vacuum filtration.

    • Wash the crystals with a minimal amount of ice-cold deionized water.

    • Dry the crystals in an oven at a temperature below 130 °C.[14]

Mandatory Visualizations

G cluster_prep Ore Preparation cluster_leaching Leaching cluster_separation Separation cluster_purification Purification cluster_final Final Product raw_this compound Raw this compound Ore crushing Crushing & Grinding raw_this compound->crushing sieving Sieving crushing->sieving leaching_reactor Leaching Reactor (with Acid) sieving->leaching_reactor hot_filtration Hot Filtration leaching_reactor->hot_filtration solid_residue Solid Residue (Gypsum, etc.) hot_filtration->solid_residue crystallization Crystallization (Cooling) hot_filtration->crystallization filtration_wash Filtration & Washing crystallization->filtration_wash mother_liquor Mother Liquor filtration_wash->mother_liquor drying Drying filtration_wash->drying boric_acid Pure Boric Acid drying->boric_acid

Caption: Experimental workflow for the purification of boric acid from this compound.

G start Low Boric Acid Yield? incomplete_dissolution Incomplete Dissolution? start->incomplete_dissolution Yes product_layer Gypsum Layer Formation (with H₂SO₄)? start->product_layer No optimize_params Optimize Temp., Acid Conc., Solid/Liquid Ratio incomplete_dissolution->optimize_params Yes reduce_size Reduce Particle Size incomplete_dissolution->reduce_size Yes pre_calcine Pre-Calcine this compound incomplete_dissolution->pre_calcine Yes change_acid Use Alternative Acid (e.g., HCl) product_layer->change_acid Yes

Caption: Troubleshooting decision tree for low boric acid yield.

References

Technical Support Center: The Impact of Impurities on Ulexite's Optical Properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting the effects of impurities on the optical properties of ulexite.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key optical properties?

A1: this compound is a hydrated sodium calcium borate (B1201080) mineral with the chemical formula NaCaB₅O₆(OH)₆·5H₂O.[1] It is renowned for its unique optical property known as the "TV rock" or fiber-optic effect, where it transmits an image from one surface to another through its fibrous crystals.[1][2] This phenomenon is due to the internal reflection of light along these parallel fibers.[1] this compound is typically colorless to white, transparent to opaque, and can exhibit fluorescence under UV light.[1][3]

Q2: What are the common impurities found in this compound?

A2: this compound is a naturally occurring mineral and is often found with various impurities. These can include other minerals it is commonly associated with, such as colemanite, borax, calcite, gypsum, and halite.[3] Clay minerals can also be present as inclusions, giving the this compound a grayish color.[3] Elemental impurities can also be present, substituting for sodium or calcium in the crystal lattice. For instance, strontium (Sr) has been identified as a common impurity.[4] Other potential elemental impurities, based on the analysis of other borate minerals, could include iron (Fe), manganese (Mn), magnesium (Mg), and arsenic (As).[2][5][6]

Q3: How do impurities generally affect the optical properties of this compound?

A3: Impurities can have several effects on this compound's optical properties. Inclusions such as clay or other minerals can disrupt the parallel fibrous structure, leading to a diminished or completely obscured fiber-optic effect.[3] Elemental impurities can introduce color centers, affecting the transparency and color of the mineral. Furthermore, certain impurities can act as activators or quenchers of fluorescence, altering the color and intensity of light emitted under UV excitation.[1][6] For example, manganese is a known activator of fluorescence in many minerals.[7]

Q4: Can impurities affect the refractive index of this compound?

A4: Yes, impurities can alter the refractive index of a mineral. The substitution of ions with different sizes and electronic polarizabilities, such as strontium for calcium, can cause slight distortions in the crystal lattice, which in turn can lead to changes in the refractive indices (nα, nβ, nγ).[4] While extensive quantitative data for this compound is scarce, studies on other minerals and glasses have shown a correlation between impurity concentration and refractive index.[8][9]

Q5: What causes the fluorescence in this compound and how do impurities play a role?

A5: The fluorescence in this compound is typically caused by the presence of trace amounts of certain elemental impurities that act as activators.[1] When these impurities are excited by ultraviolet (UV) light, they absorb energy and then re-emit it as visible light of a specific color. The color of the fluorescence (e.g., yellow, greenish-yellow, cream, or white) can depend on the type and concentration of the activating impurity.[1][3] For instance, manganese (Mn²⁺) is a common activator of green to red fluorescence in borate glasses.[7] Conversely, other impurities, such as iron (Fe²⁺/Fe³⁺), can act as quenchers, reducing or extinguishing the fluorescence.

Troubleshooting Guides

Issue 1: Diminished or Absent Fiber-Optic Effect

  • Question: I have a this compound sample, but it is not displaying the expected "TV rock" effect. What could be the cause?

  • Answer:

    • Check for Inclusions: The most common reason for a poor fiber-optic effect is the presence of inclusions like clay, mud, or other minerals that disrupt the parallel alignment of the this compound fibers.[3] Visually inspect the sample for any gray, cloudy, or opaque areas.

    • Examine the Cut and Polish: The fiber-optic effect is best observed on a surface that is cut and polished flat, perpendicular to the direction of the fibers.[2][10] An uneven or rough surface will scatter light and obscure the image transmission.

    • Fiber Size: The sharpness of the transmitted image is also dependent on the diameter of the individual fibers. Coarser fibers will produce a less distinct image.[10]

    • Misidentification: In some cases, the mineral may be misidentified. Satin spar gypsum can also exhibit a fibrous structure and a weak chatoyancy, but its image transmission is much poorer than that of this compound.[10]

Issue 2: Unexpected or Inconsistent Fluorescence

  • Question: My this compound samples show different colors of fluorescence under UV light, or no fluorescence at all. Why is this?

  • Answer:

    • Variable Impurity Content: The fluorescence of this compound is highly dependent on the presence of trace elemental impurities that act as activators.[1] Variations in the type and concentration of these impurities from one sample to another will result in different fluorescence colors and intensities.

    • Presence of Quenchers: Some impurities, notably iron, can quench fluorescence. Even if an activating impurity is present, a sufficient concentration of a quencher can diminish or eliminate the fluorescent effect.

    • UV Wavelength: this compound can fluoresce differently under shortwave (SW) and longwave (LW) UV light.[3] Ensure you are using the appropriate UV source for your intended analysis and be consistent in your measurements.

    • Sample Preparation: The surface texture and any potential contaminants on the sample can also affect the observed fluorescence. Ensure your samples are clean before analysis.

Data Presentation

Table 1: Impact of Common Impurities on the Optical Properties of this compound

ImpurityCommon FormEffect on Fiber-Optic EffectEffect on Transparency/ColorEffect on Refractive IndexEffect on FluorescenceQuantitative Data Available
Clay Minerals InclusionsCan significantly obscure or eliminate the effect.[3]Can cause a grayish and opaque appearance.[3]Not well-documented for this compound.Generally acts as a quencher due to light scattering.Qualitative observations only.
Strontium (Sr) Substitutional (for Ca)Not reported to have a significant effect.Unlikely to cause significant color change at low concentrations.Causes minor distortions in the crystal structure, likely leading to small changes in refractive index.[4]Not well-documented for this compound.One study reported 0.15% Sr in a this compound sample.[4]
Iron (Fe) SubstitutionalNot directly documented, but likely to absorb light, reducing transmission.Can impart a yellowish or brownish tint at higher concentrations.In borate glasses, the addition of Fe₂O₃ can increase the refractive index.[9]Typically acts as a quencher of fluorescence.No specific quantitative data for this compound. General trends observed in borate glasses.[8][9]
Manganese (Mn) SubstitutionalNot reported to have a significant effect on the fiber-optic property itself.Can cause a faint pinkish hue in some minerals.Not well-documented for this compound.Acts as an activator, often causing green to orange/red fluorescence in borate materials.[7]No specific quantitative data for this compound. General trends observed in borate glasses.[7][11]
Arsenic (As) Substitutional/Mineral InclusionsNot well-documented.Unlikely to cause significant color change at trace levels.Not well-documented.Can contribute to fluorescence in some borate minerals.[6]Concentrations up to 125 ppm found in some borate minerals like colemanite.[6]

Experimental Protocols

Protocol 1: Sample Preparation for Optical Analysis

  • Cutting: For analysis of the fiber-optic effect and light transmission, cut a section of the this compound sample perpendicular to the direction of the fibers using a low-speed diamond saw with a suitable coolant.

  • Grinding and Polishing: Grind the cut surfaces using progressively finer abrasive papers to achieve a flat surface. Subsequently, polish the surfaces with a series of diamond pastes on a polishing cloth to achieve a mirror-like finish. This is crucial for minimizing light scattering.[12]

  • Cleaning: Thoroughly clean the polished sample in an ultrasonic bath with deionized water or ethanol (B145695) to remove any polishing residue and contaminants.

  • For Elemental Analysis (e.g., XRF): The sample can be analyzed as a polished section or crushed into a fine powder and pressed into a pellet.[4]

  • For Fluorescence Spectroscopy: A polished, clean surface is ideal. For powdered samples, ensure a consistent grain size and packing density for comparable results.[4]

Protocol 2: Measurement of Refractive Index (Immersion Method)

  • Sample Preparation: Crush a small, pure fragment of the this compound sample into fine grains.

  • Mounting: Place a few grains on a microscope slide and add a drop of a calibrated refractive index oil. Cover with a coverslip.

  • Microscopic Observation: Using a polarizing microscope, observe the Becke line, which is a bright halo that appears around the mineral grain.

  • Becke Line Test: Lower the microscope stage (increase the focal distance). The Becke line will move into the medium with the higher refractive index.

  • Matching the Refractive Index: Repeat the process with different refractive index oils until the Becke line disappears or becomes very faint. At this point, the refractive index of the oil matches that of the mineral for that specific orientation.

  • Measuring Principal Refractive Indices: For an anisotropic mineral like this compound, the refractive index will vary with the orientation of the crystal relative to the polarization of the light. Rotate the polarizer and the stage to measure the different principal refractive indices (nα, nβ, nγ).

Protocol 3: Spectroscopic Analysis (UV-Vis and Fluorescence)

  • Instrumentation: Use a UV-Vis spectrophotometer for transmission/absorption measurements and a spectrofluorometer for fluorescence analysis.

  • Sample Placement: For a solid, polished this compound sample, place it in the sample holder of the spectrophotometer, ensuring the light beam passes through the polished, parallel faces.

  • UV-Vis Spectroscopy:

    • Obtain a baseline spectrum with an empty sample holder.

    • Measure the transmission or absorption spectrum of the this compound sample over the desired wavelength range (e.g., 200-800 nm).

    • The resulting spectrum can be used to assess the transparency of the sample and identify any absorption bands related to impurities.

  • Fluorescence Spectroscopy:

    • Place the sample in the spectrofluorometer.

    • Excite the sample at a specific UV wavelength (e.g., 254 nm or 365 nm).

    • Record the emission spectrum to determine the wavelength and intensity of the fluorescence.

    • An excitation-emission matrix (EEM) can be generated by scanning a range of excitation wavelengths and recording the corresponding emission spectra to fully characterize the fluorescent properties.[4]

Mandatory Visualization

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Optical Analysis cluster_2 Chemical Analysis cluster_3 Data Correlation Sample This compound Sample Cut Cut Perpendicular to Fibers Sample->Cut Polish Grind & Polish Surfaces Cut->Polish Clean Clean Sample Polish->Clean Powder Crush to Powder (for XRF/Immersion) Polish->Powder Visual Visual Inspection (Fiber-Optic Effect) Clean->Visual Microscopy Polarizing Microscopy (Refractive Index, Birefringence) Clean->Microscopy UVVis UV-Vis Spectroscopy (Transparency, Absorption) Clean->UVVis Fluorescence Fluorescence Spectroscopy (Emission/Excitation Spectra) Clean->Fluorescence Powder->Microscopy XRF X-Ray Fluorescence (Elemental Composition) Powder->XRF Correlate Correlate Impurity Concentration with Optical Properties Visual->Correlate Microscopy->Correlate UVVis->Correlate Fluorescence->Correlate XRF->Correlate Impurity_Effects cluster_0 Impurities cluster_1 Optical Properties Inclusions Inclusions (e.g., Clay) FiberOptic Fiber-Optic Effect Inclusions->FiberOptic Obscures Transparency Transparency / Color Inclusions->Transparency Decreases (Grayish) Elemental Elemental (e.g., Fe, Mn, Sr) Elemental->Transparency Alters (Coloration) RefractiveIndex Refractive Index Elemental->RefractiveIndex Alters Fluorescence Fluorescence Elemental->Fluorescence Activates or Quenches

References

Troubleshooting Inconsistencies in Ulexite Dissolution Rates: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering inconsistencies during ulexite dissolution experiments. The following question-and-answer format directly addresses common issues to help ensure reproducible and accurate results.

Frequently Asked Questions (FAQs)

Q1: My this compound dissolution rate is slower than expected. What are the potential causes?

A1: Several factors can contribute to a slower-than-expected this compound dissolution rate. Consider the following:

  • Formation of a Product Layer: During dissolution in certain acids, such as sulfuric acid, a layer of by-products like gypsum (CaSO₄·2H₂O) can form on the this compound surface.[1][2] This layer acts as a diffusion barrier, hindering the access of the acid to the mineral and slowing down the reaction.[1][3]

  • High Solid-to-Liquid Ratio: An increased ratio of this compound to the solvent volume can lead to a decrease in the dissolution rate.[4][5] This is because the amount of reagent available per unit of solid is reduced.

  • Large Particle Size: Larger this compound particles have a smaller surface area-to-volume ratio, which reduces the area available for the chemical reaction to occur, thus slowing down the dissolution rate.[1][4][6][7]

  • Low Reaction Temperature: Dissolution is an endothermic process, and lower temperatures will generally result in slower dissolution kinetics.[1][4][5][6]

  • Inadequate Stirring Speed: While some studies report that stirring speed has a negligible effect above a certain threshold, insufficient agitation can lead to poor mixing and localized saturation of the solution around the mineral particles, which can slow down the overall dissolution rate.[1][4]

  • Incorrect Acid Concentration: The dissolution rate can be highly dependent on the acid concentration. For some acids, like phosphoric acid, an increase in concentration beyond a certain point can actually decrease the dissolution rate.[3]

Q2: I'm observing inconsistent dissolution rates between different batches of this compound, even under the same experimental conditions. Why might this be happening?

A2: Inconsistencies between batches can often be attributed to the natural variability of the mineral ore and its pre-treatment.

  • Mineral Composition and Impurities: this compound ores are rarely pure and often contain varying amounts of clay minerals and other impurities.[2][8] These impurities can interfere with the dissolution process. The presence of higher calcium content in the ore can also lead to a more significant formation of inhibiting product layers in sulfate-containing solutions.

  • Calcination Temperature: If you are using calcined this compound, the temperature at which the calcination was performed can significantly impact its reactivity and subsequent dissolution rate.[5][7][9] Studies have shown that there is an optimal calcination temperature to achieve the highest dissolution rate.[5][7]

  • Particle Size Distribution: Even if the average particle size is the same, a different distribution of particle sizes between batches can lead to variations in the overall dissolution rate.

Q3: My dissolution results are not reproducible. What experimental parameters should I double-check?

A3: Reproducibility issues often stem from subtle variations in experimental parameters. Carefully verify the following:

  • Accurate Reagent Preparation: Ensure the correct grade and concentration of all reagents. For example, when preparing buffer solutions, incorrect accounting for hydrated salts can lead to pH deviations.[10]

  • Consistent Temperature Control: Maintain a constant and uniform temperature in your reaction vessel. Temperature fluctuations will directly impact the dissolution kinetics.[1][4][5][6]

  • Precise Solid-to-Liquid Ratio: Accurately weigh the this compound and measure the solvent volume for each experiment to maintain a consistent solid-to-liquid ratio.[4][5]

  • Standardized Stirring: Use the same stirring apparatus and speed for all experiments to ensure consistent hydrodynamics in the reactor.[1][4]

  • Controlled Particle Size: Sieve the ground this compound to ensure a narrow and consistent particle size range for all experiments.[1][4][6][7]

  • pH Stability: Monitor the pH of the dissolution medium throughout the experiment, as it can change during the reaction and affect the dissolution rate.[3]

Data Presentation: Factors Influencing this compound Dissolution Rate

The following table summarizes the general effect of various experimental parameters on the dissolution rate of this compound as reported in the literature.

ParameterEffect on Dissolution RateRelevant SolventsCitation(s)
Temperature Increases with increasing temperatureSulfuric acid, Hydrochloric acid, Phosphoric acid, Boric acid, Ammonium chloride[1][4][5][6]
Acid Concentration Generally increases with concentration, but can decrease at very high concentrations for some acids.Sulfuric acid, Hydrochloric acid, Phosphoric acid, Boric acid, Oxalic acid[1][2][3][4][6][7]
Particle Size Decreases with increasing particle sizeSulfuric acid, Hydrochloric acid, Phosphoric acid, Boric acid, Oxalic acid[1][3][4][6][7]
Solid-to-Liquid Ratio Decreases with increasing ratioHydrochloric acid, Phosphoric acid, Ammonium chloride[3][4][5]
Stirring Speed Generally increases with speed, but may have no significant effect above a certain threshold.Sulfuric acid, Hydrochloric acid, Phosphoric acid, Oxalic acid[1][3][4][7]
Calcination Temperature Rate is dependent on the temperature, with an optimal temperature for maximum dissolution.Ammonium chloride, Oxalic acid[5][7]

Experimental Protocols

General this compound Dissolution Experiment

This protocol outlines a general procedure for studying this compound dissolution kinetics. Specific parameters should be adjusted based on the research objectives.

  • Sample Preparation:

    • Obtain this compound ore and manually remove any visible impurities.

    • Crush and grind the this compound.

    • Sieve the ground mineral to obtain a specific particle size fraction (e.g., -600+425 µm).[1]

    • (Optional) If studying calcined this compound, heat the prepared sample at a specific temperature (e.g., 140°C) for a set duration.[5][7]

  • Dissolution Procedure:

    • Set up a thermostated batch reactor with a mechanical stirrer and a condenser to prevent evaporation.[3][5]

    • Add a precise volume of the desired dissolution medium (e.g., 200 mL of sulfuric acid solution of a specific concentration) to the reactor.[1][5]

    • Allow the solution to reach the desired reaction temperature.

    • Introduce a precisely weighed amount of the prepared this compound sample into the reactor to achieve the desired solid-to-liquid ratio.[4][5]

    • Start the stirrer at the desired speed.

    • At predetermined time intervals, withdraw aliquots of the solution.

    • Immediately filter the withdrawn samples to stop the reaction.

  • Analysis:

    • Analyze the filtrate for the concentration of dissolved boron (B₂O₃). This is often done titrimetrically.[5]

    • Calculate the fraction of dissolved this compound at each time point.

Visualizations

Factors Influencing this compound Dissolution Rate

G cluster_factors Influencing Factors cluster_outcomes Outcomes Temperature Temperature DissolutionRate Dissolution Rate Temperature->DissolutionRate + AcidConcentration Acid Concentration AcidConcentration->DissolutionRate +/- ParticleSize Particle Size ParticleSize->DissolutionRate - SolidLiquidRatio Solid-to-Liquid Ratio SolidLiquidRatio->DissolutionRate - StirringSpeed Stirring Speed StirringSpeed->DissolutionRate + Calcination Calcination Calcination->DissolutionRate Optimized Inconsistencies Inconsistencies DissolutionRate->Inconsistencies Variation in factors leads to G start Start prep Sample Preparation (Crush, Grind, Sieve) start->prep calcination Calcination (Optional) prep->calcination reactor_setup Reactor Setup (Add Solvent, Set Temp & Stirring) prep->reactor_setup Uncalcined calcination->reactor_setup dissolution Introduce this compound & Start Dissolution reactor_setup->dissolution sampling Timed Sampling & Filtration dissolution->sampling sampling->dissolution Continue until complete analysis Analyze Filtrate for Boron sampling->analysis data_processing Calculate Dissolution Rate analysis->data_processing end End data_processing->end

References

Technical Support Center: Optimization of Boric Acid Production from Ulexite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the production of boric acid from ulexite.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental process.

Problem Potential Cause(s) Recommended Solution(s)
Low Boric Acid Yield Suboptimal Reaction Temperature: The dissolution of this compound is temperature-dependent.[1][2]Increase the reaction temperature. Optimal temperatures are often reported between 70°C and 90°C.[1][3] For instance, a study using supercritical CO2 found the highest yield at 70°C.[3] Another study using an acidic solution achieved maximum dissolution at 90°C.
Inadequate Reaction Time: The reaction may not have reached completion.Extend the reaction time. Optimal times can range from 15 minutes to several hours depending on the method.[3][4] For example, a 97.28% B2O3 dissolution was achieved in 15 minutes with citric acid[4], while a 2-hour reaction was optimal with supercritical CO2.[3]
Incorrect Solid-to-Liquid Ratio: A high solid-to-liquid ratio can hinder the dissolution rate.[3][4][5]Decrease the solid-to-liquid ratio (increase the liquid volume). Ratios around 1% to 5% (w/v) have been shown to be effective.[1][4]
Large Particle Size: Larger particles have less surface area, slowing down the reaction.[2][4][5]Reduce the particle size of the this compound ore by grinding. Particle sizes of -0.212 mm or 45 µm have been used in successful experiments.[3][4]
Insufficient Agitation: Poor mixing can lead to localized saturation and incomplete reaction.Increase the stirring speed to ensure uniform mixing of reactants.[1]
Suboptimal Acid Concentration: The acid concentration directly impacts the dissolution of this compound.[4]Adjust the acid concentration. Note that excessively high concentrations of some acids, like hydrochloric acid, can sometimes decrease the dissolution rate.[6]
Filtration Difficulties Formation of Fine Precipitates: Byproducts like gypsum or fine clays (B1170129) can clog filters.[3][7]- Consider using filter aids. - Optimize the reaction conditions to control precipitate particle size. - Wash the filter cake with distilled water to remove residual boric acid.[3]
Presence of Gangue Minerals: Impurities from the this compound ore can interfere with filtration.[7][8]Use a higher grade of this compound concentrate or implement a pre-treatment step to remove impurities.[8]
Product Impurity Co-precipitation of Byproducts: Salts like calcium sulfate (B86663), sodium sulfate, and magnesium sulfate can contaminate the boric acid crystals.[3][7][9]- Control the reaction pH and temperature to minimize the solubility of impurities during crystallization. - Utilize fractional crystallization to separate boric acid from more soluble salts.[3] - Wash the final boric acid crystals with a cold, saturated boric acid solution.[9]
Incomplete Removal of Leaching Agent: Residual acid can be present in the final product.Thoroughly wash the crystallized boric acid. Recrystallization may be necessary for high-purity applications.
Presence of Metal Ions: Impurities like iron, magnesium, and calcium from the ore can be incorporated into the product.[7][9]- Use ion-exchange resins to remove metal ions from the borate (B1201080) liquor before crystallization.[9] - Adjust the pH to precipitate metal hydroxides; for example, iron can be precipitated as iron hydroxide (B78521) at a pH of 5.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to optimize for boric acid production from this compound?

A1: The primary parameters to consider for optimization are:

  • Leaching Agent: Different acids (sulfuric, hydrochloric, citric, oxalic) and other agents like supercritical CO2 can be used, each with its own optimal conditions.[4][10][11]

  • Reaction Temperature: Generally, higher temperatures increase the dissolution rate of this compound.[1][2]

  • Reaction Time: Sufficient time is needed for the reaction to go to completion.[3]

  • Solid-to-Liquid Ratio: A lower ratio typically favors a higher dissolution rate.[4][5]

  • Particle Size: Smaller particle sizes increase the surface area for reaction, leading to faster dissolution.[2][4][5]

  • Stirring Speed: Adequate agitation is crucial for ensuring a homogenous reaction mixture.[1]

  • Acid Concentration: The concentration of the leaching acid needs to be optimized for maximum efficiency.[4]

Q2: How does pre-treating the this compound affect the process?

A2: Calcination (thermal dehydration) of this compound before leaching can increase the B₂O₃ grade and create a more porous structure.[12][13] This can make the mineral more reactive and increase the rate of boric acid extraction.[13] Microwave dehydration is another method that has been shown to increase the boron oxide content and enhance the dissolution rate.[1]

Q3: What are the common byproducts and how can they be managed?

A3: Depending on the leaching agent used, common byproducts include:

  • Gypsum (Calcium Sulfate): Forms when using sulfuric acid. It precipitates in the reactor and can be removed by filtration.[3]

  • Calcium Carbonate: Forms when using supercritical CO2 and can be separated by filtration due to its insolubility in water.[3]

  • Sodium and Calcium Salts: Form with various acids. These often remain in the mother liquor after boric acid crystallization.[3][10] Fractional crystallization can be employed to recover some of these salts, such as anhydrous sodium sulfate, as valuable byproducts.[3]

Q4: What is a typical purity of boric acid that can be achieved, and how can it be improved?

A4: The purity of the produced boric acid can be quite high, with some studies reporting purities of 99.56%. To improve purity, several methods can be employed:

  • Recrystallization: Dissolving the boric acid in hot water and allowing it to re-crystallize upon cooling is a common purification technique.

  • Washing: Washing the crystals with a cold, saturated boric acid solution helps remove adhering mother liquor containing impurities.[9]

  • Ion Exchange: For removing dissolved metal ion impurities, passing the borate solution through an ion exchange column can be effective.[9]

Data Presentation

Table 1: Optimized Parameters for Boric Acid Production from this compound using Different Leaching Agents.

Leaching AgentTemperature (°C)Reaction TimeSolid-to-Liquid RatioAcid ConcentrationB₂O₃ Dissolution / Boric Acid Yield (%)Reference
Supercritical CO₂702 hours0.190 bar (pressure)88.7[3]
Oxalic Acid70120 minutes1%4%98.11[1]
Sulfuric Acid902 hours3 (L/S ratio)pH 192.21
Citric Acid8015 minutes5% (w/v)0.4 M97.28[4][14]
Hydrochloric Acid30-10/100 g/mL0.75 M(Rate decreases with increasing concentration)[6]

Experimental Protocols

Methodology 1: Boric Acid Production using Supercritical CO₂

  • Preparation: Grind this compound mineral to a particle size of approximately 45 µm.

  • Reaction Setup: Place 10 g of the ground this compound and the calculated amount of water for a 0.1 solid-to-liquid ratio into a high-pressure autoclave reactor.

  • CO₂ Addition: Add the calculated amount of solid CO₂ to achieve the desired pressure (e.g., 90 bar).

  • Reaction: Place the autoclave in a water bath to maintain the desired temperature (e.g., 70°C) for the specified reaction time (e.g., 2 hours) with constant stirring (e.g., 300 rpm).

  • Filtration: After the reaction, filter the mixture to separate the solid filter cake (calcium carbonate) from the liquid phase (boric acid solution).

  • Washing: Wash the filter cake with distilled water multiple times to recover any remaining boric acid.

  • Crystallization: Evaporate the mother liquor to crystallize the boric acid.

  • Analysis: Determine the amount of boric acid in the solution by titration with 0.5 M NaOH.[3]

Methodology 2: Boric Acid Production using Acid Leaching (General Protocol)

  • Preparation: Grind the this compound ore to the desired particle size (e.g., -0.212 mm).

  • Leaching: In a batch reactor, add the ground this compound to the acid solution (e.g., sulfuric acid, citric acid) at a specific solid-to-liquid ratio (e.g., 1%-5% w/v).

  • Reaction: Heat the mixture to the desired temperature (e.g., 70-90°C) and stir at a constant speed for the specified reaction time.

  • Filtration: Filter the resulting slurry to separate the solid residue (e.g., gypsum, unreacted ore) from the borate liquor.

  • Crystallization: Cool the borate liquor to induce the crystallization of boric acid.

  • Separation and Drying: Separate the boric acid crystals from the mother liquor via filtration or centrifugation, followed by drying.[15]

Visualizations

Experimental_Workflow raw_this compound Raw this compound Ore grinding Grinding / Size Reduction raw_this compound->grinding leaching Leaching Reactor (Acid / Supercritical CO2) grinding->leaching Controlled Particle Size filtration Filtration leaching->filtration Slurry crystallization Crystallization (Cooling / Evaporation) filtration->crystallization Borate Liquor solid_residue Solid Residue (Gypsum, CaCO3, Gangue) filtration->solid_residue separation Solid-Liquid Separation (Centrifugation / Filtration) crystallization->separation drying Drying separation->drying Wet Crystals mother_liquor Mother Liquor (Soluble Salts) separation->mother_liquor boric_acid Pure Boric Acid Product drying->boric_acid

Caption: Experimental workflow for boric acid production from this compound.

Troubleshooting_Logic start Low Boric Acid Yield temp Is Temperature Optimal? (70-90°C) start->temp time Is Reaction Time Sufficient? temp->time Yes increase_temp Increase Temperature temp->increase_temp No sl_ratio Is Solid/Liquid Ratio Low? time->sl_ratio Yes increase_time Increase Reaction Time time->increase_time No particle_size Is Particle Size Small? sl_ratio->particle_size Yes decrease_sl Decrease S/L Ratio sl_ratio->decrease_sl No decrease_ps Decrease Particle Size particle_size->decrease_ps No end Yield Improved particle_size->end Yes increase_temp->time increase_time->sl_ratio decrease_sl->particle_size decrease_ps->end

Caption: Troubleshooting logic for low boric acid yield.

References

Technical Support Center: Synthesis of Zinc Borate from Ulexite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to improve the yield and purity of zinc borate (B1201080) synthesized from ulexite.

Frequently Asked Questions (FAQs)

Q1: What is the general chemical pathway for synthesizing zinc borate from this compound?

The synthesis is a two-step process. First, this compound (NaCaB₅O₉·8H₂O) is leached with a strong acid, typically sulfuric acid (H₂SO₄), to produce boric acid (H₃BO₃).[1][2] In the second step, the synthesized boric acid is reacted with zinc oxide (ZnO) in a hot aqueous solution to produce zinc borate (commonly 2ZnO·3B₂O₃·3.5H₂O).[2][3]

Q2: Why is the addition of seed crystals necessary in the reaction between boric acid and zinc oxide?

The reaction to form zinc borate often does not proceed without the addition of seed crystals to the solution.[2][4] Seed crystals, which are a small amount of pre-existing zinc borate, act as nucleation sites, promoting crystallization, increasing the reaction yield, and reducing the required reaction time.[2][3] Studies show that without seeds, the yield can be negligible, while adding just 0.5% to 1% of seed crystals (by weight of boric acid) can dramatically increase the yield.[2][3]

Q3: What are the most critical parameters affecting the yield of the final zinc borate product?

The primary factors that influence the formation and yield of zinc borate are the H₃BO₃/ZnO molar ratio, reaction temperature, the amount of seed crystals, water volume, and reaction time.[2][5] An excess of boric acid is generally required, and the reaction is typically performed at elevated temperatures, around 95°C, to achieve maximum yield.[3][6]

Q4: What is the role of temperature in the synthesis process?

Temperature plays a crucial role in both steps. During the acid leaching of this compound, a higher temperature (e.g., 90°C) can increase the conversion rate.[7] For the reaction of boric acid and zinc oxide, the yield increases significantly with temperature, with an optimal value often found around 95°C.[3] Temperatures above this point do not typically result in a further increase in yield.[3]

Troubleshooting Guide

Q1: My final zinc borate yield is very low. What are the potential causes and solutions?

Low yield is a common issue that can be traced back to several suboptimal reaction conditions. Refer to the following checklist:

  • Inadequate Seeding: The absence or insufficient amount of seed crystals is a primary cause of low to no yield.[2]

    • Solution: Ensure you are adding seed crystals. The optimal amount is typically between 0.5% and 1.0% of the weight of the boric acid used.[2][3]

  • Incorrect Reaction Temperature: The reaction is highly temperature-dependent.

    • Solution: Maintain a stable reaction temperature of 95°C.[3] Temperatures below 75°C can lead to a significant drop in yield.[3]

  • Suboptimal H₃BO₃/ZnO Ratio: A stoichiometric excess of boric acid is necessary to drive the reaction to completion.[3][8]

    • Solution: Increase the H₃BO₃/ZnO molar ratio. Ratios of 3.5:1 or 5:1 have been shown to produce high yields.[2][3]

  • Excessive Water Volume: The reaction is driven by supersaturation.[2] Too much solvent can prevent the necessary concentration for crystallization.

    • Solution: Reduce the volume of water to create a more saturated solution. A volume of 25 ml has been cited as optimal in specific experimental setups for maximizing yield.[2][3]

  • Insufficient Reaction Time: The reaction may not have had enough time to reach completion.

    • Solution: Ensure a sufficient reaction time, which is typically around 3 hours under optimal conditions.[2][4]

Q2: My final product is contaminated with unreacted zinc oxide. How can I fix this?

The presence of unreacted ZnO in the final product is a clear indication that the boric acid was the limiting reagent.

  • Cause: The H₃BO₃/ZnO ratio was too low.[2]

  • Solution: To ensure all zinc oxide is consumed, use a higher molar ratio of H₃BO₃ to ZnO. A ratio of at least 3.5:1 is recommended.[2]

Q3: The purity of my boric acid intermediate seems low. How can I improve it?

Impurities in the boric acid, produced from this compound leaching, will carry over into the final zinc borate product.

  • Cause: Insoluble residues and byproducts, such as calcium sulfate (B86663) (CaSO₄), from the acid leaching step were not adequately removed.[1]

  • Solution: Implement a thorough filtration step after the acid leaching of this compound is complete.[1] The resulting borate liquor should be carefully separated from all solid residues before proceeding to the crystallization of boric acid or the reaction with zinc oxide.[1]

Experimental Protocols

Protocol 1: Boric Acid Production from this compound

This protocol details the acid leaching of this compound to synthesize the boric acid intermediate.

  • Preparation: Crush and grind the raw this compound ore to increase the surface area for the reaction.[1]

  • Mixing: In a glass reactor equipped with a mechanical stirrer and temperature control, mix the this compound powder with the required amount of distilled water.[2]

  • Heating: Heat the aqueous mixture to 98°C with constant stirring for 30 minutes.[2]

  • Acidification: Slowly add sulfuric acid (H₂SO₄) to the mixture. The amount should be stoichiometric to the this compound.[2] The reaction is: NaCaB₅O₉·8H₂O + H₂SO₄ → 5H₃BO₃ + Na⁺ + CaSO₄.[1]

  • Reaction: Maintain the temperature at 95°C and continue stirring for the optimal reaction time, which can be up to 4 hours.[9]

  • Filtration: After the reaction, filter the hot solution to remove solid byproducts like calcium sulfate and other insoluble residues.[1][10]

  • Crystallization: Cool the filtrate to induce the crystallization of boric acid.[1]

  • Separation & Drying: Separate the boric acid crystals from the remaining liquid via filtration or centrifugation.[1] Wash the crystals with hot distilled water to remove soluble impurities like sodium sulfate and dry them at 50°C for 24 hours.[9]

Protocol 2: Zinc Borate (2ZnO·3B₂O₃·3.5H₂O) Synthesis

This protocol describes the reaction of the synthesized boric acid with zinc oxide.

  • Dissolution: In a closed glass beaker with a magnetic stirrer and temperature control, dissolve the synthesized boric acid in a minimal volume of distilled water (e.g., 25 ml for certain lab-scale reactions) at 95°C.[2][4] The initial pH of this solution will be approximately 3.0.[3]

  • Addition of Reactants: To the hot boric acid solution, add zinc oxide (ZnO) powder and seed crystals of zinc borate (0.5% - 1.0% w/w of boric acid).[2][3] The optimal H₃BO₃/ZnO molar ratio is 3.5:1.[2]

  • Reaction: Maintain the temperature at 95°C under constant stirring for 3 hours to ensure the reaction goes to completion.[2][4]

  • Cooling: After the reaction period, cool the mixture. Cooling to temperatures below 50°C is important to avoid a decrease in yield.[3]

  • Filtration and Washing: Filter the resulting white precipitate. Wash the product multiple times with distilled water to remove any unreacted soluble materials.

  • Drying: Dry the final zinc borate powder in an oven at 105°C for 20 hours.[2][9]

Data Presentation

Table 1: Effect of Key Reaction Parameters on Zinc Borate Yield Data compiled from studies reacting boric acid and zinc oxide.

ParameterConditionResulting Yield (%)Source(s)
Reaction Temperature 50°CLow (unspecified)[3]
75°CModerate (slight increase from lower temps)[3]
95°C 86.8% (Optimal) [3]
120°C86.8% (No further increase)[3]
H₃BO₃/ZnO Molar Ratio StoichiometricLow (unspecified)[3]
3.5:1 Maximum Yield (unspecified value) [2]
5:1High (considered optimal in another study)[3]
8:1Lower than 3.5:1[2]
Seed Crystal Amount 0%No product formed[2]
(% w/w of H₃BO₃)0.5%86.7%[3]
1.0% Peak Yield (unspecified value) [2]
>1.0%No significant change from 1.0%[2]
Reaction Time < 3 hoursSub-optimal[2]
3 hours Peak Yield (unspecified value) [2][4]
> 3 hoursNo significant change[9]

Visualizations

experimental_workflow cluster_step1 Step 1: Boric Acid Production cluster_step2 Step 2: Zinc Borate Synthesis This compound This compound Ore Grinding Grind Ore This compound->Grinding Leaching Acid Leaching (H₂SO₄, 95°C) Grinding->Leaching Filtration1 Filter Hot Solution (Remove CaSO₄) Leaching->Filtration1 Crystallization Cool & Crystallize Filtration1->Crystallization Drying1 Dry H₃BO₃ Crystals Crystallization->Drying1 Reaction Aqueous Reaction (95°C, 3 hrs) Drying1->Reaction ZnO Zinc Oxide (ZnO) ZnO->Reaction Seed Seed Crystals Seed->Reaction Filtration2 Filter & Wash Reaction->Filtration2 Drying2 Dry Final Product Filtration2->Drying2 FinalProduct Zinc Borate Powder Drying2->FinalProduct

Caption: Experimental workflow for zinc borate synthesis from this compound.

troubleshooting_yield Start Problem: Low Zinc Borate Yield Temp_Check Is Temp at 95°C? Start->Temp_Check Seed_Check Used 0.5-1% Seed? Temp_Check->Seed_Check Yes Temp_Sol Solution: Adjust & stabilize temperature to 95°C Temp_Check->Temp_Sol No Ratio_Check Is H₃BO₃/ZnO Ratio ≥ 3.5:1? Seed_Check->Ratio_Check Yes Seed_Sol Solution: Add 0.5-1% (w/w) seed crystals Seed_Check->Seed_Sol No Time_Check Is Reaction Time ≥ 3 hours? Ratio_Check->Time_Check Yes Ratio_Sol Solution: Increase boric acid to optimal ratio Ratio_Check->Ratio_Sol No Time_Sol Solution: Increase reaction time to 3 hours Time_Check->Time_Sol No

Caption: Troubleshooting decision tree for low zinc borate yield.

parameter_influence Yield High Yield & Purity Temp Temperature (Increase to 95°C) Temp->Yield Ratio H₃BO₃/ZnO Ratio (Increase to ≥3.5:1) Ratio->Yield Seed Seed Crystals (Add 0.5-1%) Seed->Yield Water Water Volume (Decrease) Water->Yield

References

Methods to control particle size in ulexite dissolution experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for controlling particle size in ulexite dissolution experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges and questions related to managing this compound particle size before and during dissolution experiments.

Q1: What is the most fundamental method to control this compound particle size for a dissolution experiment?

A: The most common and fundamental method is mechanical preparation, which involves crushing, grinding, and then sieving the raw this compound mineral.[1] This process allows for the separation of particles into specific size fractions. Using a set of standardized sieves, such as ASTM standard sieves, ensures reproducibility and allows you to select a desired particle size range for your experiment.[1][2]

Q2: How does the initial particle size of this compound affect its dissolution rate?

A: The dissolution rate of this compound is inversely proportional to its particle size. Smaller particles have a larger surface area-to-volume ratio, which leads to a faster dissolution rate.[3][4][5][6][7] This principle has been consistently observed in various acidic solutions, including sulfuric, phosphoric, oxalic, and boric acid.[1][3][4][5]

Q3: My dissolution rate is inconsistent across different experimental batches. Could particle size be the cause?

A: Yes, inconsistent particle size distribution is a very likely cause. To ensure reproducibility, it is critical to implement a standardized protocol for particle preparation. This includes using the same grinding method, grinding time, and a consistent sieving technique (e.g., mechanical ro-tap shaker for a set duration) for all samples.[8] Even small variations in the particle size distribution can lead to significant differences in dissolution kinetics.

Q4: I am increasing the stirring speed (agitation), but the dissolution rate is not changing significantly. Why?

A: The effect of stirring speed on this compound dissolution can depend on the rate-limiting step of the process.

  • Diffusion Control: If the reaction is controlled by the diffusion of reactants or products through a boundary layer on the particle surface, increasing stirring speed will enhance the dissolution rate.[9][10]

  • Chemical Reaction Control: If the dissolution is limited by the speed of the chemical reaction at the mineral surface, agitation may have little to no effect.[3] Several studies on this compound dissolution in sulfuric and phosphoric acids have found the stirring speed to be an insignificant parameter, suggesting the process is not limited by diffusion under those conditions.[3]

Q5: How can I produce sub-micron or nanoscale this compound particles for my experiments?

A: For producing particles smaller than what is achievable with standard grinding and sieving, high-energy ball milling is an effective technique.[11][12] By controlling parameters such as the milling time, ball-to-powder mass ratio (BPR), ball size, and the initial feed size of the this compound, it is possible to achieve particle sizes at the sub-micron and even nanoscale level (as low as 35 nm).[11][13]

Q6: Can I use surfactants to control particle size or improve dissolution?

A: Yes, while not specific to many this compound studies, surfactants are widely used in mineral processing and wet milling to enhance dissolution.[14][15] A surfactant can improve the wetting of the this compound powder in the solvent by reducing surface tension.[15][16] In processes like wet milling, surfactants can also prevent fine particles from re-agglomerating, helping to maintain a small particle size and a stable dispersion.[15][17] Non-ionic surfactants are commonly used for this purpose.[16]

Data on Particle Size Control & Effects

Quantitative data from various studies are summarized below to illustrate the impact of different control methods and parameters.

Table 1: Effect of Preparation Method on this compound Particle Size

Preparation Method Key Parameters Resulting Particle Size (d₅₀) Reference
Crushing, Grinding & Sieving ASTM Standard Sieves 0.425 - 1.500 mm (425 - 1500 µm) [1]
Mechanical Milling Initial size: -3 mm; Ball size: 5 mm; Time: 0.5 h 8.846 µm [13]

| High-Energy Ball Milling | Initial size: -3 mm; BPR: 10:1; Ball size: 5 mm | 1.732 µm |[11] |

Table 2: Influence of Experimental Parameters on this compound Dissolution Rate

Parameter Change in Parameter Observed Effect on Dissolution Rate Applicable Conditions / Acid Reference
Particle Size Decrease Increase Sulfuric, Phosphoric, Oxalic, Boric, Hydrochloric Acid [3][4][10]
Temperature Increase Increase Sulfuric, Phosphoric, Boric, Hydrochloric Acid [1][3][4][10]
Solid/Liquid Ratio Increase Decrease Phosphoric, Oxalic, Hydrochloric Acid [10][18]
Stirring Speed Increase No Significant Effect Sulfuric Acid, Phosphoric Acid [3]
Stirring Speed Increase Increase Nitric Acid, Hydrochloric Acid [9][10]
Acid Concentration Increase Decrease Sulfuric Acid, Hydrochloric Acid [3][10]

| Acid Concentration | Increase | Increase (then Decrease >1 M) | Phosphoric Acid | |

Experimental Protocols & Workflows

This section provides standardized methodologies for preparing this compound particles and conducting a typical dissolution experiment.

Protocol 1: Standard Preparation of this compound Particles via Grinding and Sieving
  • Initial Cleaning: Manually clean the raw this compound mineral to remove any visible impurities.[1]

  • Primary Crushing: Use a jaw crusher or mortar and pestle to break down large pieces of the mineral into smaller fragments (e.g., < 1 cm).

  • Secondary Grinding: Further reduce the particle size of the crushed fragments using a grinder or a laboratory ball mill. The duration of grinding will determine the final particle size distribution.

  • Sieving:

    • Assemble a stack of ASTM standard sieves with the coarsest mesh at the top and the finest at the bottom, with a collection pan at the base.

    • Transfer the ground this compound powder to the top sieve.

    • Place the sieve stack in a mechanical sieve shaker and agitate for a standardized period (e.g., 15-30 minutes) to ensure consistent separation.[8]

    • Collect the powder fraction retained on the sieve corresponding to the desired particle size range for your experiment.[1]

Workflow for this compound Dissolution Experiment

The following diagram outlines the typical workflow for a this compound dissolution experiment after particle preparation.

G prep Prepare Solvent (e.g., Acid Solution) reactor Add Solvent to Reactor & Set Temperature prep->reactor start Add Weighed this compound Sample to Reactor reactor->start sampling Take Liquid Samples at Timed Intervals start->sampling Start Timer sampling->sampling analysis Analyze Samples for Dissolved Boron (B₂O₃) sampling->analysis data Calculate Dissolution Rate & Conversion Fraction analysis->data

Caption: Standard experimental workflow for this compound dissolution kinetics.

Logical Relationships of Controlling Parameters

Understanding how different experimental variables interact to influence the dissolution rate is crucial for troubleshooting and experimental design.

Diagram of Factors Influencing Dissolution Rate

This diagram illustrates the primary factors that control the rate of this compound dissolution.

G center This compound Dissolution Rate p_size Particle Size p_size->center (-) Smaller increases rate temp Temperature temp->center (+) Higher increases rate sl_ratio Solid/Liquid Ratio sl_ratio->center (-) Lower increases rate stir Stirring Speed stir->center (?) Effect is conditional acid Solvent Concentration / pH acid->center (?) Effect varies by solvent

Caption: Logical relationship of parameters affecting this compound dissolution rate.

References

Strategies to minimize leaching of boron from ulexite fertilizers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and agricultural professionals working with ulexite-based fertilizers. Our goal is to help you optimize experimental design and minimize the leaching of boron to ensure its efficient delivery to target crops.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My experiments in sandy soil show significant boron loss, even when using slow-release this compound. What's causing this and how can I mitigate it?

A1: Boron, primarily in the form of uncharged boric acid in most soil pH ranges, is highly mobile and prone to leaching in coarse-textured sandy soils which have low water and nutrient holding capacities.[1][2] While this compound is a slow-release source, heavy rainfall or irrigation can still lead to substantial boron loss before it can be taken up by plants.[3]

Troubleshooting Steps:

  • Increase Soil Organic Matter (OM): Amending sandy soil with organic matter like compost can significantly reduce boron leaching.[1] Organic matter provides more adsorption sites for boron, holding it in the root zone.[1][4] In a study on sandy Oxisol, this compound applied to soil with high organic matter showed 27-48% less boron leaching compared to other boron sources.[1][5]

  • Adjust Soil pH: Boron availability and leaching are highly dependent on soil pH.[4][6] Leaching is generally higher in acidic soils (pH < 6.5).[6][7] Increasing the soil pH by applying lime can enhance boron adsorption to soil particles, thereby reducing its mobility and loss.[4][6][8] On average, boron leaching was found to be 58% higher in unlimed soil (pH 4.6) compared to limed soil (pH 6.6).[6][8]

  • Optimize Irrigation: Manage irrigation to avoid over-saturating the soil. Apply water in shorter, more frequent intervals rather than large volumes at once to minimize deep percolation.

Q2: I'm observing inconsistent boron release from my this compound granules. Could the physical properties of the fertilizer be a factor?

A2: Yes, the physical properties of the this compound granules, particularly their size, can influence the rate of boron release. While specific quantitative data on granule size and leaching is limited in the provided search results, the principle of surface area to volume ratio applies.

Troubleshooting Steps:

  • Granule Size: Finer this compound particles have a larger surface area, which generally leads to a faster dissolution and release of boron. Conversely, larger, harder granules will release boron more slowly.[9] For a more sustained, long-term release and to minimize leaching, using larger granules (e.g., 2-4 mm) is recommended.[10]

  • Hardness and Integrity: Ensure the this compound granules are hard and do not easily break down into dust, which would accelerate boron release.[9]

  • Co-granulation Effects: Be aware that co-granulating this compound with highly soluble fertilizers, such as mono-ammonium phosphate (B84403) (MAP), can increase the dissolution rate of this compound and lead to faster boron release and potentially greater leaching.[11]

Q3: How does this compound's boron release compare to other boron fertilizers in different soil types?

A3: this compound's boron release is significantly slower and more gradual compared to highly water-soluble sources like boric acid or sodium borates (e.g., Granubor®), especially in soils with a higher potential for leaching.[12][13]

Key Findings from Comparative Studies:

  • Sandy vs. Clay Soil: In a 280-day study, granulated this compound released about 39.8-45.4% of its boron in sandy soil (pH 4.7), whereas the highly soluble Granubor® released 99.7%.[12][13] In clayey soil (pH 4.1), this compound released 34.4-35.2% of its boron, while Granubor® released 99.5%.[12][13] This demonstrates that while soil type influences the exact percentage, this compound consistently provides a slower release.

  • Long-Term Release: Another study showed this compound releasing approximately 20% of its boron in just under 10 weeks, 40% by 25 weeks, and 80% by 60 weeks, confirming its long-term release profile.[14]

This slower release is advantageous in preventing toxicity and ensuring a sustained supply of boron to the crop throughout its growth cycle.[3][10]

Data Presentation

Table 1: Comparative Boron Release from this compound and Other Fertilizers

Fertilizer TypeSoil TypeSoil pHDuration (Days)% Boron ReleasedReference
Granulated this compound (Argentina)Sandy4.728045.4%[12][13]
Granulated this compound (Bolivia)Sandy4.728039.8%[12][13]
Granubor® (Sodium Tetraborate)Sandy4.728099.7%[12][13]
Granulated this compound (Argentina)Clayey4.128035.2%[12][13]
Granulated this compound (Bolivia)Clayey4.14.134.4%[12][13]
Granubor® (Sodium Tetraborate)Clayey4.128099.5%[12][13]
This compoundSandy (High OM)--Lower by 27-48% vs. other sources[1][5]
This compoundSand Leaching Column-~70~20%[14]
This compoundSand Leaching Column-~175~40%[14]
This compoundSand Leaching Column-~280~60%[14]
This compoundSand Leaching Column-~420~80%[14]

Experimental Protocols

Protocol: Measuring Boron Leaching from this compound Using Soil Columns

This protocol describes a laboratory method to quantify and compare the leaching of boron from this compound fertilizer under controlled conditions.

Objective: To determine the cumulative release and leaching of boron from granulated this compound over a simulated time period.

Materials:

  • Polyvinyl chloride (PVC) columns (e.g., 30-50 cm long, 5-10 cm inner diameter).

  • End caps (B75204) for columns, with a drainage port in the bottom cap.

  • Glass wool or nylon mesh.

  • The soil of interest (e.g., sandy loam), sieved (2 mm) and air-dried.

  • Granulated this compound fertilizer of a known boron concentration.

  • Distilled or deionized water.

  • Leachate collection vessels (e.g., glass beakers or bottles).

  • Analytical equipment for boron quantification (e.g., Inductively Coupled Plasma Atomic Emission Spectrometry - ICP-AES).

Methodology:

  • Column Preparation:

    • Place a layer of glass wool or nylon mesh at the bottom of each PVC column to prevent soil loss.

    • Weigh a specific amount of air-dried soil (e.g., 1.5 kg) and pack it into each column to a uniform bulk density.[6] The column should be filled to a specific height (e.g., 30 cm).[2]

  • Fertilizer Application:

    • Calculate the amount of this compound fertilizer needed to achieve a target application rate (e.g., equivalent to 2 kg B/ha).

    • Carefully apply the granulated this compound to the surface of the soil in each column or mix it into the top few centimeters, depending on the experimental design.[6] Include control columns with no fertilizer.

  • Leaching Simulation:

    • Saturate the soil columns from the bottom by placing them in a tray of distilled water until the surface is moist. Allow them to drain freely for 24-48 hours to reach field capacity.

    • Begin the leaching events. Apply a known volume of distilled water (e.g., 300 mL, equivalent to a specific rainfall amount) to the top of each column at regular intervals (e.g., once a week for 15 weeks).[6][8]

    • Collect the entire volume of leachate that drains from the bottom of each column after each event.[15]

  • Sample Analysis:

    • Measure and record the volume of leachate collected from each column.

    • Filter the leachate samples if necessary.

    • Determine the boron concentration in each leachate sample using ICP-AES or another suitable method.[16]

  • Data Calculation:

    • Calculate the mass of boron leached in each event: Mass of B (mg) = B concentration (mg/L) * Leachate volume (L)

    • Calculate the cumulative boron leached over time by summing the mass of boron from each sequential leaching event.

    • Express the cumulative boron leached as a percentage of the total boron initially applied to the column.

Visualizations

Boron_Leaching_Factors cluster_factors Influencing Factors This compound This compound Fertilizer (Slow-Release B Source) Soil Soil Environment This compound->Soil B Release Leaching Boron Leaching (Loss from Root Zone) Soil->Leaching High Mobility of B Uptake Plant B Uptake (Desired Outcome) Soil->Uptake B Availability SoilTexture Soil Texture SoilTexture->Leaching Coarse Texture (Sandy) Increases SoilpH Soil pH SoilpH->Leaching Low pH (<6.5) Increases SoilpH->Leaching Higher pH (>6.5) Decreases OrganicMatter Organic Matter OrganicMatter->Leaching High OM Decreases Irrigation Irrigation / Rainfall Irrigation->Leaching High Volume Increases GranuleSize Granule Size GranuleSize->this compound Larger Size Slows Release

References

Overcoming challenges in growing synthetic ulexite crystals

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthetic Ulexite Crystal Growth

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of this compound crystals.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the synthetic growth of this compound crystals?

A1: The synthesis of this compound (NaCaB₅O₆(OH)₆·5H₂O) typically involves the reaction of a soluble calcium salt with a borate (B1201080) source in an aqueous solution. The process begins with the formation of an amorphous precipitate, which then slowly transforms into crystalline this compound over a period of several days under controlled pH and temperature conditions.[1]

Q2: What are the typical starting materials for this compound synthesis?

A2: Common starting materials include a soluble calcium salt like calcium chloride (CaCl₂), a borate source such as borax (B76245) (sodium tetraborate), and boric acid. Sodium hydroxide (B78521) (NaOH) is used to adjust the pH of the solution.[1] For successful synthesis, it is recommended to use analytical grade reagents to minimize impurities that can hinder crystal growth.[1]

Q3: How long does it typically take to grow synthetic this compound crystals?

A3: The transformation from an amorphous precipitate to crystalline this compound can take several days. One documented method suggests a period of 15 days for the crystals to form adequately before harvesting.[1]

Q4: What are the identifying characteristics of this compound crystals?

A4: this compound is a hydrated sodium calcium borate hydroxide.[2] It is known for its unique optical properties, often called "TV rock" or "TV stone," because it can transmit images along its fibrous crystals.[2][3] The crystals are typically white and can appear as silky, rounded crystalline masses or as parallel fibers.[2] this compound has a Mohs hardness of 2.5 and is brittle.[2][4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No crystal formation, only amorphous precipitate. Incorrect pH. The pH of the solution is critical for the transformation to crystalline this compound.Adjust the pH to a range of 9.0-9.5 using a 5 M NaOH solution.[1]
Insufficient time. The crystallization process is slow.Allow the reaction to proceed for at least a few days, with some protocols suggesting up to 15 days.[1]
Low-purity reagents. Impurities in the starting materials can inhibit crystal growth.Use analytical grade reagents to minimize the presence of contaminants.[1]
Poor crystal quality or small crystal size. Rapid cooling. Cooling the solution too quickly can lead to the formation of many small crystals instead of larger, well-defined ones.Maintain a stable and ambient temperature during the crystal growth period. Avoid sudden temperature fluctuations.
Vibrations. Physical disturbances can disrupt the crystal lattice formation.Place the reaction vessel in a location free from vibrations.
Low yield of this compound crystals. Incomplete precipitation of the amorphous precursor. The initial reaction between the calcium and borate sources may not have gone to completion.Ensure that saturated solutions of the reactants are used to maximize the formation of the amorphous precipitate.[1]
Loss of product during washing. The crystals can be soluble in water, especially warm water.Wash the final crystals with pure, cold water, followed by a 50% alcohol solution and then absolute alcohol to minimize dissolution.[1]
Crystals are opaque or have poor optical quality. Inclusions. Impurities or unincorporated starting materials can be trapped within the crystal structure.Ensure the initial amorphous precipitate is thoroughly washed to remove excess soluble salts before proceeding with the crystallization step.[1]
Non-parallel fiber growth. For the characteristic "TV stone" effect, the crystalline fibers must grow in a parallel arrangement.This is an inherent challenge in synthetic growth. Slow, undisturbed crystallization is key to promoting more ordered growth.

Experimental Protocols

Detailed Methodology for Synthetic this compound Crystal Growth [1]

This protocol is adapted from a method described in the literature for the synthesis of this compound crystals.

Materials and Reagents:

  • Borax (Na₂B₄O₇·10H₂O), analytical grade

  • Calcium chloride (CaCl₂), analytical grade

  • Boric acid (H₃BO₃), analytical grade

  • Sodium chloride (NaCl), analytical grade

  • Sodium hydroxide (NaOH), 5 M solution

  • Distilled or deionized water

  • 50% Alcohol solution

  • Absolute alcohol

Procedure:

  • Preparation of the Amorphous Precipitate:

    • Prepare a cold saturated solution of borax by dissolving it in distilled water.

    • Prepare a saturated solution of calcium chloride in distilled water.

    • Mix 250.0 ml of the cold saturated borax solution with 200.0 ml of the saturated calcium chloride solution. An amorphous precipitate will form.

    • Filter the solid precipitate and wash it with distilled water.

    • Dry the amorphous precipitate at 105°C.

  • Crystallization of this compound:

    • In a suitable vessel, combine 40.0 g of the dried amorphous precipitate, 40.0 g of boric acid, and 450.0 g of sodium chloride.

    • Add 2.5 L of distilled water to the mixture.

    • Adjust the pH of the mixture to 9.0-9.5 by slowly adding a 5 M solution of NaOH while stirring.

    • Cover the vessel and leave it undisturbed at ambient temperature. The transformation from amorphous precipitate to this compound crystals will occur over several days.

  • Harvesting and Drying the Crystals:

    • After 15 days, filter the this compound crystals from the solution.

    • Wash the crystals successively with pure water, then with a 50% alcohol solution, and finally with absolute alcohol.

    • Dry the washed crystals to a constant weight at 40°C.

Visualizations

Logical Workflow for Synthetic this compound Crystal Growth

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Crystallization cluster_2 Step 3: Product Isolation A Saturated Borax Solution C Mix Solutions A->C B Saturated CaCl2 Solution B->C D Amorphous Precipitate Formation C->D E Filter, Wash, and Dry Precipitate D->E F Combine Precipitate, Boric Acid, NaCl, and Water E->F G Adjust pH to 9.0-9.5 with NaOH F->G H Incubate for ~15 days G->H I This compound Crystal Formation H->I J Filter Crystals I->J K Wash with Water, 50% Alcohol, and Absolute Alcohol J->K L Dry Crystals at 40°C K->L M Synthetic this compound Crystals L->M

Caption: Workflow diagram for the synthesis of this compound crystals.

This compound Synthesis Reaction Pathway

G Borax Borax (Na2B4O7) AmorphousPrecipitate Amorphous Calcium Borate Precipitate Borax->AmorphousPrecipitate + CaCl2 CaCl2 Calcium Chloride (CaCl2) CaCl2->AmorphousPrecipitate BoricAcid Boric Acid (H3BO3) This compound This compound (NaCaB5O6(OH)6·5H2O) BoricAcid->this compound NaOH Sodium Hydroxide (NaOH) NaOH->this compound Water Water (H2O) Water->this compound AmorphousPrecipitate->this compound + Boric Acid + H2O + NaOH (pH adjustment)

Caption: Key reactants and stages in this compound synthesis.

References

Technical Support Center: Optimizing Ulexite Leaching Processes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ulexite leaching. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the solid-to-liquid ratio and other critical parameters in their this compound leaching experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.

Troubleshooting Guide

This guide addresses common issues encountered during this compound leaching experiments, with a focus on problems related to the solid-to-liquid ratio.

Problem Potential Cause Recommended Solution
Low Boron Extraction Efficiency High Solid-to-Liquid Ratio: An excessively high ratio can lead to a saturated solution, hindering further dissolution of this compound.[1][2]Decrease the solid-to-liquid ratio. Studies have shown that a lower ratio often results in higher leaching rates. For instance, in CO2-saturated water, a lower solid-to-liquid ratio improved the diffusion of the liquid to the this compound particle surface.[1] In oxalic acid leaching, the dissolution rate increased from 58.4% to 98.6% as the solid-to-liquid ratio decreased.[2]
Insufficient Acid Concentration: The leaching agent may be depleted before all the this compound has reacted.Increase the concentration of the leaching acid (e.g., oxalic acid, citric acid). Optimum conditions in one study using citric acid were found with a 0.4 M concentration.[3]
Inadequate Temperature: Leaching is an endothermic process, and lower temperatures can significantly slow down the reaction rate.Increase the reaction temperature. Studies have shown a significant increase in leaching efficiency with higher temperatures, with one study reaching 97.64% efficiency at 393 K.[1]
Large Particle Size: Larger particles have less surface area available for the reaction, slowing down the leaching process.[1]Grind the this compound to a smaller particle size to increase the surface area. A decrease in particle size has been shown to significantly increase the leaching rate.[1]
Inconsistent or Irreproducible Results Poor Mixing/Agitation: Inadequate agitation can lead to localized saturation and non-uniform reaction conditions.Ensure consistent and adequate stirring speed. While some studies found agitation speed to have no significant effect above a certain threshold, it is crucial for maintaining a homogeneous suspension.[1][4]
Inaccurate Measurement of Solid or Liquid: Errors in weighing the this compound or measuring the liquid volume will directly impact the solid-to-liquid ratio and the final concentration.Calibrate balances and volumetric glassware regularly. Double-check all measurements before starting the experiment.
Filtration Difficulties Formation of Fine Precipitates: A high solid-to-liquid ratio can sometimes lead to the formation of fine solid by-products, such as gypsum in sulfuric acid leaching, which can clog filters.[3]Optimize the solid-to-liquid ratio to manage the concentration of reactants and products. Consider a two-stage leaching process or the use of a different leaching agent if precipitate formation is a persistent issue.
High Viscosity of the Slurry: A very high solid content can create a thick slurry that is difficult to filter.Decrease the solid-to-liquid ratio to produce a more fluid slurry.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solid-to-liquid ratio for this compound leaching?

A1: The optimal solid-to-liquid ratio is not a single value and depends on several other experimental parameters, including the type of leaching agent, temperature, and particle size. However, research consistently shows that a lower solid-to-liquid ratio generally favors a higher boron extraction efficiency.[1][2] For example, in citric acid solutions, an optimal condition was found at a 5% (w/v) solid/liquid ratio.[3] In another study using oxalic acid, a 1% solid-to-liquid ratio was identified as optimal.[5] It is crucial to determine the optimal ratio for your specific experimental setup.

Q2: How does the solid-to-liquid ratio affect the leaching kinetics?

A2: The solid-to-liquid ratio has a significant impact on the leaching rate. A lower ratio ensures that there is a sufficient amount of the leaching agent available to react with the this compound, and it prevents the solution from becoming saturated with the dissolved products, which can inhibit further dissolution.[1] Increasing the solid-to-liquid ratio generally decreases the leaching rate.[1][2]

Q3: What other parameters should I consider when optimizing the solid-to-liquid ratio?

A3: Optimizing the solid-to-liquid ratio should be done in conjunction with other parameters for the best results. These include:

  • Reaction Temperature: Higher temperatures generally increase the dissolution rate.[1][2]

  • Acid Concentration: The concentration of the leaching agent is a critical factor.[2][3]

  • Particle Size: Smaller particle sizes lead to a larger surface area and a faster reaction.[1]

  • Stirring Speed: Adequate agitation is necessary to ensure a homogeneous reaction mixture.[2]

Q4: Can I use water instead of acid for leaching this compound?

A4: this compound has relatively low water solubility.[5] While leaching in water is possible, especially with the aid of CO2, the efficiency is often lower and slower compared to acidic solutions.[1] Acids like sulfuric, citric, and oxalic acid are commonly used to achieve higher and faster extraction of boron.[2][3][5]

Q5: How can I determine the boron concentration in my leach solution?

A5: The boron concentration in the leach solution is typically determined by volumetric analysis. The B2O3 content that has passed from the this compound ore into the solution is calculated to determine the leaching efficiency.[1]

Quantitative Data Summary

The following tables summarize the effect of the solid-to-liquid ratio and other parameters on this compound leaching efficiency from various studies.

Table 1: Effect of Solid-to-Liquid Ratio on this compound Leaching in CO2-Saturated Water

Solid-to-Liquid Ratio (g-ulexite/mL)Leaching Rate (%) at 60 minReference
30/200~48[1]
40/200Lower than 48[1]
50/200Lower than 48[1]
60/200Lower than 48[1]

Table 2: Optimal Conditions for this compound Leaching with Different Reagents

Leaching ReagentOptimal Solid-to-Liquid Ratio (% w/v)Other Optimal ParametersB2O3 Dissolution (%)Reference
Citric Acid580°C, 0.4 M Citric Acid, 15 min97.28[3]
Oxalic Acid170°C, 4% Acid Concentration, 200 rpm98.11[5]
Supercritical CO2 with H2O0.1 (g/g)70°C, 90 bar, 2h88.7[3]

Experimental Protocols

Methodology for Determining Optimal Solid-to-Liquid Ratio

This protocol outlines a general procedure for determining the optimal solid-to-liquid ratio for this compound leaching in a batch reactor.

  • Preparation of this compound Ore:

    • Obtain a representative sample of this compound ore.

    • Crush and grind the ore to a desired and uniform particle size (e.g., -45 µm).[3]

    • Characterize the chemical composition of the this compound sample to determine its initial B2O3 content.

  • Leaching Experiment Setup:

    • Use a batch reactor equipped with a stirrer, temperature control system (e.g., water bath), and a port for sample withdrawal.[1]

    • Prepare the leaching solution (e.g., a specific concentration of citric acid or oxalic acid in distilled water).

  • Experimental Procedure:

    • Add a measured volume of the leaching solution to the reactor.

    • Bring the solution to the desired reaction temperature (e.g., 70°C).[5]

    • Add a pre-weighed amount of the prepared this compound ore to the reactor to achieve the desired solid-to-liquid ratio (e.g., starting with 1% w/v).

    • Start the stirrer at a constant speed (e.g., 300 rpm) to keep the solids in suspension.[3]

    • Withdraw samples of the slurry at specific time intervals (e.g., 15, 30, 60, 90, 120 minutes).

    • Immediately filter the withdrawn samples to separate the solid residue from the pregnant leach solution.

    • Analyze the liquid phase for its B2O3 concentration using a suitable analytical method.

  • Data Analysis:

    • Calculate the leaching efficiency for each time point using the following formula: Leaching Efficiency (%) = (Mass of B2O3 in solution / Initial mass of B2O3 in this compound) x 100

    • Repeat the experiment with different solid-to-liquid ratios (e.g., 2%, 5%, 10% w/v) while keeping all other parameters (temperature, acid concentration, particle size, stirring speed) constant.

    • Plot the leaching efficiency as a function of time for each solid-to-liquid ratio.

    • The optimal solid-to-liquid ratio will be the one that provides the highest leaching efficiency in the shortest amount of time.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_leaching Leaching Process cluster_analysis Analysis This compound This compound Ore Grinding Crushing & Grinding This compound->Grinding Characterization Chemical Analysis (Initial B2O3) Grinding->Characterization Add_this compound Add this compound (Vary S/L Ratio) Reactor Batch Reactor Leaching_Solution Prepare Leaching Solution Add_Solution Add Solution to Reactor Leaching_Solution->Add_Solution Heat Heat to Desired Temperature Add_Solution->Heat Heat->Add_this compound Stir Stir at Constant Speed Add_this compound->Stir Sample Withdraw Samples Over Time Stir->Sample Filter Filter Samples Sample->Filter Analyze Analyze B2O3 in Leachate Filter->Analyze Calculate Calculate Leaching Efficiency Analyze->Calculate Optimize Determine Optimal S/L Ratio Calculate->Optimize

Caption: Experimental workflow for optimizing the solid-to-liquid ratio in this compound leaching.

Logical_Relationships cluster_params Influencing Parameters SL_Ratio Solid-to-Liquid Ratio Leaching_Efficiency Leaching Efficiency SL_Ratio->Leaching_Efficiency inversely affects Leaching_Rate Leaching Rate SL_Ratio->Leaching_Rate inversely affects Temperature Temperature Temperature->Leaching_Efficiency directly affects Acid_Conc Acid Concentration Acid_Conc->Leaching_Efficiency directly affects Particle_Size Particle Size Particle_Size->Leaching_Efficiency inversely affects Stir_Speed Stirring Speed Stir_Speed->Leaching_Efficiency affects homogeneity

References

Technical Support Center: Enhancing Ceramic Thermal Shock Resistance with Ulexite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experimenting with ulexite to enhance the thermal shock resistance of ceramics.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its role in ceramic formulations?

This compound is a naturally occurring borate (B1201080) mineral with the chemical formula NaCaB₅O₉·8H₂O.[1] In ceramic bodies, it primarily functions as a powerful flux. This means it lowers the melting point of other raw materials in the formulation, promoting the formation of a glassy phase at lower temperatures. This can lead to several beneficial effects, including reduced sintering temperatures, which saves energy, and increased vitrification, resulting in a denser and less porous ceramic body.[1]

2. How does the addition of this compound enhance the thermal shock resistance of ceramics?

The enhancement of thermal shock resistance in ceramics is attributed to a combination of factors. This compound's role as a flux contributes to this improvement in several ways:

  • Increased Mechanical Strength: By promoting vitrification, this compound helps in the formation of a denser ceramic body with fewer pores. This increased density is often correlated with higher mechanical strength, such as bending strength.[1] A stronger ceramic is better equipped to withstand the internal stresses generated by rapid temperature changes without fracturing.

  • Reduced Porosity: The glassy phase formed by the melting of this compound can fill the open pores within the ceramic structure.[1] A reduction in porosity generally leads to improved mechanical properties and can limit the propagation of microcracks that often initiate thermal shock failure.

  • Potential for Lower Thermal Expansion: Boron, a key component of this compound, is known to be used in the formulation of low thermal expansion glasses and ceramics.[2] The introduction of this compound can contribute to lowering the overall coefficient of thermal expansion (CTE) of the fired ceramic body, thereby reducing the magnitude of thermal stresses.

3. What are the typical addition levels of this compound in ceramic bodies?

The optimal amount of this compound depends on the specific ceramic composition and the desired final properties. However, studies have shown that even small additions can have a significant impact. For instance, in some ceramic tile formulations, additions as low as 0.5% by weight have been shown to significantly increase bending strength and decrease water absorption.[1] It is crucial to conduct systematic experiments to determine the ideal percentage for a particular application, as excessive amounts can have detrimental effects.

4. What are the potential adverse effects of using excessive this compound?

While beneficial in controlled amounts, an overabundance of this compound can lead to several problems:

  • Bubble Formation: this compound has a high Loss on Ignition (LOI), meaning it releases a significant amount of water vapor and other gases upon heating.[3] If the this compound content is too high, these gases can become trapped within the vitrifying body, leading to the formation of bubbles and blisters. This increases porosity and negatively impacts the mechanical strength and surface quality of the ceramic.[1]

  • Decreased Strength: Although small additions of this compound can enhance strength, excessive amounts can lead to the formation of a large, continuous glassy phase, which can make the ceramic more brittle and prone to fracture, thereby reducing its overall strength.[1]

  • Flocculation of Ceramic Slips: this compound can release ions such as Ca²⁺ into the ceramic slip, which can disrupt the stability of the suspension and cause flocculation. This can negatively affect the rheological properties of the slip, making it difficult to process and cast.

Troubleshooting Guide

Issue Potential Causes Recommended Solutions
Cracking of ceramic pieces during cooling or after thermal shock testing. - The amount of this compound may be too high, leading to a brittle glassy phase.- The cooling rate may be too fast for the ceramic body to withstand the thermal stresses.- Inadequate sintering, resulting in a porous and weak body.- Systematically decrease the percentage of this compound in your formulation.- Optimize the cooling cycle of your firing process.- Ensure your sintering temperature and soaking time are sufficient to achieve a dense, well-vitrified body.
Presence of bubbles, blisters, or high porosity in the fired ceramic. - Excessive this compound content leading to gas evolution.- The heating rate during firing is too fast, trapping gases within the body.- Reduce the amount of this compound in your formulation.- Employ a slower heating rate, particularly during the dehydration and dehydroxylation stages of this compound.- Consider using calcined this compound to reduce the amount of volatile components.
Thickening or flocculation of the ceramic slip after this compound addition. - Release of divalent cations (Ca²⁺) from this compound, which disrupts the action of deflocculants.- Adjust the type and concentration of your deflocculant to counteract the flocculating effect.- Experiment with the order of addition of raw materials during slip preparation.- Consider pre-treating the this compound or using a more stable boron source if the problem persists.
Inconsistent results in thermal shock resistance tests. - Non-uniform distribution of this compound in the ceramic body.- Variations in the sample preparation and testing procedures.- Ensure thorough mixing and milling of the raw materials to achieve a homogeneous distribution of this compound.- Strictly adhere to a standardized protocol for sample preparation and thermal shock testing.

Data Presentation

Table 1: Effect of this compound Addition on the Physical and Mechanical Properties of a Ceramic Body

This compound Addition (wt%)Water Absorption (%)Fired Bending Strength (MPa)Linear Shrinkage (%)
0 (Standard Body)7.024.04.0
0.54.530.05.0
1.06.528.05.5
2.06.027.05.0
4.07.525.04.5
6.08.023.04.0

Data synthesized from a study on the effects of this compound addition to a ceramic tile body fired at 1192°C.[1]

Experimental Protocols

Preparation of Ceramic Samples with this compound

This protocol describes the preparation of ceramic test specimens with varying percentages of this compound.

Materials and Equipment:

  • Ceramic raw materials (e.g., clay, albite, pegmatite, quartz)

  • This compound (dried and crushed)

  • Ball mill with alumina (B75360) milling media

  • Sieve (e.g., 63-μm)

  • Uniaxial press

  • Drying oven

  • High-temperature furnace

Procedure:

  • Formulation: Prepare different batches of the ceramic body with varying weight percentages of this compound (e.g., 0%, 0.5%, 1%, 2%, 4%, 6%).[1]

  • Milling: Wet mill each batch of the formulated raw materials in a ball mill with alumina milling media for a specified time (e.g., 20 minutes) to ensure a homogeneous mixture.[1]

  • Sieving: Sieve the milled slurry through a 63-μm screen to obtain a fine and uniform powder after drying.[1]

  • Pressing: Uniaxially press the dried powder into the desired sample shape (e.g., rectangular bars for flexural strength testing) at a specific pressure (e.g., 60 MPa).[1]

  • Drying: Dry the pressed samples in an oven at a controlled temperature (e.g., 110°C) to remove residual moisture.

  • Firing: Fire the dried samples in a furnace using a controlled heating and cooling schedule. The peak firing temperature will depend on the ceramic formulation but can be in the range of 1100-1200°C.[1]

Thermal Shock Resistance Testing (Water Quenching Method)

This protocol is based on the principles of the Hasselmann method and ASTM C484 for determining the thermal shock resistance of ceramic tiles.[3]

Materials and Equipment:

  • Fired ceramic test specimens

  • High-temperature furnace with a calibrated thermocouple

  • Water bath with controlled temperature (e.g., 15°C)

  • Tongs or other suitable handling equipment

  • Flexural strength testing machine (e.g., three-point bending test setup)

Procedure:

  • Initial Strength Measurement: Determine the average flexural strength of a set of as-fired (un-shocked) ceramic specimens. This will serve as the baseline.

  • Heating: Place a set of test specimens in the furnace and heat them to a specific temperature (e.g., 100°C). Allow the samples to soak at this temperature for a sufficient time to ensure thermal equilibrium.

  • Quenching: Rapidly remove the heated specimens from the furnace and immediately immerse them in the water bath. The transfer time should be minimized.

  • Drying: After quenching, remove the specimens from the water bath and thoroughly dry them.

  • Post-Shock Strength Measurement: Measure the residual flexural strength of the quenched and dried specimens.

  • Iterative Testing: Repeat steps 2-5 with new sets of specimens at progressively higher furnace temperatures (e.g., increasing in increments of 25°C or 50°C).

  • Data Analysis: Plot the residual flexural strength as a function of the temperature difference (ΔT = furnace temperature - water bath temperature). The critical temperature difference (ΔTc) is often defined as the ΔT at which a significant drop in strength (e.g., 30-50%) is observed.

Visualizations

Experimental_Workflow_Sample_Preparation cluster_prep Sample Preparation Formulation 1. Formulation (Ceramic Body + this compound) Milling 2. Wet Milling Formulation->Milling Sieving 3. Sieving Milling->Sieving Pressing 4. Uniaxial Pressing Sieving->Pressing Drying 5. Drying Pressing->Drying Firing 6. Firing Drying->Firing Thermal_Shock_Testing_Workflow cluster_testing Thermal Shock Testing Initial_Strength 1. Measure Initial Flexural Strength Heating 2. Heat Samples in Furnace Initial_Strength->Heating Quenching 3. Quench in Water Bath Heating->Quenching Data_Analysis 6. Plot Strength vs. ΔT and Determine ΔTc Drying 4. Dry Samples Quenching->Drying Residual_Strength 5. Measure Residual Flexural Strength Drying->Residual_Strength Residual_Strength->Data_Analysis

References

Validation & Comparative

Ulexite vs. Colemanite: A Comparative Analysis of Boron Sources for Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the properties, performance, and applications of two primary boron-containing minerals.

Ulexite and colemanite are two naturally occurring borate (B1201080) minerals that serve as significant sources of boron for a multitude of applications, ranging from agriculture to industrial manufacturing. While both are calcium or sodium-calcium borates, their distinct chemical and physical properties dictate their suitability for specific uses. This guide provides a comprehensive comparative analysis of this compound and colemanite, supported by experimental data, to assist researchers in selecting the optimal boron source for their needs.

Chemical and Physical Properties: A Head-to-Head Comparison

The fundamental differences between this compound and colemanite lie in their chemical composition, crystal structure, and solubility. This compound is a hydrated sodium-calcium borate, while colemanite is a hydrated calcium borate.[1][2] These differences in composition lead to variations in their boron content, molecular weight, and, most critically, their solubility in water.

PropertyThis compoundColemanite
Chemical Formula NaCaB₅O₆(OH)₆·5H₂O[1][3][4][5]Ca₂B₆O₁₁·5H₂O[2][6]
B₂O₃ Content (Typical) 37% - 48%[3][7]30% - 50.8%[2][8]
Molecular Weight 405.23 g/mol [3]411.09 g/mol [2]
Crystal System Triclinic[4][5]Monoclinic[9][10]
Density 1.95 - 1.96 g/cm³[3][5]2.42 g/cm³[2][9]
Mohs Hardness 2.5[4][5]4.5[9][10]
Solubility in Water Slightly soluble, slow release[5][11][12][13]Insoluble to very slightly soluble[8][14]

Performance as a Boron Source: Experimental Evidence

The differing solubilities of this compound and colemanite are a primary determinant of their performance in various applications, particularly in agriculture and ceramics.

Agricultural Applications

In agriculture, boron is an essential micronutrient, and its availability to plants is crucial. The choice between this compound and colemanite often depends on the desired rate of boron release.

This compound, with its moderate solubility, acts as a slow-release fertilizer.[7][12] This property can be advantageous in preventing boron toxicity, as the margin between deficiency and toxicity in many plants is narrow.[7] The gradual release also minimizes boron loss through leaching in sandy soils or areas with high rainfall.[7][12] Experimental data from a percolation study showed that after 280 days, this compound released between 34.4% and 45.4% of its boron content in clayey and sandy soils, respectively.

Colemanite is less soluble than this compound and is considered a very slow-release boron source.[14] Studies have shown that the particle size of colemanite significantly affects its dissolution rate, with powdered forms being more effective than granular forms.[14][15] In a study on rice grown in flooded calcareous soil, powdered colemanite was found to be an effective boron source, producing yields comparable to the more soluble sodium pentaborate.[15][16] Another field experiment on wheat demonstrated that the application of colemanite increased grain yield by 30% compared to the control.[16]

A comparative study on boron diffusion from rods made of this compound and colemanite into Scots pine wood showed that boron levels from this compound rods were higher than those from colemanite rods, which is attributed to the better solubility of this compound.

Industrial Applications: Ceramics and Glass

In the ceramics and glass industries, both minerals are used as a source of boric oxide (B₂O₃), which acts as a flux to lower the melting point of glazes and glass formulations and to control thermal expansion.[10]

This compound is known to melt at a low temperature and can form an ultra-gloss transparent glass at cone 06.[4] However, it has a high loss on ignition (LOI), meaning it releases a significant amount of gases during firing, which can lead to bubbles in the glaze if not fired appropriately.[4]

Colemanite does not melt as low or as uniformly as this compound.[5] A significant issue with colemanite in glazes is a phenomenon called decrepitation, where it undergoes active decomposition upon heating. This can cause wrinkling, delayering, and even disintegration of the glaze surface.[3][5] For many ceramic applications, this compound is considered a better choice to avoid these defects.[3][5]

Experimental Protocols

To provide a framework for comparative analysis, detailed methodologies for key experiments are outlined below.

Protocol 1: Soil Column Leaching Experiment to Compare Boron Release

This protocol is designed to quantify and compare the rate of boron release from this compound and colemanite in a controlled soil environment.

1. Column Preparation:

  • Use PVC columns (e.g., 30 cm long, 10 cm diameter) with a cap at the bottom containing a small hole for drainage.
  • Fill the bottom of each column with a layer of glass wool or fine mesh to prevent soil loss.
  • Pack the columns uniformly with a specific type of soil (e.g., sandy loam) to a consistent bulk density.

2. Treatment Application:

  • Prepare treatments consisting of the soil mixed with either powdered this compound or powdered colemanite at a standardized boron concentration (e.g., 20 mg B/kg soil). Include a control group with no added boron.
  • Homogeneously mix the boron source into the top 15 cm of the soil in each respective column.

3. Leaching Procedure:

  • Place a collecting bottle under each column.
  • Apply a set volume of deionized water (e.g., 300 mL, equivalent to a specific rainfall event) to the top of each soil column at regular intervals (e.g., weekly).
  • Collect the leachate (the water that passes through the soil column) after each application.

4. Analysis:

  • Measure the volume of the collected leachate.
  • Determine the boron concentration in the leachate using a suitable analytical method, such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or the curcumin (B1669340) colorimetric method.
  • Calculate the cumulative amount of boron leached over time for each treatment.
  • At the end of the experiment, the soil in the columns can also be analyzed for remaining boron content.

Protocol 2: Plant Growth Experiment to Evaluate Fertilizer Efficacy

This protocol assesses the effectiveness of this compound and colemanite as boron fertilizers by measuring plant growth and boron uptake.

1. Experimental Setup:

  • Use pots filled with a boron-deficient soil.
  • Establish treatment groups: (1) Control (no boron), (2) this compound-amended soil, and (3) Colemanite-amended soil. Each treatment should have multiple replicates.
  • Incorporate the boron minerals into the soil at a predetermined rate (e.g., 2 kg B/ha).

2. Plant Cultivation:

  • Sow seeds of a boron-sensitive indicator plant (e.g., sunflower, alfalfa) in each pot.
  • Grow the plants under controlled greenhouse conditions (temperature, light, water).

3. Data Collection:

  • At various growth stages, measure plant height, leaf area, and biomass.
  • At harvest, separate the plants into shoots and roots. Dry the plant material in an oven at 65-70°C to a constant weight to determine the dry matter yield.

4. Boron Analysis:

  • Grind the dried plant tissue.
  • Digest the plant material using an appropriate acid digestion method.
  • Determine the boron concentration in the digest using ICP-OES.
  • Calculate the total boron uptake by the plant by multiplying the boron concentration by the dry matter yield.

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_input Application Requirements cluster_decision Selection Criteria cluster_options Boron Source Options cluster_outcomes Characteristics Requirement Need for Boron Source Solubility Desired Release Rate Requirement->Solubility Application Application Type Requirement->Application This compound This compound Solubility->this compound Moderate Colemanite Colemanite Solubility->Colemanite Low Agri Agriculture Application->Agri Ceramics Ceramics/Glass Application->Ceramics SlowRelease Slow & Controlled Release (Good for sandy soils, prevents toxicity) This compound->SlowRelease GoodGlaze Good for Glazes (Lower melting point) This compound->GoodGlaze VerySlowRelease Very Slow Release (Long-term applications, particle size dependent) Colemanite->VerySlowRelease Decrepitation Risk of Decrepitation (Glaze defects) Colemanite->Decrepitation Agri->this compound Agri->Colemanite Ceramics->this compound Preferred Ceramics->Colemanite

Decision workflow for selecting between this compound and colemanite.

G cluster_prep Preparation cluster_growth Growth Phase cluster_analysis Data Collection & Analysis A Prepare Soil Pots (B-deficient soil) B Create Treatment Groups: 1. Control 2. This compound 3. Colemanite A->B C Sow Seeds (e.g., Sunflower) B->C D Cultivate in Greenhouse C->D E Measure Growth (Height, Biomass) D->E F Harvest & Dry Plant Material E->F G Analyze Tissue for Boron Content (ICP-OES) F->G H Compare Yield & Boron Uptake G->H

Experimental workflow for comparing fertilizer efficacy.

Economic and Environmental Considerations

Turkey possesses the world's largest reserves of both colemanite and this compound.[17][18] Colemanite reserves are more abundant than this compound reserves in Turkey.[17] The mining and processing of these minerals involve open-pit mining, crushing, screening, and washing.[13] A life cycle assessment of the boron mining industry in Turkey indicated that the refinement process has a more significant environmental impact than the mining and beneficiation stages.[6]

From a cost perspective, raw mineral ores like colemanite are generally cheaper than refined boron products.[15] This can make them an economically attractive option for large-scale applications like agriculture, provided their slower release rates are suitable for the intended use.

Conclusion

The choice between this compound and colemanite as a boron source is highly dependent on the specific application and desired outcomes.

  • For agricultural applications , this compound offers a balance of slow-release properties that can prevent toxicity and reduce leaching, making it suitable for a wide range of soil conditions. Colemanite, with its even slower release rate, may be beneficial for long-term applications where a very gradual supply of boron is needed, and its effectiveness can be enhanced by using a smaller particle size.

  • In industrial applications like ceramics , this compound is often preferred due to its lower melting point and more uniform melting behavior. Colemanite's tendency to decrepitate upon heating can lead to defects in glazes, making it a less desirable option in many formulations.

Researchers and professionals should carefully consider the solubility, release rate, and potential interactions of each mineral within their specific experimental or production context. By understanding the distinct characteristics of this compound and colemanite, a more informed and effective selection can be made to optimize results.

References

A Comparative Analysis of Fiber Optic Properties: Natural vs. Synthetic Ulexite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the fiber optic properties of natural ulexite and a hypothetical synthetic this compound. While natural this compound is well-characterized for its remarkable ability to transmit light and images, data on the fiber optic capabilities of synthetic this compound is not currently available in existing literature. This document outlines the known properties of natural this compound and presents a proposed experimental framework for the synthesis and validation of fibrous synthetic this compound to enable a direct comparison.

Introduction to this compound's Fiber Optic Phenomenon

Natural this compound, often called "TV rock," is a mineral renowned for its unique optical properties.[1][2][3][4] Its structure consists of parallel fibrous crystals that act as natural optical fibers, transmitting light along their long axes through total internal reflection.[1][2][4] When a polished slice of this compound is placed on a text or an image, the image appears on the top surface of the mineral.[3] This phenomenon is attributed to the difference in refractive indices between the individual fibers, which guides the light.[5] The quality of this image transmission is dependent on the diameter of the fibers; finer fibers result in a sharper image.[6]

While methods for synthesizing this compound crystals exist, the production of synthetic this compound with the specific fibrous morphology required for image transmission has not been documented, nor have its fiber optic properties been experimentally validated. This guide, therefore, presents the established data for natural this compound and proposes a comprehensive experimental plan to synthesize and characterize fibrous synthetic this compound.

Quantitative Data Summary

The following table summarizes the known optical properties of natural this compound. The corresponding values for synthetic this compound are yet to be determined through the experimental protocols outlined in this guide.

PropertyNatural this compoundSynthetic this compound (Hypothetical)Test Method
Refractive Indices nα = 1.491–1.496nβ = 1.504–1.506nγ = 1.519–1.520To be determinedImmersion Method (Becke Line Test)
Birefringence (δ) 0.028 - 0.029To be determinedPolarized Light Microscopy / Interferometry
Image Transmission Quality Qualitative (clear image transmission)To be determinedResolution Target Imaging Analysis
Light Attenuation Not specified in literatureTo be determinedOptical Loss Measurement (OLTS/LSPM)

Proposed Experimental Protocols

To validate the fiber optic properties of synthetic this compound, a two-stage experimental process is proposed: synthesis of fibrous this compound and characterization of its optical properties in comparison to a natural specimen.

Synthesis of Fibrous this compound (Hypothetical Method)

This protocol is an adaptation of a known method for this compound crystal synthesis, with modifications aimed at promoting fibrous crystal growth.[7]

Materials:

Procedure:

  • Preparation of Amorphous Precipitate:

    • Prepare a cold saturated solution of borax (e.g., 250.0 ml).

    • Prepare a saturated solution of CaCl₂ (e.g., 200.0 ml).

    • Mix the two solutions to form an amorphous precipitate.

    • Filter the solid phase, wash with deionized water, and dry at 105°C.

  • Controlled Crystallization for Fibrous Growth:

    • Prepare a mixture of the amorphous precipitate (40.0 g), boric acid (40.0 g), and sodium chloride (450.0 g) in 2.5 L of deionized water.

    • Adjust the pH of the mixture to 9.0-9.5 with 5 M NaOH.

    • To encourage the formation of parallel fibrous crystals, introduce a seed crystal of natural fibrous this compound or create a temperature gradient within the crystallization vessel.

    • Allow the solid to transform into this compound crystals over a period of several days under controlled, slow evaporation conditions.

  • Crystal Harvesting and Preparation:

    • After 15 days, filter the this compound crystals.

    • Wash the crystals successively with pure water, a 50% ethanol solution, and finally with absolute ethanol.

    • Dry the crystals to a constant weight at 40°C.

    • Cut and polish flat faces perpendicular to the orientation of the fibers for optical testing.

Characterization of Fiber Optic Properties

The following protocols will be applied to both the synthesized this compound and a reference sample of natural this compound.

The immersion method, specifically the Becke line test, will be used to determine the principal refractive indices (nα, nβ, nγ).[8][9][10][11]

Procedure:

  • Crush a small sample of the this compound to obtain fine grains.

  • Place the grains on a microscope slide and immerse them in a calibrated refractive index liquid.

  • Using a petrographic microscope, observe the Becke line—a halo of light that moves into the substance with the higher refractive index when the focus is raised.

  • Repeat the process with a series of immersion liquids of known refractive indices until the Becke line disappears, indicating a match between the refractive index of the mineral and the liquid.

  • For the anisotropic this compound, measurements will be taken with polarized light to determine the different refractive indices corresponding to the different crystallographic axes.

Birefringence (δ), the difference between the highest and lowest refractive indices, will be measured using a polarized light microscope.[12]

Procedure:

  • Prepare a thin section of the this compound sample of a known thickness.

  • Place the thin section on the rotating stage of a polarized light microscope between crossed polarizers.

  • Observe the interference colors produced by the sample.

  • Use a Michel-Lévy chart to determine the birefringence based on the observed interference color and the known thickness of the sample.

  • Alternatively, an interferometric method can be used for a more precise measurement by analyzing the phase shift of light passing through the material.[13]

The ability of the this compound samples to transmit an image will be quantitatively assessed using a resolution target.

Procedure:

  • Place a standardized resolution test chart (e.g., a USAF 1951 resolution test chart) on a light source.

  • Position the polished this compound sample directly on the test chart.

  • Use a microscope with a digital camera to capture the image transmitted through the this compound.

  • Analyze the captured image to determine the smallest group of lines that can be clearly resolved. This will provide a quantitative measure of the image transmission quality.

  • The sharpness of the transmitted image will also be qualitatively assessed.[5]

The optical loss of the this compound fibers will be measured using an Optical Loss Test Set (OLTS) or a Light Source and Power Meter (LSPM).[14]

Procedure:

  • Use a light source of a specific wavelength (e.g., 650 nm visible light) and a power meter.

  • Measure the initial power of the light source.

  • Direct the light through the polished this compound sample along the fiber axis.

  • Measure the power of the light exiting the sample.

  • The difference between the initial and final power measurements will determine the optical loss (attenuation) in decibels (dB).

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the proposed experimental workflow for the synthesis and characterization of fibrous synthetic this compound and its comparison with natural this compound.

G cluster_synthesis Synthesis of Fibrous this compound cluster_characterization Comparative Characterization cluster_analysis Data Analysis and Comparison s1 Prepare Amorphous Precipitate s2 Controlled Crystallization (with seed crystal/gradient) s1->s2 s3 Harvest and Prepare Synthetic Sample s2->s3 c2 Measure Refractive Indices (Becke Line Method) s3->c2 Synthetic Sample c1 Natural this compound Sample Preparation c1->c2 Natural Sample c3 Determine Birefringence (Polarized Light Microscopy) c2->c3 c4 Assess Image Transmission (Resolution Target) c3->c4 c5 Measure Light Attenuation (OLTS/LSPM) c4->c5 a1 Tabulate and Compare Quantitative Data c5->a1 a2 Publish Comparison Guide a1->a2

Caption: Experimental workflow for comparison.

Logical Relationship of Fiber Optic Properties

The following diagram illustrates the relationship between the structural and optical properties of this compound that give rise to its fiber optic behavior.

G A Fibrous Crystal Structure B Parallel Fiber Alignment A->B D Total Internal Reflection B->D C Difference in Refractive Indices (between fibers) C->D E Light Transmission Along Fibers D->E F Image Projection ('TV Rock' Effect) E->F

Caption: this compound's fiber optic mechanism.

References

A Comparative Guide to Zinc Borate Synthesis: Ulexite vs. Borax as Boron Source

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in material science and chemical synthesis, the choice of raw materials is a critical factor influencing the efficiency, cost-effectiveness, and final properties of the synthesized product. This guide provides a detailed comparison of two common boron sources, ulexite and borax (B76245), for the synthesis of zinc borate (B1201080), a versatile inorganic compound with applications as a flame retardant, smoke suppressant, and anti-corrosion agent.

This comparison delves into the experimental protocols for synthesizing zinc borate from both this compound and borax, presenting quantitative data to support an objective evaluation of each precursor's performance.

Executive Summary

The synthesis of zinc borate can be successfully achieved using either this compound, a naturally occurring sodium-calcium borate mineral, or borax, a refined sodium borate compound. The primary difference lies in the synthetic route. The this compound-based synthesis is typically a two-step process involving the initial production of boric acid, which is then reacted with zinc oxide. In contrast, borax can be used in a more direct, single-step reaction with a zinc salt or oxide. The optimal reaction conditions, such as the boric acid to zinc oxide ratio, have been found to be similar for boric acid derived from both sources.

Experimental Protocols

Synthesis of Zinc Borate from this compound

The synthesis of zinc borate from this compound generally involves two main stages:

  • Production of Boric Acid from this compound:

    • This compound (NaCaB₅O₉·8H₂O) is mixed with a stoichiometric amount of a strong acid, such as sulfuric acid, in water.

    • The mixture is heated, typically to around 98°C, and stirred for a defined period (e.g., 30 minutes) to facilitate the reaction and dissolve the this compound.[1][2]

    • The resulting solution contains boric acid along with sodium and calcium sulfates.

    • Boric acid is then crystallized from the solution, often through cooling and differential precipitation, and subsequently dried.[2]

  • Synthesis of Zinc Borate:

    • The synthesized boric acid is dissolved in distilled water.

    • Zinc oxide (ZnO) is added to the boric acid solution.

    • A small amount of commercial zinc borate is often added as seed crystals (typically around 1% w/w of the boric acid) to facilitate crystallization and reduce reaction time.[1]

    • The reaction mixture is heated to approximately 95°C and stirred continuously.[2]

    • The reaction is carried out for a specific duration, which can range from 2 to 5 hours.[3]

    • The resulting zinc borate product is filtered, washed with hot water to remove any unreacted starting materials, and then dried at around 105°C for 20 hours.[3]

Synthesis of Zinc Borate from Borax

The synthesis of zinc borate using borax can be achieved through various methods:

  • Reaction with Zinc Nitrate (B79036) and Boric Acid:

    • A boric acid solution is prepared and heated to 80-90°C.

    • Borax is added to the solution and dissolved.

    • Zinc nitrate is then added with vigorous stirring (e.g., 100 rpm).

    • The reaction is maintained at a temperature of 85-95°C for 5-7 hours.[4]

    • The product is filtered while hot, washed, and dried.[4]

  • Reaction with Zinc Sulfate (B86663), Boric Acid, and Borax:

    • Aqueous solutions of borax, boric acid, and zinc sulfate are prepared.

    • These solutions are mixed at a controlled temperature (e.g., 30-50°C) with mechanical stirring for a shorter duration (e.g., 5-15 minutes).[5]

    • The precipitated zinc borate is then separated, washed, and dried.[5]

  • Hydrothermal Method with Borax Pentahydrate:

    • Zinc nitrate and borax pentahydrate are reacted in a wet chemical method to initially produce a form of zinc borate.[6]

Data Presentation: Comparison of Synthesis Parameters

ParameterZinc Borate from this compound-derived Boric AcidZinc Borate from Borax-derived Boric Acid
Optimal H₃BO₃/ZnO Ratio 3.5:1[3]3.5:1[3]
Optimal Reaction Time 3 - 4 hours[3]3 - 4 hours[3]
Optimal Seed Amount 1% (w/w of boric acid)[1][3]0.5% (w/w of boric acid)[3]
Reaction Temperature 95°C[2]85-95°C[4]
Product Formula (example) 2.1ZnO∙3B₂O₃∙3.2H₂O[1]Not explicitly stated in direct comparison

Experimental Workflow and Signaling Pathways

The general experimental workflow for the two-step synthesis of zinc borate from this compound is illustrated below.

G cluster_0 Step 1: Boric Acid Synthesis cluster_1 Step 2: Zinc Borate Synthesis This compound This compound Mineral Reaction1 Reaction at 98°C This compound->Reaction1 Sulfuric_Acid Sulfuric Acid Sulfuric_Acid->Reaction1 Boric_Acid_Solution Boric Acid Solution + Byproducts Reaction1->Boric_Acid_Solution Crystallization Crystallization Boric_Acid_Solution->Crystallization Boric_Acid Purified Boric Acid Crystallization->Boric_Acid Reaction2 Reaction at 95°C Boric_Acid->Reaction2 ZnO Zinc Oxide ZnO->Reaction2 Seed_Crystal Seed Crystals Seed_Crystal->Reaction2 Filtration_Washing Filtration & Washing Reaction2->Filtration_Washing Drying Drying at 105°C Filtration_Washing->Drying Zinc_Borate Final Zinc Borate Product Drying->Zinc_Borate

Caption: Experimental workflow for zinc borate synthesis from this compound.

Performance Comparison and Concluding Remarks

The available data indicates that both this compound and borax are viable raw materials for the synthesis of zinc borate.

  • Process: The use of this compound necessitates a preliminary step to produce boric acid, which may add to the overall complexity and cost of the process. Borax allows for a more direct synthesis route.

  • Reaction Conditions: Interestingly, a study that compared boric acid synthesized from both this compound and borax found that the optimal conditions for the subsequent reaction with zinc oxide, such as the H₃BO₃/ZnO ratio and reaction time, were very similar.[3] However, the optimal amount of seed crystals required was lower when using borax-derived boric acid.[3]

  • Product: Characterization using techniques like XRD and FT-IR has confirmed the successful synthesis of zinc borate from both starting materials.[3] While direct comparative studies on the performance of the final zinc borate products (e.g., as flame retardants) are not extensively detailed in the reviewed literature, the synthesized products are structurally similar to commercial zinc borate.[1]

References

Cross-Validation of Analytical Methods for Ulexite Composition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various analytical methods for determining the chemical composition of ulexite, a hydrated sodium calcium borate (B1201080) mineral (NaCaB₅O₆(OH)₆·5H₂O). The accurate characterization of this compound is crucial in numerous fields, including materials science, geology, and as a raw material in the production of boron compounds used in various industries, including pharmaceuticals. This document outlines the experimental protocols and presents comparative data for several key analytical techniques to aid in method selection and validation.

Cross-validation, the process of comparing results from two or more different analytical methods, is essential for ensuring the accuracy and reliability of the data. This guide focuses on the cross-validation of common techniques used for both elemental and structural analysis of this compound.

Elemental Composition Analysis

The determination of the elemental composition of this compound, particularly its major components (B₂O₃, CaO, and Na₂O), is fundamental for quality control and research purposes. This section compares Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), Laser-Induced Breakdown Spectroscopy (LIBS), and traditional volumetric titration.

Comparison of Analytical Methods for Elemental Composition
Analytical MethodPrincipleSample PreparationKey Performance Characteristics
ICP-OES Measures the electromagnetic radiation emitted from excited atoms and ions in an argon plasma.Acid digestion of the solid this compound sample to bring the elements into a liquid solution.High sensitivity and accuracy for a wide range of elements, including trace elements.[1][2]
LIBS A high-energy laser pulse ablates a small amount of the sample, creating a plasma. The light emitted from the plasma is analyzed to determine the elemental composition.Minimal sample preparation is required; samples can be analyzed directly as pressed pellets.[3]Rapid, real-time analysis with the ability to analyze light elements like boron effectively.[3][4]
Volumetric Titration Chemical reaction with a standardized solution to determine the concentration of a specific analyte (e.g., boric acid).Dissolution of the this compound sample in a suitable solvent.A classic, cost-effective method for quantifying major components, though it can be more time-consuming and prone to interferences.
Experimental Data: Elemental Analysis of this compound

The following table presents a comparison of the elemental composition of a this compound sample determined by ICP-OES and LIBS.

Element/OxideICP-OES (ppm)[1]LIBS (Approx. wt%)[4]
B-~4.5 - 5.5
Na--
Ca229,400-
Sr6,166-
Li506.2-
K2,794-
S233,700-
Ni153.6-
Cu542-
Sc21.49-

Note: The data presented is from different studies and may not be directly comparable due to variations in the this compound samples. A direct cross-validation on the same sample would be ideal.

Structural and Thermal Analysis

Understanding the crystal structure and thermal behavior of this compound is critical for its processing and application. This section compares X-Ray Diffraction (XRD) and Thermogravimetric Analysis/Differential Thermal Analysis (TG-DTA).

Comparison of Analytical Methods for Structural and Thermal Analysis
Analytical MethodPrincipleSample PreparationKey Performance Characteristics
XRD Measures the scattering of X-rays by the crystalline atomic structure of a material to identify its phases.Grinding the this compound sample to a fine powder.Provides detailed information about the crystal structure, phase purity, and identification of mineral components.
TG-DTA TG measures the change in mass of a sample as a function of temperature, while DTA measures the difference in temperature between a sample and a reference material.A small amount of the powdered this compound sample is placed in a crucible.Determines the thermal stability, dehydration and decomposition temperatures, and water content of the material.[5]
Experimental Data: Thermal Decomposition of this compound

Thermogravimetric analysis of this compound shows a significant weight loss corresponding to the loss of water molecules upon heating. Studies have shown that the dehydration process begins at around 50-100°C and is largely complete by 400-450°C, with a total weight loss in the range of 34-35%.[5] The DTA curve reveals endothermic peaks associated with these dehydration steps.[6] XRD analysis at different temperatures can be used to track the changes in the crystal structure during this process.[6][7]

Experimental Protocols

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)
  • Sample Preparation: A known weight of the finely ground this compound sample is digested using a mixture of acids (e.g., nitric acid and hydrochloric acid) in a closed-vessel microwave digestion system. The resulting solution is then diluted to a known volume with deionized water.[1]

  • Instrumentation: A calibrated ICP-OES instrument is used for the analysis.

  • Analysis: The prepared sample solution is introduced into the plasma. The instrument measures the intensity of the emitted light at specific wavelengths for each element of interest.

  • Quantification: The concentration of each element is determined by comparing the emission intensities from the sample to those of standard solutions of known concentrations.

Laser-Induced Breakdown Spectroscopy (LIBS)
  • Sample Preparation: The this compound sample is ground to a fine powder and pressed into a pellet using a hydraulic press.[3]

  • Instrumentation: A LIBS system consisting of a high-power pulsed laser, a spectrometer, and a detector is used.

  • Analysis: The laser is focused onto the surface of the pellet, creating a microplasma. The light emitted from the plasma is collected and analyzed by the spectrometer.

  • Quantification: Calibration curves are constructed by analyzing certified reference materials with known concentrations of the elements of interest. The concentrations in the this compound sample are then determined from these calibration curves.[3]

X-Ray Diffraction (XRD)
  • Sample Preparation: The this compound sample is ground to a fine, homogeneous powder to ensure random orientation of the crystallites.

  • Instrumentation: A powder X-ray diffractometer is used.

  • Analysis: The powdered sample is mounted on a sample holder and irradiated with a monochromatic X-ray beam. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • Data Interpretation: The resulting diffraction pattern is compared to standard diffraction patterns of known minerals (e.g., from the International Centre for Diffraction Data database) to identify the crystalline phases present in the this compound sample.

Thermogravimetric Analysis/Differential Thermal Analysis (TG-DTA)
  • Sample Preparation: A small, accurately weighed amount of the powdered this compound sample is placed in a crucible (e.g., alumina (B75360) or platinum).

  • Instrumentation: A simultaneous TG-DTA instrument is used.

  • Analysis: The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate. The instrument records the change in sample mass (TG) and the temperature difference between the sample and a reference (DTA) as a function of temperature.[5]

  • Data Interpretation: The TG curve shows the weight loss at different temperatures, corresponding to dehydration and decomposition events. The DTA curve shows endothermic or exothermic peaks associated with these thermal events.

Cross-Validation Workflow

The following diagram illustrates a logical workflow for the cross-validation of analytical methods for this compound composition.

CrossValidationWorkflow cluster_elemental Elemental Analysis cluster_structural Structural & Thermal Analysis ICP_OES ICP-OES DataComparison Data Comparison & Statistical Analysis ICP_OES->DataComparison LIBS LIBS LIBS->DataComparison Titration Volumetric Titration Titration->DataComparison XRD XRD XRD->DataComparison TG_DTA TG-DTA TG_DTA->DataComparison UlexiteSample This compound Sample UlexiteSample->ICP_OES UlexiteSample->LIBS UlexiteSample->Titration UlexiteSample->XRD UlexiteSample->TG_DTA ValidatedMethod Validated Analytical Method DataComparison->ValidatedMethod

Caption: Workflow for cross-validating analytical methods for this compound.

References

Evaluating the performance of ulexite in soil compared to soluble borates

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and agricultural scientists on the efficacy of ulexite and soluble borates as boron fertilizers, supported by experimental data and detailed methodologies.

The application of boron (B) is critical for optimal plant growth and development, playing a vital role in cell wall structure, membrane function, and reproductive processes.[1] The choice of boron fertilizer significantly impacts its availability to plants and its potential for environmental loss. This guide provides a detailed comparison of two primary types of boron fertilizers: this compound, a naturally occurring sodium-calcium borate (B1201080) mineral with low water solubility, and soluble borates, such as sodium tetraborate (B1243019) pentahydrate (e.g., Granubor®), which are highly water-soluble.[2][3]

Executive Summary

This compound distinguishes itself as a slow-release boron fertilizer, offering a sustained supply of this essential micronutrient over an extended period.[4][5][6] This characteristic contrasts sharply with soluble borates, which provide a rapid release of boron upon application. The differing release profiles have significant implications for nutrient management, impacting boron leaching, the risk of toxicity, and ultimately, crop yield and nutrient uptake efficiency. Experimental data indicates that while soluble borates release nearly all their boron content within a relatively short timeframe, this compound releases boron gradually, which can be advantageous in preventing leaching in sandy soils and reducing the risk of toxicity in sensitive crops.[2][7]

Data Presentation: Quantitative Comparison

The performance of this compound and soluble borates can be quantitatively assessed through various metrics, including boron release rates, impact on crop yield, and plant boron uptake.

Boron Release Rates

A key differentiator between this compound and soluble borates is their rate of boron release in the soil. A percolation study by Barth & Suyama (2017) provides a clear quantitative comparison.

Fertilizer TypeSoil TypeBoron Release after 280 days (%)
Granubor® (Soluble Borate)Sandy Soil (pH 4.7)99.7%[2]
Granubor® (Soluble Borate)Clayey Soil (pH 4.1)99.5%[2]
Argentinian this compoundSandy Soil (pH 4.7)45.4%[2]
Argentinian this compoundClayey Soil (pH 4.1)35.2%[2]
Bolivian this compoundSandy Soil (pH 4.7)39.8%[2]
Bolivian this compoundClayey Soil (pH 4.1)34.4%[2]

Table 1: Percentage of boron released from different fertilizer sources in sandy and clayey soils after 280 days. Data from Barth & Suyama (2017).[2]

Crop Yield and Plant Performance

The differing boron release patterns directly influence crop performance. While highly soluble sources can provide readily available boron, their rapid release can also lead to leaching beyond the root zone, particularly in sandy soils, or induce toxicity.[5] The slow-release nature of this compound can offer a more sustained nutrient supply, potentially leading to better long-term plant health and yield, especially under conditions of high rainfall or in soils with low boron retention capacity.

A study on Brassica napus under boron-deficient conditions showed that the fast-release borax (B76245) performed best in both well-watered and water-limited treatments, suggesting that for this crop under these specific conditions, immediate availability was crucial.[7] However, another study on cotton in sandy soil indicated that applying a low-solubility source like this compound at a higher rate could improve fiber yield, mitigating the risk of toxicity seen with highly soluble sources.[8]

CropBoron SourceObservation
Brassica napus (under B deficiency)Borax (fast-release)Higher shoot dry weight and more asymptomatic flowers compared to this compound.[7]
Brassica napus (under B deficiency)This compound (slow-release)Lower performance compared to borax under the studied conditions.[7]
Cotton (sandy soil)This compound (low solubility)Application of 4 kg B ha⁻¹ improved fiber yield.[8]
Cotton (sandy soil)Boric Acid (high solubility)Higher rates led to toxicity and reduced yield.[8]

Table 2: Comparative effects of this compound and soluble borates on crop performance in specific studies.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and soluble borates.

Boron Release Rate Determination via Soil Column Leaching Study

This method, adapted from studies like Barth & Suyama (2017) and general soil science protocols, is used to determine the rate at which boron is released from a fertilizer product in a controlled laboratory setting.[2][7]

Objective: To quantify the cumulative release of boron from different fertilizer sources over time in different soil types.

Materials:

  • Glass or PVC columns (e.g., 30 cm in length, 5 cm internal diameter) with a porous plate at the bottom.

  • Two distinct soil types: a sandy soil and a clayey soil, characterized for properties such as pH, texture, and organic matter content.

  • The boron fertilizers to be tested (e.g., granular this compound and a soluble borate like Granubor®).

  • Deionized water or a simulated rainwater solution (e.g., 0.01M CaCl₂).

  • Apparatus for collecting leachate.

  • Analytical instrumentation for boron determination in aqueous solutions (e.g., Inductively Coupled Plasma-Optical Emission Spectrometry - ICP-OES).[9]

Procedure:

  • Soil Preparation: Air-dry the soils and sieve them to a uniform particle size (e.g., <2 mm).

  • Column Packing: Pack a predetermined amount of soil into each column to a specified bulk density, ensuring uniformity across all columns.

  • Fertilizer Application: Apply a precise amount of each boron fertilizer to the surface of the soil in the respective columns.

  • Leaching: Periodically apply a known volume of the leaching solution to the top of each column to simulate rainfall.

  • Leachate Collection: Collect the leachate that passes through the soil column at regular intervals (e.g., weekly).

  • Boron Analysis: Analyze the boron concentration in the collected leachate samples using ICP-OES.

  • Data Calculation: Calculate the cumulative amount of boron leached over time and express it as a percentage of the total boron applied.

Plant Uptake and Crop Yield Assessment in a Greenhouse Pot Study

This protocol outlines a method to compare the effects of different boron fertilizers on plant growth, boron uptake, and crop yield under controlled greenhouse conditions.

Objective: To evaluate the agronomic effectiveness of this compound versus a soluble borate fertilizer.

Materials:

  • Pots of a suitable size for the chosen crop.

  • A well-characterized soil with known initial boron levels.

  • The boron fertilizers to be tested.

  • Seeds of a boron-responsive crop (e.g., soybean, cotton, maize).

  • Standard nutrient solutions for providing all other essential plant nutrients.

  • Analytical instrumentation for boron determination in plant tissues.

Procedure:

  • Pot Preparation: Fill each pot with a known weight of the prepared soil.

  • Fertilizer Application: Incorporate the specified rates of each boron fertilizer into the soil of the respective treatment pots. Include a control group with no added boron.

  • Sowing and Growth: Sow the seeds and maintain the pots under optimal greenhouse conditions (light, temperature, water).

  • Plant Sampling: At different growth stages, and at final harvest, collect plant tissue samples (e.g., leaves, shoots, and grains/fruits).

  • Biomass and Yield Measurement: At harvest, measure the total dry matter biomass and the economic yield (e.g., grain weight, fruit number).

  • Plant Tissue Analysis: Dry, grind, and digest the plant tissue samples. Analyze the boron concentration in the digest using ICP-OES.[9]

  • Data Analysis: Statistically compare the plant growth parameters, yield, and boron uptake among the different fertilizer treatments.

Mandatory Visualization

Boron Signaling Pathway in Plants

Boron deficiency in plants triggers a complex signaling cascade involving phytohormones such as ethylene (B1197577) and auxin, as well as reactive oxygen species (ROS). This pathway ultimately leads to the inhibition of root cell elongation, a primary symptom of boron deficiency.[8][10]

Boron_Deficiency_Signaling Boron Deficiency Signaling Pathway Boron_Deficiency Boron Deficiency Cell_Wall_Integrity Impaired Cell Wall Integrity Boron_Deficiency->Cell_Wall_Integrity Ethylene_Signaling Ethylene Signaling Cascade Cell_Wall_Integrity->Ethylene_Signaling triggers Auxin_Signaling Auxin Signaling Cascade Ethylene_Signaling->Auxin_Signaling activates ROS_Production Reactive Oxygen Species (ROS) Production Auxin_Signaling->ROS_Production induces Root_Elongation_Inhibition Inhibition of Root Cell Elongation ROS_Production->Root_Elongation_Inhibition leads to

Caption: Boron deficiency signaling cascade in plants.

Experimental Workflow for Boron Release Study

The following diagram illustrates the logical flow of the soil column leaching experiment to determine boron release rates from fertilizers.

Boron_Release_Workflow Workflow for Boron Release Rate Study Start Start Soil_Prep Soil Preparation (Drying, Sieving) Start->Soil_Prep Column_Packing Column Packing Soil_Prep->Column_Packing Fertilizer_App Fertilizer Application (this compound vs. Soluble Borate) Column_Packing->Fertilizer_App Leaching_Sim Simulated Leaching Fertilizer_App->Leaching_Sim Leachate_Collect Leachate Collection (Time Series) Leaching_Sim->Leachate_Collect Boron_Analysis Boron Analysis (ICP-OES) Leachate_Collect->Boron_Analysis Data_Analysis Data Analysis (Cumulative Release) Boron_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for boron release analysis.

Conclusion

The choice between this compound and soluble borates as a boron fertilizer depends on specific agricultural contexts. Soluble borates offer rapid boron availability, which can be beneficial for correcting acute deficiencies in fast-growing crops. However, their high solubility poses a risk of leaching, especially in sandy soils, and can lead to toxicity if over-applied.

This compound, with its slow-release characteristics, provides a more sustained supply of boron, minimizing leaching losses and reducing the risk of toxicity.[5] This makes it a potentially more efficient and environmentally friendly option for long-term boron management, particularly in high-rainfall areas and for perennial crops. The experimental data clearly demonstrates the significantly slower release of boron from this compound compared to highly soluble forms. While more research is needed to quantify the yield benefits of this compound across a wider range of crops and conditions, its physical and chemical properties make it a compelling alternative to conventional soluble borate fertilizers.

References

A Comparative Analysis of Ulexite and Tincal for Boric Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of two primary boron ores, ulexite and tincal, for the efficient and high-purity production of boric acid. This guide provides a detailed comparison of their chemical processing, experimental data on yields and purity, and standardized protocols for laboratory and industrial applications.

Boric acid (H₃BO₃) is a versatile compound with wide-ranging applications in various sectors, including pharmaceuticals, agriculture, and glass manufacturing. Its production predominantly relies on the acid leaching of boron-containing minerals. Among the most commercially significant boron ores are this compound (NaCaB₅O₉·8H₂O) and tincal (Na₂B₄O₇·10H₂O), also known as borax (B76245).[1][2] This guide presents a comparative study of these two minerals as feedstocks for boric acid production, focusing on the widely used sulfuric acid leaching process.

Mineralogical and Chemical Overview

This compound is a hydrated sodium calcium borate, while tincal is a hydrated sodium borate.[3] The presence of calcium in this compound is a key differentiator in its processing compared to tincal. Both minerals are typically mined and then subjected to beneficiation processes, such as crushing and grinding, to increase the concentration of boron compounds before the acid leaching stage.[2]

The fundamental chemical reaction for boric acid production from both minerals involves reacting the ore with a strong acid, most commonly sulfuric acid (H₂SO₄).

For this compound: NaCaB₅O₉·8H₂O + 2H₂SO₄ → 5H₃BO₃ + Na₂SO₄ + CaSO₄ + 2H₂O[2]

For Tincal (Borax): Na₂B₄O₇·10H₂O + H₂SO₄ → 4H₃BO₃ + Na₂SO₄ + 5H₂O[2]

A critical difference in these reactions is the formation of calcium sulfate (B86663) (gypsum) as a byproduct in the processing of this compound. This necessitates an additional solid-liquid separation step to remove the gypsum precipitate.

Comparative Experimental Data

Table 1: Optimal Conditions for Boric Acid Production from this compound using Sulfuric Acid

ParameterOptimal ValueReference
Temperature90°C[1]
Reaction Time2 hours[1]
Liquid-to-Solid Ratio3[1]
pH1[1]
Boron Recovery92.21%[1]
Boric Acid Purity99.56%[1]

Table 2: Conditions for Boric Acid Production from Tincal (Borax) using Sulfuric Acid

ParameterReported Value/RangeReference
TemperatureBoiling[4]
Boric Acid Yield~91%[5]
Boric Acid Purity95% (can be refined to 99.95%)[6]

Experimental Protocols

Below are detailed experimental protocols for the production of boric acid from this compound and tincal using sulfuric acid, based on methodologies described in the literature.

Protocol 1: Boric Acid Production from this compound[1]
  • Preparation: A known weight of crushed and ground this compound ore is prepared. A 98% sulfuric acid solution is also prepared.

  • Leaching: The leaching process is conducted in a glass beaker equipped with a mechanical stirrer and submerged in a thermostatic bath to maintain a constant temperature of 90°C.

  • Reaction: The sulfuric acid is added to the reaction beaker, and the temperature is stabilized. The this compound sample is then added to the reactor with continuous stirring (e.g., 700 rpm). The pH of the solution is adjusted to and maintained at 1 by the controlled addition of concentrated sulfuric acid. The reaction is allowed to proceed for 2 hours.

  • Impurity Removal: After the leaching is complete, the pulp is neutralized with lime to a pH of 5 to precipitate iron impurities as iron hydroxide.

  • Filtration: The resulting slurry is filtered to separate the solid residue (including gypsum and other insolubles) from the boron-rich filtrate.

  • Crystallization: The filtrate is then cooled to induce the crystallization of boric acid.

  • Separation and Drying: The boric acid crystals are separated from the mother liquor via filtration and are subsequently dried.

Protocol 2: Boric Acid Production from Tincal (Borax)[4][7]
  • Preparation: A specific amount of tincal (or refined borax) is weighed and placed in a beaker.

  • Dissolution: A calculated volume of water is added to the beaker, and the mixture is heated to boiling while stirring to dissolve the borax.

  • Acidification: A pre-determined volume of dilute sulfuric acid is slowly added to the boiling borax solution. The mixture is boiled for a few more minutes.

  • Crystallization: The hot solution is filtered to remove any insoluble impurities and then allowed to cool to induce the crystallization of boric acid. For enhanced crystallization, the solution can be cooled in an ice bath.

  • Washing and Drying: The boric acid crystals are collected by filtration and washed with a small amount of cold water to remove any remaining sodium sulfate. The crystals are then dried at room temperature or in a desiccator.

Process Workflows

The following diagrams illustrate the logical workflow for boric acid production from this compound and tincal.

ulexite_workflow Ulexite_Ore This compound Ore Crushing_Grinding Crushing & Grinding Ulexite_Ore->Crushing_Grinding Leaching Sulfuric Acid Leaching (90°C, 2h, pH 1) Crushing_Grinding->Leaching Neutralization Neutralization (Lime) Leaching->Neutralization Filtration1 Solid-Liquid Separation (Remove Gypsum & Impurities) Neutralization->Filtration1 Crystallization Cooling Crystallization Filtration1->Crystallization Filtration2 Solid-Liquid Separation Crystallization->Filtration2 Drying Drying Filtration2->Drying Boric_Acid High-Purity Boric Acid Drying->Boric_Acid

Boric acid production workflow from this compound ore.

tincal_workflow Tincal_Ore Tincal (Borax) Dissolution Dissolution in Water (Boiling) Tincal_Ore->Dissolution Acidification Sulfuric Acid Addition Dissolution->Acidification Hot_Filtration Hot Filtration (Remove Impurities) Acidification->Hot_Filtration Crystallization Cooling Crystallization Hot_Filtration->Crystallization Filtration Solid-Liquid Separation Crystallization->Filtration Washing Washing with Cold Water Filtration->Washing Drying Drying Washing->Drying Boric_Acid Boric Acid Drying->Boric_Acid

Boric acid production workflow from tincal (borax).

Concluding Remarks

Both this compound and tincal are viable raw materials for the production of boric acid. The choice between the two often depends on the geographical availability of the ore and the existing industrial infrastructure.

The sulfuric acid leaching of this compound can yield high-purity boric acid with a good recovery rate.[1] However, the process is complicated by the formation of gypsum, which requires an additional separation step and generates a solid waste stream that needs to be managed.

The process for tincal is chemically simpler, with the primary byproduct, sodium sulfate, being water-soluble and easier to separate from the boric acid crystals through crystallization and washing. While high purity can be achieved, the initial purity might be slightly lower than that obtained from this compound under optimal conditions, potentially requiring further refining for certain applications.[6]

References

A Comparative Analysis of Piezoelectric Properties: Ulexite vs. Boracite

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Guide for Researchers in Materials Science and Drug Development

This guide provides a detailed comparison of the piezoelectric properties of two borate (B1201080) minerals, ulexite and boracite (B1171710). This analysis is supported by a review of their crystal structures and relevant experimental data to offer clear insights for materials science researchers, scientists, and professionals in drug development exploring piezoelectric materials.

Executive Summary

A thorough examination of available data confirms a stark contrast between this compound and boracite concerning their piezoelectric capabilities. Boracite exhibits strong piezoelectric and pyroelectric properties, a fact well-documented through experimental studies. In contrast, this compound is not piezoelectric. This fundamental difference is rooted in their distinct crystal structures. This guide will delve into the structural basis for this disparity, present available quantitative data for boracite's piezoelectric performance, and outline the experimental methods used for such characterization.

Crystal Structure and the Origin of Piezoelectricity

The presence or absence of piezoelectricity in a crystal is fundamentally determined by its symmetry. Piezoelectricity can only occur in non-centrosymmetric crystal structures, meaning they lack a center of inversion.[1][2][3] Of the 32 crystal classes, 21 are non-centrosymmetric, and 20 of these exhibit piezoelectricity.[1][2][3]

This compound: A Centrosymmetric Structure

This compound crystallizes in the triclinic system, belonging to the space group P1 and the point group 1.[4][5][6] This crystal class is centrosymmetric, meaning that for every atom at a position (x, y, z), there is an identical atom at (-x, -y, -z). This inversion symmetry precludes the generation of a net electric dipole moment when the crystal is subjected to mechanical stress. Therefore, This compound is not piezoelectric .[7]

Boracite: A Non-Centrosymmetric Structure for Piezoelectricity

Boracite, with the general formula M₃B₇O₁₃X (where M is a divalent metal and X is a halogen), undergoes a phase transition. At high temperatures, it has a cubic crystal structure. However, at room temperature, it transforms to an orthorhombic structure with the point group mm2.[2][8][9] This orthorhombic phase is non-centrosymmetric and polar, which is a prerequisite for both piezoelectricity and pyroelectricity.[2][8][9] The arrangement of atoms in the boracite crystal lattice allows for a net change in polarization upon the application of mechanical stress, giving rise to its notable piezoelectric properties.[1][8]

Comparative Data on Piezoelectric Properties

As this compound is not piezoelectric, this section focuses on the experimentally determined piezoelectric coefficients of boracite. The piezoelectric effect in boracite has been studied in various synthetic forms, with coefficients measured using the resonance method, specifically employing admittance circle and motional capacitance techniques.[3][4][6][10]

The piezoelectric charge coefficients, denoted by 'd', relate the electric polarization generated to the applied mechanical stress. The piezoelectric voltage coefficients, 'g', relate the resulting electric field to the applied stress. The subscripts indicate the direction of the electrical and mechanical effects. For example, d₃₁ relates the polarization in the '3' direction (typically the polar axis) to the stress in the '1' direction.[11]

MineralCrystal System (Room Temp.)Point Group (Room Temp.)PiezoelectricRepresentative Piezoelectric Coefficients (pC/N or V·m/N)
This compound Triclinic1 (Centrosymmetric)NoNot Applicable
Boracite Orthorhombicmm2 (Non-centrosymmetric)YesFor Cu-Cl Boracite (mm2 phase): d₃₁ = +1.1 ± 0.2 pC/N d₃₂ = -2.1 ± 0.4 pC/N g₃₁ = +15 ± 3 mV·m/N g₃₂ = -28 ± 6 mV·m/N For Cu-Br Boracite (43m phase): d₁₄ = +1.5 ± 0.3 pC/N g₁₄ = +17 ± 3 mV·m/N[4]

Note: The values for boracite are from studies on synthetic crystals and can vary with the specific metallic and halogen ions in the structure.

Experimental Protocols: The Resonance Method

The piezoelectric coefficients of boracite are typically determined using the resonance method, a dynamic technique that is highly accurate for materials with a high quality factor (Q).[12][13] This method involves measuring the electrical impedance or admittance of a precisely cut and electroded crystal sample over a range of frequencies.

Admittance Circle and Motional Capacitance Technique

A widely used approach within the resonance method is the analysis of the admittance circle.[3][6][10]

Experimental Workflow:

  • Sample Preparation: A single crystal of boracite is cut into a specific geometry (e.g., a thin plate or disc) with known dimensions and crystallographic orientation. Thin film electrodes (e.g., gold) are deposited on the appropriate faces of the crystal.

  • Impedance/Admittance Measurement: The prepared sample is placed in a sample holder, and its complex electrical admittance (Y = G + iB, where G is conductance and B is susceptance) is measured over a frequency range that encompasses the fundamental resonance frequency of the desired vibrational mode.[12][14] This is typically done using a high-precision impedance analyzer.

  • Plotting the Admittance Circle: The measured admittance values are plotted on a complex plane (G vs. B). For a piezoelectric resonator near resonance, these points form a circle known as the "admittance circle".

  • Determination of Equivalent Circuit Parameters: The admittance circle is used to determine the parameters of the Butterworth-Van Dyke (BVD) equivalent electrical circuit, which models the electromechanical behavior of the resonator.[15] These parameters include the motional capacitance (C₁), motional inductance (L₁), motional resistance (R₁), and the shunt capacitance (C₀).[7][16]

  • Calculation of Piezoelectric Coefficients: The motional capacitance (C₁), along with the sample's dimensions and material density, is used to calculate the electromechanical coupling factor (k). From the coupling factor and the measured dielectric permittivity, the piezoelectric coefficients (such as d₃₁ and g₃₁) can be derived.[7][17]

experimental_workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis crystal Single Crystal Boracite cut Cut to Specific Geometry crystal->cut electrode Deposit Electrodes cut->electrode sample_holder Place in Sample Holder electrode->sample_holder impedance_analyzer Impedance Analyzer sweep Frequency Sweep impedance_analyzer->sweep sample_holder->impedance_analyzer admittance_circle Plot Admittance Circle sweep->admittance_circle bvd Determine BVD Parameters (C₁, L₁, R₁, C₀) admittance_circle->bvd piezo_coeffs Calculate Piezoelectric Coefficients (d, g) bvd->piezo_coeffs

Figure 1. Experimental workflow for determining piezoelectric coefficients using the admittance circle method.

Conclusion

The evidence is conclusive: boracite is a piezoelectric mineral, while this compound is not. This distinction is a direct consequence of their fundamental crystal symmetries. Boracite's non-centrosymmetric orthorhombic structure at room temperature allows for the generation of an electrical charge in response to mechanical stress, a property that has been quantitatively characterized through established experimental protocols like the resonance method. Conversely, the centrosymmetric nature of this compound's triclinic crystal structure prohibits any piezoelectric effect. For researchers seeking naturally occurring piezoelectric materials or inspiration for synthetic analogues, boracite stands as a relevant candidate, whereas this compound does not possess the requisite properties for such applications.

References

Ulexite's Role in Enhancing Crop Resilience: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and agricultural scientists on the efficacy of ulexite as a soil amendment for improving crop resilience, with comparative data against other alternatives and detailed experimental methodologies.

This compound, a naturally occurring borate (B1201080) mineral, is gaining attention in the agricultural sector as a slow-release source of boron, an essential micronutrient for plant growth and development. Its application is proposed to not only correct boron deficiencies but also to enhance crop resilience to various environmental stresses. This guide provides an objective comparison of this compound's performance with other soil amendments and boron sources, supported by available experimental data, detailed protocols, and visualizations of key biological and experimental processes.

Comparative Performance of this compound and Alternatives

The effectiveness of this compound in improving crop resilience is primarily attributed to its slow-release properties, which ensure a steady supply of boron without reaching toxic levels. This is in contrast to more soluble boron sources that can be quickly leached from the soil. Below is a summary of quantitative data from comparative studies.

Treatment/AlternativeCropStress ConditionKey Performance MetricsSource
This compound (Granulated) -Leaching in sandy soil (pH 4.7)45.4% boron release after 280 daysBarth & Suyama, 2017
This compound (Granulated) -Leaching in clayey soil (pH 4.1)35.2% boron release after 280 daysBarth & Suyama, 2017
Granubor® (Refined Sodium Borate) -Leaching in sandy soil (pH 4.7)99.7% boron release after 280 daysBarth & Suyama, 2017
Granubor® (Refined Sodium Borate) -Leaching in clayey soil (pH 4.1)99.5% boron release after 280 daysBarth & Suyama, 2017
Seaweed Extract (Ascophyllum nodosum) SoybeanDrought46% higher stomatal conductance after rehydration compared to control.Santaniello et al., 2017
Seaweed Extract (General) Cereal CropsSalinity (34.2–100 mM NaCl)Enhanced shoot and root biomass.Deolu-Ajayi et al., 2022
Biochar Sandy SoilWater RetentionImproved water retention capacity.Ajayi & Horn, 2016
Compost CornClimate Change (Increased Temperature)Mitigated negative effects of increased temperature on yield.Ghimire et al., 2015

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols from key studies investigating the effects of boron and other amendments on crop performance.

Protocol 1: Boron Release Rate in Soil Columns

This protocol, adapted from the study by Barth & Suyama (2017), is designed to compare the release rates of different boron fertilizers in different soil types.

Objective: To determine the percentage of boron released over time from granular this compound and a refined sodium borate fertilizer (Granubor®) in sandy and clayey soils.

Materials:

  • Granulated this compound (10% B)

  • Granubor® (15% B)

  • Sandy soil (pH 4.7)

  • Clayey soil (pH 4.1)

  • Percolation columns

  • Deionized water

  • Analytical equipment for boron concentration measurement (e.g., ICP-OES)

Procedure:

  • Soil Preparation: Air-dry and sieve the sandy and clayey soils.

  • Column Packing: Pack a known amount of each soil type into separate percolation columns to a uniform bulk density.

  • Fertilizer Application: Apply a precise amount of either granulated this compound or Granubor® to the surface of the soil in each column.

  • Percolation: At regular intervals over a 280-day period, pass a set volume of deionized water through each column to simulate leaching.

  • Leachate Collection: Collect the leachate from each column after each percolation event.

  • Boron Analysis: Analyze the boron concentration in the collected leachate using an appropriate analytical method (e.g., ICP-OES).

  • Data Calculation: Calculate the cumulative percentage of boron released from each fertilizer over the 280-day period.

Protocol 2: Evaluating the Effect of Soil Amendments on Crop Drought Tolerance

This generalized protocol outlines a common experimental design for assessing the impact of soil amendments on plant resilience to drought stress.

Objective: To compare the effects of this compound, seaweed extract, and biochar on the growth, physiology, and yield of a target crop under controlled drought conditions.

Materials:

  • Test crop seedlings (e.g., maize, wheat)

  • Potting medium (e.g., sandy loam soil)

  • This compound, seaweed extract, and biochar

  • Pots with drainage

  • Greenhouse or controlled environment chamber

  • Equipment for measuring physiological parameters (e.g., porometer for stomatal conductance, pressure chamber for water potential)

Procedure:

  • Treatment Preparation: Prepare the potting medium with the different amendments at recommended application rates. Include a control group with no amendment.

  • Potting and Planting: Fill pots with the prepared soil mixtures and transplant the seedlings.

  • Acclimation Period: Allow the plants to establish under optimal watering conditions for a set period.

  • Drought Induction: Withhold watering to induce drought stress. Monitor soil moisture content to ensure uniform stress levels across treatments.

  • Physiological Measurements: At regular intervals during the drought period, measure key physiological parameters such as stomatal conductance, leaf water potential, and photosynthetic rate.

  • Rehydration and Recovery: After a predetermined period of drought, re-water the plants and monitor their recovery.

  • Harvest and Biomass Measurement: At the end of the experiment, harvest the plants and measure shoot and root biomass (fresh and dry weight).

  • Yield Analysis (if applicable): If the experiment is carried to maturity, measure the crop yield and yield components.

  • Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Signaling Pathways and Experimental Workflows

Visualizing complex biological pathways and experimental procedures can aid in understanding the mechanisms of action and the research process.

Boron's Role in Abiotic Stress Signaling

Boron plays a crucial role in maintaining cell wall integrity and is involved in signaling pathways that respond to abiotic stresses like drought and salinity. Under stress conditions, boron can influence the production and transport of phytohormones such as abscisic acid (ABA), which regulates stomatal closure and other adaptive responses.

Boron_Stress_Signaling Abiotic_Stress Abiotic Stress (Drought, Salinity) Boron_Uptake Boron (B) Uptake by Roots Abiotic_Stress->Boron_Uptake affects ABA_Biosynthesis ABA Biosynthesis (e.g., NCED3 gene) Abiotic_Stress->ABA_Biosynthesis induces Cell_Wall Cell Wall Pectin Cross-linking Boron_Uptake->Cell_Wall maintains Membrane_Integrity Plasma Membrane Integrity Boron_Uptake->Membrane_Integrity maintains Boron_Uptake->ABA_Biosynthesis influences Improved_Resilience Improved Crop Resilience Cell_Wall->Improved_Resilience Membrane_Integrity->Improved_Resilience ABA_Signal ABA Signaling Cascade ABA_Biosynthesis->ABA_Signal Stomatal_Closure Stomatal Closure ABA_Signal->Stomatal_Closure Stress_Genes Stress-Responsive Gene Expression ABA_Signal->Stress_Genes Stomatal_Closure->Improved_Resilience reduces water loss Stress_Genes->Improved_Resilience This compound This compound (Slow B Release) This compound->Boron_Uptake provides steady supply

Caption: Boron's influence on abiotic stress response pathways.

Experimental Workflow for Comparative Soil Amendment Study

The following diagram illustrates a typical workflow for a pot experiment designed to compare the effects of different soil amendments on crop resilience.

Exp_Workflow Start Start: Define Research Question (e.g., this compound vs. Seaweed Extract for Drought Tolerance) Soil_Prep Soil Preparation and Amendment Incorporation Start->Soil_Prep Potting Potting and Seedling Transplantation Soil_Prep->Potting Acclimation Acclimation Period (Optimal Watering) Potting->Acclimation Stress Induce Abiotic Stress (e.g., Withhold Water) Acclimation->Stress Data_Collection Data Collection (Physiological & Growth Parameters) Stress->Data_Collection Recovery Rehydration and Recovery Monitoring Data_Collection->Recovery Harvest Final Harvest and Biomass/Yield Analysis Recovery->Harvest Analysis Statistical Analysis and Interpretation Harvest->Analysis

Caption: A generalized experimental workflow for soil amendment studies.

A Comparative Analysis of Optical Effects in Ulexite and Satin Spar Selenite

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and scientists on the distinct optical phenomena exhibited by ulexite and satin spar selenite (B80905), supported by comparative data and detailed experimental protocols.

This guide provides a detailed comparative analysis of the unique optical effects observed in this compound, often referred to as "TV Rock," and the fibrous variety of gypsum known as satin spar selenite. Both minerals are notable for their ability to transmit light in unusual ways due to their fibrous structures, leading to fascinating optical phenomena. This document outlines the underlying principles of these effects, presents a quantitative comparison of their optical and physical properties, and provides detailed experimental protocols for their characterization.

Introduction to Optical Phenomena

This compound and satin spar selenite are two minerals that captivate observers with their remarkable optical properties. The most celebrated of these is the fiber optic effect, which is exceptionally pronounced in this compound and gives it the ability to seemingly project an image from a surface beneath it onto its top surface.[1][2] Satin spar selenite can also exhibit a similar, albeit typically less distinct, "television-like" effect.[3][4] Additionally, both minerals can display chatoyancy, commonly known as the "cat's eye" effect, a silky, shimmering band of light that moves across the surface as the mineral is rotated.[5][6]

The primary cause of these optical phenomena lies in the minerals' internal structure, which consists of parallel, fibrous crystals.[5][7] In this compound, these fibers are very fine and tightly packed, allowing for efficient light transmission through total internal reflection along the length of the fibers.[1][2] Satin spar's fibers are generally coarser, which often results in a more diffuse and less clear image transmission.[8]

Comparative Data of Optical and Physical Properties

The following table summarizes the key quantitative data for this compound and satin spar selenite, providing a basis for their comparison.

PropertyThis compoundSatin Spar Selenite (Gypsum)
Chemical Formula NaCaB₅O₆(OH)₆·5H₂O[2]CaSO₄·2H₂O[3]
Crystal System Triclinic[2]Monoclinic[3]
Refractive Index (n) nα = 1.491–1.496, nβ = 1.504–1.506, nγ = 1.519–1.520[2]nα = 1.519–1.521, nβ = 1.522–1.523, nγ = 1.529–1.530[3]
Birefringence (δ) 0.028 - 0.029[1][2]0.009 - 0.010[3]
Specific Gravity 1.95 - 1.96[2]~2.32[9]
Mohs Hardness 2.5[2]2[3]
Luster Vitreous to silky[1]Silky, pearly, or vitreous[3][10]
Transparency Transparent to translucent[1]Transparent to translucent[3]
Fiber Optic Effect Quality High, clear image transmission up to a 30° viewing angle.[9][11]Lower, blurry image at angles as small as 10-20°.[9][11]
Chatoyancy Can exhibit a cat's eye effect.[1]Commonly exhibits a distinct cat's eye effect.[5][6]

Experimental Protocols

The following sections detail the methodologies for the quantitative and qualitative analysis of the optical effects of this compound and satin spar selenite.

Measurement of Fiber Optic Image Transmission Quality

This protocol is designed to quantitatively compare the image transmission fidelity of this compound and satin spar selenite.

Objective: To measure and compare the resolution of an image transmitted through polished, parallel-faced sections of this compound and satin spar selenite.

Materials:

  • Polished, parallel-faced samples of this compound and satin spar selenite of similar thickness.

  • USAF 1951 resolution test chart.

  • Digital microscope with adjustable magnification and a calibrated imaging sensor.

  • Controlled, uniform light source (e.g., LED light panel).

  • Goniometer or a protractor for angle measurements.[12][13]

  • Image analysis software (e.g., ImageJ).

Procedure:

  • Place the USAF 1951 resolution test chart on the light panel.

  • Position the this compound sample flat on top of the resolution chart.

  • Focus the digital microscope on the top surface of the this compound sample.

  • Capture a high-resolution image of the transmitted resolution chart pattern.

  • Identify the smallest group of line-pairs on the chart that can be clearly resolved through the mineral. This corresponds to the spatial resolution.[14]

  • Repeat the measurement at different viewing angles by tilting the microscope or the sample stage, using a goniometer to record the angle. Note the angle at which the image becomes unreadable.[9]

  • Repeat steps 2-6 with the satin spar selenite sample.

  • Analyze the captured images using software to measure the modulation transfer function (MTF) for a more detailed quantitative comparison of image sharpness.[14]

Quantification of Chatoyancy

This protocol provides a method for the quantitative assessment of the cat's eye effect.

Objective: To measure the intensity and sharpness of the chatoyant band in this compound and satin spar selenite.

Materials:

  • Cabochon-cut samples of this compound and satin spar selenite exhibiting chatoyancy.

  • Goniometer with a sample holder and a movable light source and detector.[15]

  • A focused, high-intensity light source (e.g., fiber optic illuminator).

  • A photodetector or a digital camera with manual exposure control.

  • Rotation stage for the sample.

  • Polarizing filters.

Procedure:

  • Mount the cabochon sample on the rotation stage of the goniometer.

  • Position the light source at a fixed angle to illuminate the sample.

  • Position the photodetector or camera at the angle of reflection.

  • Rotate the sample and record the light intensity at small angular increments.

  • Plot the light intensity as a function of the rotation angle. The peak in the intensity profile corresponds to the chatoyant band. The width and amplitude of this peak provide a quantitative measure of the sharpness and intensity of the cat's eye effect.

  • Repeat the measurement with a polarizing filter placed in front of the detector to analyze the polarization state of the reflected light from the chatoyant band.

  • Repeat the entire procedure for the other mineral sample.

Visualizing the Comparison

The following diagrams, generated using the DOT language for Graphviz, illustrate the logical relationships in this comparative analysis.

cluster_minerals Minerals cluster_properties Optical Properties This compound This compound FiberOptic Fiber Optic Effect This compound->FiberOptic Exhibits High-Quality Chatoyancy Chatoyancy This compound->Chatoyancy Can Exhibit SatinSpar Satin Spar Selenite SatinSpar->FiberOptic Exhibits Lower-Quality SatinSpar->Chatoyancy Commonly Exhibits

Caption: Comparison of optical properties between this compound and Satin Spar Selenite.

cluster_workflow Experimental Workflow: Fiber Optic Quality A Sample Preparation (Polished, Parallel Faces) B Image Capture (USAF Chart through Sample) A->B C Resolution Analysis (Smallest Resolvable Element) B->C D Angular Dependence (Goniometer Measurement) B->D E Quantitative Comparison (MTF Analysis) C->E D->E

Caption: Workflow for quantifying the fiber optic effect in mineral samples.

References

Ulexite and Zinc Borate in Particleboard: A Comparative Guide to Decay Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in material science and wood protection, the selection of an appropriate preservative is critical to enhancing the durability of wood-based composites like particleboard. This guide provides a detailed comparison of the decay resistance imparted by two boron-based preservatives: ulexite and zinc borate (B1201080), supported by experimental data and standardized testing protocols.

Executive Summary

Both this compound, a naturally occurring mineral, and zinc borate, a synthesized compound, are effective in increasing the resistance of particleboard to fungal decay. Experimental data suggests that this compound may offer superior protection against certain decay fungi, particularly after leaching, while zinc borate demonstrates strong overall performance and is noted for its efficacy against mold growth. The choice between these two preservatives may depend on the specific biological threats, environmental conditions, and performance requirements of the final product.

Comparative Performance Data

The following table summarizes the mean percent weight loss of particleboard treated with this compound and zinc borate after a 12-week exposure to brown-rot and white-rot fungi, according to soil-block tests. Lower weight loss indicates higher decay resistance.

PreservativeTarget Loading (% BAE*)Fungal SpeciesMean % Weight Loss (Unleached)Mean % Weight Loss (Leached)
This compound 2.0Gloeophyllum trabeum (Brown-rot)1.81.3
Trametes versicolor (White-rot)3.07.2
Zinc Borate 2.0Gloeophyllum trabeum (Brown-rot)1.00.8
Trametes versicolor (White-rot)1.62.0
Untreated Aspen 0Gloeophyllum trabeum (Brown-rot)24.516.9
Trametes versicolor (White-rot)53.251.4

*BAE: Boric Acid Equivalent

Mechanism of Action: Borate Wood Preservation

Boron compounds, including this compound and zinc borate, function as broad-spectrum biocides. Their primary mechanism of action against decay fungi is believed to involve the disruption of essential metabolic processes. The borate ions complex with polyols, such as those found in enzyme cofactors and other critical metabolic molecules, thereby inhibiting energy production and other vital cellular functions, ultimately leading to fungal death.[1]

Borate Mechanism of Action Borate Borate Ions (from this compound or Zinc Borate) FungalCell Fungal Cell Borate->FungalCell Uptake EnzymeCofactors Enzyme Cofactors (Polyols) Borate->EnzymeCofactors Complexation MetabolicPathways Essential Metabolic Pathways (e.g., Glycolysis) FungalCell->MetabolicPathways MetabolicPathways->EnzymeCofactors Inhibition Inhibition of Metabolic Pathways MetabolicPathways->Inhibition Disruption EnzymeCofactors->Inhibition FungalDeath Fungal Cell Death Inhibition->FungalDeath

Caption: High-level overview of the proposed mechanism of action for borate-based wood preservatives against fungal decay.

Experimental Protocols

The decay resistance of particleboard treated with this compound and zinc borate is typically evaluated using standardized laboratory methods. The most common protocols are the soil-block test (AWPA E10) and the agar-block test (EN 113).

Soil-Block Test (AWPA E10)

The American Wood Protection Association (AWPA) E10 standard is a widely used method for determining the resistance of wood-based materials to decay by selected fungi under controlled laboratory conditions.

Experimental Workflow:

  • Sample Preparation: Particleboard samples of a specified size are prepared and treated with different concentrations of the preservative (this compound or zinc borate). Control samples remain untreated.

  • Conditioning: The treated and untreated blocks are conditioned to a stable weight.

  • Sterilization: The test blocks are sterilized to eliminate any contaminating microorganisms.

  • Inoculation: The blocks are placed in sterile test bottles containing a soil substrate that has been inoculated with a pure culture of a specific decay fungus (e.g., Gloeophyllum trabeum or Trametes versicolor).

  • Incubation: The bottles are incubated under controlled temperature and humidity for a specified period, typically 12 weeks, to allow for fungal growth and decay.

  • Final Assessment: After incubation, the blocks are removed, cleaned of fungal mycelium, and oven-dried. The final weight is recorded, and the percentage of weight loss is calculated as an indicator of decay.

Soil-Block Test Workflow start Start prep Sample Preparation (Treatment with Preservative) start->prep condition1 Initial Conditioning and Weighing prep->condition1 sterilize Sterilization condition1->sterilize inoculate Inoculation with Decay Fungus in Soil Jars sterilize->inoculate incubate Incubation (12 weeks) inoculate->incubate clean Cleaning and Final Conditioning incubate->clean weigh Final Weighing clean->weigh calculate Calculate Percent Mass Loss weigh->calculate end End calculate->end

Caption: A simplified workflow of the AWPA E10 soil-block test for assessing the decay resistance of wood preservatives.

Agar-Block Test (EN 113)

The European Standard EN 113 specifies a method for determining the protective effectiveness of wood preservatives against wood-destroying basidiomycetes cultured on an agar (B569324) medium.

Key Aspects of the Protocol:

  • Test Specimens: Wood blocks of a standard size are treated with the preservative.

  • Culture Medium: The test fungi are grown on a malt (B15192052) extract agar medium in culture vessels.

  • Exposure: The treated wood blocks are placed in the culture vessels in contact with the actively growing fungus.

  • Incubation: The vessels are incubated under controlled conditions for a defined period.

  • Evaluation: The extent of decay is determined by the mass loss of the wood blocks. The toxic values of the preservative are determined, which represent the concentration range at which the preservative prevents fungal attack.

Discussion and Conclusion

The presented data indicates that both this compound and zinc borate are effective in protecting particleboard from decay by common brown-rot and white-rot fungi. Zinc borate appears to provide slightly better protection against both fungal types in both unleached and leached conditions in the specific study cited. However, other research has suggested that this compound can exhibit superior decay resistance under certain conditions. It is also important to note that zinc borate has been reported to be more effective against mold growth, which is another important consideration for wood-based composites.

The choice between this compound and zinc borate will depend on a comprehensive evaluation of the specific application, including the anticipated fungal and mold challenges, the likelihood of exposure to moisture and leaching, and cost-effectiveness. Further research directly comparing a wider range of concentrations of these two preservatives against a broader array of fungal species would be beneficial for a more complete understanding of their respective performance characteristics.

References

Ulexite vs. Colemanite: A Comparative Guide on Their Effects on Cement Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Cement Industry Professionals

This guide provides an objective comparison of the effects of two boron minerals, ulexite and colemanite, on the properties of cement. The information presented is based on a synthesis of experimental data from various research studies.

Introduction to this compound and Colemanite in Cement

This compound (NaCaB₅O₉·8H₂O) and colemanite (Ca₂B₆O₁₁·5H₂O) are boron-containing minerals that are investigated for their potential as additives in cement production. Their incorporation can modify the hydration process and influence the final properties of the cementitious matrix. This guide explores their comparative effects on key cement properties such as setting time, compressive strength, and soundness (expansion).

Comparative Analysis of Cement Properties

The addition of both this compound and colemanite to Portland cement has distinct effects on its performance. The following sections and tables summarize these effects based on available experimental data.

Setting Time

Both this compound and colemanite act as set retarders, prolonging the initial and final setting times of cement. This property can be advantageous in applications requiring longer workability. Studies indicate that this compound is a more effective set retarder than colemanite.[1]

Table 1: Effect on Setting Time of Portland Cement

Mineral Additive (at various % replacements)Initial Setting Time (minutes)Final Setting Time (minutes)Reference Study
Control (Plain Cement) 120 - 150180 - 240Assumed typical values
This compound Significantly prolongedSignificantly prolonged[1]
Colemanite ProlongedProlonged[1]
Compressive Strength

The incorporation of this compound and colemanite generally leads to a reduction in the early-age compressive strength of cement mortars. This is attributed to the retarding effect on the cement hydration process. However, some studies suggest that at later ages, the compressive strength can recover and in some cases, even surpass that of plain cement, depending on the replacement level.

Table 2: Effect on Compressive Strength of Cement Mortar (MPa)

Mineral Additive (% replacement)7-Day Strength (MPa)28-Day Strength (MPa)90-Day Strength (MPa)Reference Study
Control (Plain Cement) ~30-40~40-55~50-65Assumed typical values
This compound Lower than controlLower than or comparable to controlData not consistently available[1]
Colemanite (1-1.5%) Lower than controlLower than controlHigher than control[2]
Colemanite (up to 3%) -Significantly improved-
Colemanite (9%) -Reduction observed-
Soundness (Expansion)

Both minerals have been shown to reduce the expansion of cement, which is a desirable property for ensuring the long-term durability and stability of concrete structures.

Table 3: Effect on Autoclave Expansion of Cement

Mineral AdditiveExpansion (%)Reference Study
Control (Plain Cement) Varies-
This compound Reduced[1]
Colemanite Reduced[1]

Note: Quantitative data from a single comparative study is limited. The general finding is that both minerals contribute to reduced expansion.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of cement properties.

Determination of Setting Time (ASTM C191)

This test method determines the time of setting of hydraulic cement by means of the Vicat needle.

  • Apparatus: Vicat apparatus, conical ring mold, and a glass plate.

  • Procedure:

    • A cement paste of normal consistency is prepared.

    • The paste is molded in the conical ring and placed under the Vicat apparatus.

    • The Vicat needle is lowered onto the surface of the paste.

    • Initial Setting Time: The time elapsed between the initial contact of cement and water and the time when the needle penetrates the paste to a depth of 25 mm is recorded as the initial setting time.

    • Final Setting Time: The final setting time is the time elapsed until the needle, when gently applied to the surface of the paste, leaves an impression but does not sink in.

Determination of Compressive Strength (ASTM C109)

This test method is used to determine the compressive strength of hydraulic cement mortars.

  • Apparatus: Cube molds (50 mm or 2-inch), tamping rod, and a compression testing machine.

  • Procedure:

    • Mortar is prepared by mixing cement, standard sand, and water in specified proportions.

    • The mortar is placed in the cube molds in two layers, and each layer is tamped a specified number of times.

    • The molds are stored in a moist environment for 24 hours.

    • After 24 hours, the hardened cubes are demolded and cured in water until the time of testing.

    • At the specified age (e.g., 7, 28, or 90 days), the cubes are tested for compressive strength by applying a compressive load at a specified rate until failure.

Determination of Autoclave Expansion (Soundness) (ASTM C151)

This test method determines the autoclave expansion of hydraulic cement, which is an indicator of its potential for delayed expansion.

  • Apparatus: Autoclave, length comparator, and specimen molds.

  • Procedure:

    • A neat cement paste is prepared and molded into small prismatic specimens.

    • The initial length of the specimens is measured using a length comparator.

    • The specimens are placed in an autoclave, which is then heated to a specified temperature and pressure.

    • After a set period in the autoclave, the specimens are cooled, and their final length is measured.

    • The autoclave expansion is calculated as the percentage change in length.

Visualization of Comparative Effects

The following diagram illustrates the logical flow of comparing the effects of this compound and colemanite on key cement properties.

G cluster_input Input Materials cluster_process Cement Modification cluster_properties Resulting Cement Properties cluster_setting Setting Time cluster_strength Compressive Strength cluster_expansion Soundness (Expansion) Portland Cement Portland Cement Cement Paste/Mortar Preparation Cement Paste/Mortar Preparation Portland Cement->Cement Paste/Mortar Preparation This compound This compound This compound->Cement Paste/Mortar Preparation Colemanite Colemanite Colemanite->Cement Paste/Mortar Preparation U_Set Prolonged (More Effective) Cement Paste/Mortar Preparation->U_Set C_Set Prolonged Cement Paste/Mortar Preparation->C_Set U_Strength Early-Age: Reduced Cement Paste/Mortar Preparation->U_Strength C_Strength Early-Age: Reduced Late-Age: Potential Increase Cement Paste/Mortar Preparation->C_Strength U_Exp Reduced Cement Paste/Mortar Preparation->U_Exp C_Exp Reduced Cement Paste/Mortar Preparation->C_Exp

Caption: Comparative effects of this compound and Colemanite on cement properties.

Summary and Conclusion

  • Setting Time: Both this compound and colemanite are effective set retarders, with this compound exhibiting a stronger retarding effect. This makes them suitable for applications where extended workability is required.[1]

  • Compressive Strength: Both minerals tend to reduce the early-age compressive strength of cement. However, colemanite, at certain replacement levels, has shown potential for increased long-term strength.

  • Soundness: Both this compound and colemanite contribute positively to the long-term durability of cement by reducing expansion.[1]

The choice between this compound and colemanite as a cement additive will depend on the specific performance requirements of the final product. This compound may be preferred where a significant delay in setting time is the primary objective. Colemanite could be a viable option when a balance between moderate set retardation and potential long-term strength enhancement is desired. Further research with direct comparative studies under identical conditions is needed to provide more definitive quantitative comparisons.

References

Safety Operating Guide

Navigating the Safe Disposal of Ulexite: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of all laboratory materials is paramount. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Ulexite, a naturally occurring borate (B1201080) mineral. Adherence to these protocols will help maintain a safe laboratory environment and ensure compliance with environmental regulations.

This compound is generally considered a non-hazardous substance and is not classified as a hazardous waste under the Federal Resource Conservation and Recovery Act (RCRA).[1] However, proper disposal is still necessary to minimize environmental impact and workplace hazards.

Key Safety and Handling Information

Before proceeding with disposal, it is essential to be aware of the fundamental safety precautions associated with this compound.

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses or goggles should be worn, especially in dusty conditions.[2]

  • Hand Protection: Protective gloves, such as PVC, neoprene, or nitrile rubber, are recommended to prevent skin contact.[2][3]

  • Respiratory Protection: In situations where dust generation is likely and ventilation is inadequate, a NIOSH/MSHA-approved respirator should be used to avoid inhalation.[4][5]

  • Protective Clothing: Wear appropriate clothing to prevent skin exposure.[5][6]

Handling and Storage:

  • Store this compound in a cool, dry, well-ventilated area away from direct sunlight and incompatible materials such as strong reducing agents.[2][4]

  • Minimize dust generation during handling.[4][7]

  • Good housekeeping practices should be maintained to prevent the accumulation of dust.[4]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, primarily related to occupational exposure limits and toxicity.

ParameterValueReference
Occupational Exposure Limits (OSHA PEL - TWA)
Total Dust15 mg/m³[1][4]
Respirable Dust5 mg/m³[1][4]
Acute Oral Toxicity (LD50, rat) 3200-3400 mg/kg of body weight[1][6]
Acute Dermal Toxicity (LD50, rabbit) >2000 mg/kg of body weight[1][6]
Water Solubility (25°C) 7.6 g/L[5]

Step-by-Step Disposal Protocol

This section outlines the standard operating procedure for the disposal of this compound waste.

Experimental Workflow for this compound Disposal

Ulexite_Disposal_Workflow This compound Disposal Workflow cluster_prep Preparation cluster_containment Containment & Collection cluster_disposal Disposal start Start: this compound Waste Identified assess_quantity Assess Quantity of Waste start->assess_quantity don_ppe Don Appropriate PPE (Gloves, Eye Protection, Respirator if dusty) assess_quantity->don_ppe collect_solid Collect Solid Waste: Sweep or vacuum spill. Place in a sealed, labeled container. don_ppe->collect_solid check_local_reg Consult Local, State, and Federal Disposal Regulations collect_solid->check_local_reg small_quantity Small Quantity? check_local_reg->small_quantity landfill Dispose of in an approved landfill. small_quantity->landfill Yes licensed_service Contact a licensed waste disposal service. small_quantity->licensed_service No/Uncertain end End: Disposal Complete landfill->end licensed_service->end

Caption: A workflow diagram illustrating the decision-making process for the proper disposal of this compound waste.

Detailed Methodologies

1. Waste Collection and Containment:

  • For spills or residual material, avoid dry sweeping that generates dust.[8] Instead, use a vacuum cleaner with a HEPA filter or gently sweep the material.[4]

  • Place the collected this compound waste into a clean, dry, and sealable container.[8]

  • Label the container clearly as "this compound Waste for Disposal."

2. Consultation of Regulations:

  • Before final disposal, it is mandatory to consult your institution's environmental health and safety (EHS) department and local authorities regarding specific disposal requirements in your area.[1] While generally suitable for landfill disposal in small quantities, local regulations may vary.[1]

3. Final Disposal:

  • Small Quantities: For small amounts of this compound, disposal in a designated landfill is often permissible.[1] Do not flush this compound down the drain, as high concentrations of boron can be harmful to aquatic life and vegetation.[4]

  • Large Quantities: For larger quantities, or if required by local regulations, arrange for disposal through a licensed waste disposal service.[4]

Spill Response

In the event of an accidental spill:

  • Isolate the Area: Prevent unnecessary personnel from entering the spill area.[1]

  • Ventilate: If the spill occurs in an enclosed space, ensure adequate ventilation.[1]

  • Containment: Prevent the spilled material from entering drains or waterways.[3]

  • Clean-up: Following the waste collection and containment procedures outlined above, carefully clean the spill area.

By adhering to these detailed procedures, laboratory professionals can manage this compound waste responsibly, ensuring both personal and environmental safety.

References

Personal protective equipment for handling Ulexite

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols for laboratory professionals handling Ulexite. It outlines necessary personal protective equipment (PPE), operational procedures for handling and storage, and clear steps for disposal and emergency situations, ensuring the safe and effective use of this material in a research environment.

This compound Properties and Exposure Limits

This compound is a borate (B1201080) mineral, chemically identified as Sodium-Calcium Pentaborate Octahydrate.[1] It is generally considered a non-hazardous material with low acute oral and dermal toxicities.[2][3][4] It presents as a white, odorless, granular substance that is not flammable, combustible, or explosive.[2]

ParameterValueRegulatory Body/Standard
Occupational Exposure Limits
OSHA PEL (Total Dust)15 mg/m³ (8-hour TWA)OSHA[1][2]
OSHA PEL (Respirable Dust)5 mg/m³ (8-hour TWA)OSHA[1][2]
Cal/OSHA PEL10 mg/m³Cal/OSHA[1][3]
ACGIH TLV10 mg/m³ACGIH[2]
Toxicological Data
Acute Oral Toxicity (LD50, rat)3200-3400 mg/kg of body weight[2][5]
Acute Dermal Toxicity (LD50, rabbit)>2000 mg/kg of body weight[2][5]
Physical and Chemical Properties
pH9.2[3]
Melting Point870°C[3]
Solubility in Water7.6 g/L (at 25°C)[3]
Bulk Density1410-1500 kg/m ³[3]

Personal Protective Equipment (PPE)

Proper PPE is critical to minimize exposure and ensure safety. The following equipment should be used when handling this compound, particularly when dust generation is likely.

  • Respiratory Protection : To prevent inhalation of dust, especially in areas without adequate ventilation, a NIOSH-approved particulate respirator (type N95 or better) is recommended.[2] For emergencies or situations with unknown exposure levels, a full-face, positive-pressure, air-supplied respirator should be used.[2]

  • Eye and Face Protection : Safety glasses or splash-resistant goggles are necessary to protect against dust particles.[6][7] In very dusty conditions, goggles are preferred.[2] Eye protection should comply with OSHA 29 CFR 1910.133 or European Standard EN166.[3][4]

  • Hand and Skin Protection : Protective gloves (such as PVC, neoprene, or nitrile rubber) should be worn to prevent skin contact, especially if skin is cut or abraded.[2][6][8] Wear suitable protective clothing to prevent skin exposure.[4][6]

  • Hygiene Measures : Always wash hands thoroughly with soap and water after handling this compound and before eating, drinking, or smoking.[3][6] Do not eat, drink, or smoke in work areas.[6][8]

Operational Plan: Handling and Storage

Handling:

  • Ventilation : Use this compound in a well-ventilated area. Local exhaust ventilation is preferred to control dust at its source.[1][2]

  • Minimize Dust : Employ good housekeeping procedures to minimize dust generation and accumulation.[1][2] Avoid actions that create dust, such as vigorous shaking or scooping.

  • Avoid Incompatibles : Keep this compound away from strong reducing agents, as reactions can generate explosive hydrogen gas.[1][2]

  • Personal Hygiene : Avoid breathing dust and contact with eyes or clothing.[3][4]

Storage:

  • Container Integrity : Keep containers tightly closed and store them indoors in a cool, dry, and well-ventilated location.[1][6]

  • Proper Stacking : Store bags to prevent accidental damage. If stacking, ensure they are stable and secure against collapse.[7]

  • First-In, First-Out : Handle bags on a first-in, first-out basis to maintain package integrity.[1]

Disposal Plan

This compound is not classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA).[2]

  • Collection : Sweep up or vacuum spilled material to minimize dust generation and place it in a suitable, sealed container for disposal.[3]

  • Disposal : Small quantities can typically be disposed of in a landfill.[2]

  • Regulatory Compliance : Always dispose of the material in accordance with all applicable local, state, and federal regulations.[1] Contact local authorities or a licensed waste disposal service for specific guidance.[1][2]

Emergency Procedures and First Aid

First Aid Measures:

  • Eye Contact : Immediately flush the eyes with plenty of water for at least 20 minutes, holding the eyelids open.[1] If irritation persists, seek medical attention.[1][2]

  • Skin Contact : Wash the affected area with soap and water.[1][2] this compound is not known to irritate intact skin, but medical attention should be sought if irritation occurs.[2][7]

  • Inhalation : Move the individual to fresh air.[1] If symptoms like nose or throat irritation occur, or if breathing is difficult, seek medical attention.[1] If the person is not breathing, provide artificial respiration.[1][7]

  • Ingestion : If large amounts (more than a teaspoon) are swallowed, give two glasses of water or milk to drink and seek medical attention.[1] Do not induce vomiting.[7] Never give anything by mouth to an unconscious person.[1]

Accidental Release Measures:

  • Isolate Area : Keep unnecessary personnel away from the spill area.[2][8]

  • Ventilate : Ensure the area of the spill is well-ventilated.[2][6]

  • Containment : Contain and recover the material when possible.[2] Use methods like vacuuming or sweeping that do not generate excessive dust.[1]

  • Environmental Protection : Prevent this compound from entering drains or water bodies, as high concentrations can be harmful to vegetation.[1]

Caption: Workflow for managing a this compound-related safety incident.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.